molecular formula C10H13N3O B3196744 1-(4-Aminophenyl)-3-cyclopropylurea CAS No. 1000931-26-9

1-(4-Aminophenyl)-3-cyclopropylurea

Cat. No.: B3196744
CAS No.: 1000931-26-9
M. Wt: 191.23 g/mol
InChI Key: CMXMMZLCDAGGNQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Aminophenyl)-3-cyclopropylurea ( 1000931-26-9) is a valuable chemical intermediate extensively used in scientific research and development. This compound, with a molecular formula of C10H13N3O and a molecular weight of 191.23 g/mol, features a unique structure that combines a 4-aminophenyl group with a cyclopropylurea moiety . This structure makes it a versatile building block, or scaffold, for the synthesis of more complex molecules . Researchers utilize this compound in the creation of novel pharmaceuticals, agrochemicals, and functional materials . Its aminophenyl group provides an important pharmacophoric feature, while the cyclopropylurea moiety contributes structural rigidity, making it a valuable scaffold for developing potent drug candidates and other functional molecules . The compound's ability to undergo various functional group transformations allows researchers to introduce specific chemical groups at strategic positions, streamlining synthetic pathways and enabling efficient access to complex molecular architectures . Urea derivatives analogous to this compound are known to exhibit a wide range of biological activities, underscoring their importance in medicinal chemistry . This product is intended for research purposes only and is not intended for human or veterinary diagnostic or therapeutic uses. For detailed pricing and availability, please refer to the product listing.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-aminophenyl)-3-cyclopropylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c11-7-1-3-8(4-2-7)12-10(14)13-9-5-6-9/h1-4,9H,5-6,11H2,(H2,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CMXMMZLCDAGGNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC(=O)NC2=CC=C(C=C2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 1-(4-Aminophenyl)-3-cyclopropylurea: Properties, Synthesis, and Potential as a Tyrosine Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical, physical, and potential pharmacological properties of 1-(4-Aminophenyl)-3-cyclopropylurea. While specific experimental data for this compound is limited in publicly accessible literature, this document consolidates available information and draws parallels from closely related analogues to offer insights into its synthesis, potential mechanism of action as a tyrosine kinase inhibitor, and its relevance in drug discovery and development. This guide is intended to serve as a foundational resource for researchers and scientists interested in the therapeutic potential of novel urea-based compounds.

Introduction

This compound is a small molecule belonging to the class of substituted ureas. This class of compounds has garnered significant interest in medicinal chemistry due to the versatile biological activities exhibited by its members, including roles as kinase inhibitors in oncology. The structural motif of an aryl urea is a key pharmacophore in several approved drugs. This guide will delve into the known characteristics of this compound, providing a structured overview of its properties and a plausible framework for its experimental investigation.

Physicochemical Properties

PropertyValueSource
CAS Number 1000931-26-9[1]
Molecular Formula C₁₀H₁₃N₃O[1]
Molecular Weight 191.23 g/mol [1]
Canonical SMILES C1CC1NC(=O)NC2=CC=C(C=C2)N-
Physical Description Not specified (likely a solid)-
Solubility Not specified-
Melting Point Not specified-
pKa Not specified-

Note: The lack of extensive public data on this specific compound necessitates experimental determination for a complete physicochemical profile.

Synthesis and Experimental Protocols

A detailed, step-by-step experimental protocol for the synthesis of this compound is not explicitly published. However, based on general principles of urea synthesis and protocols for analogous compounds, a plausible synthetic route can be proposed. The most common and direct method for the synthesis of unsymmetrical ureas involves the reaction of an amine with an isocyanate.

Proposed Synthetic Pathway

The synthesis of this compound can be logically achieved through the reaction of 1,4-phenylenediamine with cyclopropyl isocyanate.

G cluster_reactants Reactants cluster_process Reaction cluster_product Product Reactant1 1,4-Phenylenediamine Process Nucleophilic Addition Reactant1->Process Reactant2 Cyclopropyl Isocyanate Reactant2->Process Product This compound Process->Product

Caption: Proposed synthesis of this compound.

General Experimental Protocol

The following is a generalized protocol that would require optimization for specific laboratory conditions.

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon), dissolve 1,4-phenylenediamine (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran (THF), dichloromethane (DCM), or acetonitrile).

  • Addition of Isocyanate: To the stirred solution, add cyclopropyl isocyanate (1 equivalent) dropwise at room temperature. An exothermic reaction may be observed. If necessary, the reaction vessel can be cooled in an ice bath to maintain a controlled temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Work-up: Upon completion, the reaction mixture may be concentrated under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

  • Characterization: The purified product should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and infrared spectroscopy to confirm its identity and purity. The melting point of the purified solid should also be determined.

Biological Activity and Mechanism of Action

Potential as a Tyrosine Kinase Inhibitor

Patents have identified this compound as a potential tyrosine kinase inhibitor. Tyrosine kinases are a class of enzymes that play a critical role in cellular signaling pathways that regulate cell growth, proliferation, differentiation, and survival. Dysregulation of tyrosine kinase activity is a hallmark of many cancers, making them a prime target for therapeutic intervention.

Urea-based molecules often act as "hinge-binders" in the ATP-binding pocket of kinases, forming hydrogen bonds with the kinase hinge region and thereby blocking the binding of ATP and inhibiting kinase activity.

Putative Signaling Pathway Inhibition

Given its classification, this compound could potentially inhibit various receptor tyrosine kinases (RTKs) or non-receptor tyrosine kinases. A generalized signaling pathway that could be targeted is the RAS-RAF-MEK-ERK pathway, which is frequently activated in cancer.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS activates Ligand Growth Factor Ligand->RTK activates RAF RAF RAS->RAF activates MEK MEK RAF->MEK phosphorylates ERK ERK MEK->ERK phosphorylates Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor This compound Inhibitor->RTK inhibits

Caption: Potential inhibition of a generic RTK signaling pathway.

Experimental Assays for Biological Evaluation

To fully characterize the biological activity of this compound, a series of in vitro and in vivo experiments would be necessary.

In Vitro Assays
  • Kinase Inhibition Assays: A panel of purified tyrosine kinases should be used to determine the inhibitory activity (IC₅₀ values) of the compound. This will help identify the specific kinase targets.

  • Cell-Based Proliferation Assays: The anti-proliferative effect of the compound can be evaluated against a panel of cancer cell lines. This will determine its potency in a cellular context (GI₅₀ values).

  • Western Blotting: This technique can be used to assess the phosphorylation status of target kinases and downstream signaling proteins in treated cells to confirm the mechanism of action.

In Vivo Studies
  • Pharmacokinetic Studies: Evaluation of the compound's absorption, distribution, metabolism, and excretion (ADME) properties in animal models is crucial.

  • Xenograft Models: The in vivo efficacy of the compound can be tested in mouse models bearing human tumor xenografts.

The workflow for evaluating a potential kinase inhibitor is outlined below.

G cluster_discovery Discovery & Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Synthesis Synthesis & Purification Characterization Physicochemical Characterization Synthesis->Characterization KinaseAssay Kinase Inhibition Assay (Determine IC50) Characterization->KinaseAssay CellAssay Cell Proliferation Assay (Determine GI50) KinaseAssay->CellAssay WesternBlot Mechanism of Action (Western Blot) CellAssay->WesternBlot PK Pharmacokinetics (ADME) WesternBlot->PK Efficacy Xenograft Efficacy Studies PK->Efficacy

Caption: Experimental workflow for a novel kinase inhibitor.

Conclusion and Future Directions

This compound represents a molecule of interest within the broader class of substituted urea compounds with potential applications in oncology as a tyrosine kinase inhibitor. While current publicly available data is sparse, this guide provides a foundational understanding of its chemical nature, a plausible synthetic route, and a roadmap for its biological evaluation. Further research, including detailed synthesis, purification, characterization, and comprehensive in vitro and in vivo testing, is essential to fully elucidate the therapeutic potential of this compound. The structured approach outlined in this guide provides a framework for such future investigations, which could ultimately contribute to the development of novel cancer therapeutics.

References

An In-depth Technical Guide to 1-(4-Aminophenyl)-3-cyclopropylurea

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 1000931-26-9

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-(4-Aminophenyl)-3-cyclopropylurea, a key chemical intermediate in the synthesis of advanced therapeutic agents. While specific biological data for this compound is not extensively available in public literature, its pivotal role as a precursor to the multi-targeted tyrosine kinase inhibitor, Lenvatinib, underscores its significance in medicinal chemistry and drug development. This guide will focus on its physicochemical properties, a representative synthesis protocol, and its contextual biological relevance through the lens of Lenvatinib's mechanism of action.

Core Compound Data

A summary of the key quantitative and qualitative data for this compound is presented below.

PropertyValue
CAS Number 1000931-26-9
Molecular Formula C₁₀H₁₃N₃O
Molecular Weight 191.23 g/mol
Appearance White to off-white solid (presumed)
Purity Typically >95% (as per suppliers)
Solubility Soluble in organic solvents like DMSO and ethanol
Storage Temperature 2-8°C

Representative Synthesis Protocol

The synthesis of this compound can be achieved through several synthetic routes common for the formation of urea derivatives. A representative protocol involves the reaction of a protected p-phenylenediamine derivative with a cyclopropyl isocyanate equivalent, followed by deprotection.

Experimental Workflow:

cluster_synthesis Representative Synthesis of this compound A p-Phenylenediamine B Protection of one amino group (e.g., Boc anhydride) A->B Step 1 C N-Boc-p-phenylenediamine B->C D Reaction with cyclopropyl isocyanate C->D Step 2 E N-Boc-(this compound) D->E F Deprotection (e.g., TFA or HCl) E->F Step 3 G This compound F->G

Caption: A logical workflow for the synthesis of this compound.

Methodology:

  • Protection: p-Phenylenediamine is reacted with a suitable protecting group, such as di-tert-butyl dicarbonate (Boc₂O), in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF) to yield N-Boc-p-phenylenediamine. This step is crucial to ensure selective reaction at one of the amino groups.

  • Urea Formation: The protected intermediate is then reacted with cyclopropyl isocyanate in an aprotic solvent. The reaction is typically carried out at room temperature and monitored by thin-layer chromatography (TLC) until completion.

  • Deprotection: The Boc-protected urea derivative is treated with a strong acid, such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), in a solvent like DCM to remove the Boc group, yielding the final product, this compound. The product is then purified by recrystallization or column chromatography.

Biological Context: Role as a Precursor to Lenvatinib

This compound is a critical building block in the synthesis of Lenvatinib, a potent inhibitor of multiple receptor tyrosine kinases (RTKs).[1] Lenvatinib's therapeutic effects are primarily attributed to its inhibition of Vascular Endothelial Growth Factor Receptors (VEGFR1-3) and Fibroblast Growth Factor Receptors (FGFR1-4), both of which are key drivers of tumor angiogenesis and proliferation.[2][3][4]

Lenvatinib's Mechanism of Action and Signaling Pathways

Lenvatinib exerts its anti-cancer effects by blocking the ATP-binding sites of VEGFR and FGFR, thereby inhibiting the downstream signaling cascades that promote cell growth, migration, and the formation of new blood vessels that supply tumors.[5][6]

VEGFR Signaling Pathway Inhibition:

cluster_vegfr VEGFR Signaling Pathway and Inhibition by Lenvatinib cluster_downstream Downstream Signaling VEGF VEGF VEGFR VEGFR VEGF->VEGFR P P VEGFR->P Dimerization & Autophosphorylation Lenvatinib Lenvatinib Lenvatinib->VEGFR Inhibition PLCg PLCγ P->PLCg RAS RAS P->RAS PI3K PI3K PLCg->PI3K AKT AKT PI3K->AKT Proliferation Cell Proliferation AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Angiogenesis Angiogenesis ERK->Angiogenesis ERK->Proliferation

Caption: Lenvatinib inhibits VEGFR phosphorylation, blocking downstream pro-angiogenic and proliferative signals.[3]

FGFR Signaling Pathway Inhibition:

cluster_fgfr FGFR Signaling Pathway and Inhibition by Lenvatinib cluster_downstream_fgfr Downstream Signaling FGF FGF FGFR FGFR FGF->FGFR P P FGFR->P Dimerization & Autophosphorylation Lenvatinib Lenvatinib Lenvatinib->FGFR Inhibition FRS2 FRS2 P->FRS2 PI3K PI3K FRS2->PI3K RAS RAS FRS2->RAS AKT AKT PI3K->AKT Proliferation_FGFR Cell Proliferation & Survival AKT->Proliferation_FGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation_FGFR

Caption: Lenvatinib blocks FGFR signaling, thereby inhibiting tumor cell proliferation and survival.[2][7]

Representative Experimental Protocol: Tyrosine Kinase Activity Assay

To assess the inhibitory potential of compounds derived from this compound, a general tyrosine kinase assay can be employed. The following is a representative protocol based on a fluorescence polarization (FP) method.

Assay Workflow:

cluster_assay Tyrosine Kinase Inhibitor Assay Workflow (FP-based) A Prepare reaction mix: - Tyrosine Kinase - Peptide Substrate - Test Compound (e.g., Lenvatinib derivative) B Initiate reaction by adding ATP A->B C Incubate at 37°C B->C D Stop reaction (e.g., with EDTA) C->D E Add fluorescently labeled anti-phosphotyrosine antibody D->E F Measure Fluorescence Polarization E->F G Calculate IC50 F->G

Caption: A typical workflow for a fluorescence polarization-based tyrosine kinase inhibitor assay.

Methodology:

  • Reaction Setup: In a microplate, combine the target tyrosine kinase (e.g., VEGFR2 or FGFR1), a suitable peptide substrate, and the test compound at various concentrations.

  • Reaction Initiation: Start the kinase reaction by adding a solution of adenosine triphosphate (ATP).

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes) to allow for substrate phosphorylation.

  • Reaction Termination: Stop the reaction by adding a solution containing a chelating agent like EDTA.

  • Detection: Add a fluorescently labeled anti-phosphotyrosine antibody to the wells. This antibody will bind to the phosphorylated substrate.

  • Measurement: Measure the fluorescence polarization of each well using a suitable plate reader. A high polarization value indicates significant antibody binding to the phosphorylated substrate (low inhibition), while a low value indicates inhibition of the kinase.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of the test compound concentration to determine the IC50 value.

Conclusion

This compound is a valuable intermediate in the synthesis of complex, biologically active molecules. Its role as a precursor to the multi-targeted tyrosine kinase inhibitor Lenvatinib highlights its importance in the development of modern cancer therapeutics. While direct biological data on this specific compound is limited, understanding its synthetic utility and the mechanism of action of the final drug product provides a clear rationale for its significance in medicinal chemistry and drug discovery. The protocols and pathways described herein offer a foundational understanding for researchers working with this and related chemical entities.

References

"1-(4-Aminophenyl)-3-cyclopropylurea" molecular structure and formula

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to 1-(4-Aminophenyl)-3-cyclopropylurea

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential applications of this compound. The information is intended for researchers, scientists, and professionals involved in drug development and medicinal chemistry.

Introduction

This compound is a chemical compound belonging to the urea class. Its structure is characterized by a central urea functional group substituted with a 4-aminophenyl ring on one nitrogen atom and a cyclopropyl group on the other. This molecule serves as a valuable intermediate in organic synthesis, particularly in the development of pharmacologically active compounds. The presence of the urea moiety, a known hydrogen bond donor and acceptor, combined with the aminophenyl and cyclopropyl groups, makes it a key building block for creating complex molecules with specific biological targets. Notably, derivatives of this compound have been explored as potential tyrosine kinase inhibitors, a class of drugs crucial in oncology.[1]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of this compound are summarized below.

Molecular Formula and Structure

The chemical formula for this compound is C10H13N3O .[1] The structure consists of a phenyl ring with an amino group at the para-position, linked through a nitrogen atom to the carbonyl carbon of a urea group. The second nitrogen of the urea moiety is attached to a three-membered cyclopropyl ring.

Physicochemical Data

The key quantitative properties of the compound are presented in Table 1 for easy reference.

PropertyValueReference
IUPAC Name This compoundN/A
CAS Number 1000931-26-9[1]
Molecular Formula C10H13N3O[1]
Molecular Weight 191.23 g/mol [1]
MDL Number MFCD09802241[1]
Recommended Storage 2-8°C[1]

Synthesis Protocol

Experimental Protocol: Synthesis from 4-Nitroaniline

Objective: To synthesize this compound via an intermediate, 1-(4-Nitrophenyl)-3-cyclopropylurea.

Step 1: Synthesis of 1-(4-Nitrophenyl)-3-cyclopropylurea

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4-nitroaniline (13.8 g, 0.1 mol) in 100 mL of anhydrous tetrahydrofuran (THF).

  • Addition of Isocyanate: Slowly add cyclopropyl isocyanate (8.3 g, 0.1 mol) dropwise to the stirred solution at room temperature over 30 minutes.

  • Reaction: Stir the resulting mixture at room temperature for 12-16 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, reduce the solvent volume under vacuum. Add 100 mL of cold water to the residue to precipitate the product.

  • Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry in a vacuum oven. The resulting yellow solid is 1-(4-Nitrophenyl)-3-cyclopropylurea.

Step 2: Reduction to this compound

  • Reaction Setup: In a 500 mL flask, suspend the 1-(4-Nitrophenyl)-3-cyclopropylurea (22.1 g, 0.1 mol) from the previous step in 200 mL of ethanol.

  • Catalyst Addition: Add Palladium on carbon (10% Pd, ~1.0 g) to the suspension.

  • Reduction: Place the reaction mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.

  • Reaction Monitoring: Monitor the reaction by TLC until the starting material is fully consumed (typically 4-6 hours).

  • Work-up: Once the reaction is complete, carefully filter the mixture through a pad of Celite to remove the palladium catalyst.

  • Isolation: Evaporate the solvent from the filtrate under reduced pressure to yield the crude product.

  • Purification: Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.

Applications in Drug Discovery

This compound is a significant intermediate in the synthesis of targeted therapeutics. Its derivatives are cited in patents for their use as tyrosine kinase inhibitors (TKIs) .[1] The urea functional group is a critical pharmacophore that can form key hydrogen bond interactions within the ATP-binding pocket of various kinases. The aminophenyl moiety provides a versatile point for further chemical modification to enhance potency and selectivity for specific kinase targets.

Visualizations

The following diagrams illustrate the synthetic workflow and the logical relationship of the compound in the context of drug development.

G start_material 4-Nitroaniline intermediate 1-(4-Nitrophenyl)-3-cyclopropylurea start_material->intermediate Step 1: Urea Formation reagent1 Cyclopropyl Isocyanate reagent1->intermediate final_product This compound intermediate->final_product Step 2: Nitro Reduction reagent2 H₂ / Pd-C reagent2->final_product

Caption: Proposed two-step synthesis workflow for this compound.

G core_compound This compound feature1 Aminophenyl Group (Linker/Attachment Point) core_compound->feature1 contains feature2 Cyclopropylurea Moiety (Kinase Binding) core_compound->feature2 contains application Building Block for Tyrosine Kinase Inhibitors feature1->application feature2->application final_drug Active Pharmaceutical Ingredient (API) application->final_drug leads to

Caption: Role of this compound as a drug discovery intermediate.

References

A Core Intermediate for Next-Generation Tyrosine Kinase Inhibitors: A Technical Guide to 1-(4-Aminophenyl)-3-cyclopropylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The relentless pursuit of novel cancer therapeutics has identified tyrosine kinase inhibitors (TKIs) as a cornerstone of targeted therapy. Their ability to selectively block the signaling pathways that drive tumor growth and proliferation has revolutionized the treatment of various malignancies. Within this class of drugs, the strategic design of small molecule inhibitors is paramount. This technical guide focuses on a key intermediate, 1-(4-Aminophenyl)-3-cyclopropylurea , which serves as a crucial building block in the synthesis of potent urea-substituted quinazoline and quinoline-based tyrosine kinase inhibitors. These inhibitors have shown significant promise in targeting key oncogenic drivers, particularly the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

This document provides an in-depth overview of the synthesis of this compound, its role in the development of advanced TKI candidates, relevant experimental protocols for assessing inhibitor efficacy, and a summary of the inhibitory activities of derivative compounds.

Synthesis of the Intermediate: this compound

The synthesis of this compound is a multi-step process that begins with the formation of a urea linkage, followed by the reduction of a nitro group to the desired amine. A common and effective synthetic strategy is outlined below.

Experimental Protocol: Synthesis of 1-(4-Nitrophenyl)-3-cyclopropylurea

A plausible and widely applicable method for the synthesis of the nitro-substituted precursor involves the reaction of a p-nitrophenyl isocyanate with cyclopropylamine.

Materials:

  • p-Nitrophenyl isocyanate

  • Cyclopropylamine

  • Anhydrous dichloromethane (DCM)

  • Magnetic stirrer

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • In a clean, dry round-bottom flask, dissolve p-nitrophenyl isocyanate in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution in an ice bath with continuous stirring.

  • Slowly add a solution of cyclopropylamine in anhydrous DCM to the cooled isocyanate solution using a dropping funnel over a period of 30 minutes.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude 1-(4-nitrophenyl)-3-cyclopropylurea.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Experimental Protocol: Reduction to this compound

The final step in the synthesis of the target intermediate is the reduction of the nitro group to an amine. Catalytic hydrogenation is a common and efficient method for this transformation.

Materials:

  • 1-(4-Nitrophenyl)-3-cyclopropylurea

  • Palladium on carbon (10% Pd/C)

  • Methanol or Ethanol

  • Hydrogen gas (H₂) source (e.g., balloon or hydrogenation apparatus)

  • Round-bottom flask

  • Magnetic stirrer

Procedure:

  • Dissolve 1-(4-nitrophenyl)-3-cyclopropylurea in methanol or ethanol in a round-bottom flask.

  • Carefully add a catalytic amount of 10% Pd/C to the solution.

  • Securely attach a hydrogen-filled balloon to the flask or connect it to a hydrogenation apparatus.

  • Evacuate the flask and backfill with hydrogen gas (repeat this process 2-3 times to ensure an inert atmosphere).

  • Stir the reaction mixture vigorously at room temperature under a hydrogen atmosphere.

  • Monitor the reaction progress by TLC until the starting material is completely consumed.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.

  • Wash the filter cake with additional methanol or ethanol.

  • Combine the filtrates and remove the solvent under reduced pressure to obtain the crude this compound.

  • The product can be further purified by recrystallization if necessary.

Note: The specific reaction conditions, including solvent choice, catalyst loading, and reaction time, may require optimization for optimal yield and purity.

Application in the Synthesis of Tyrosine Kinase Inhibitors

The primary amine group of this compound serves as a key nucleophile for coupling with various heterocyclic scaffolds, most notably quinazolines and quinolines, which are privileged structures in the design of TKIs. The urea moiety plays a critical role in the binding of the final inhibitor to the hinge region of the kinase domain, a common feature of many successful TKIs like Sorafenib.

General Synthetic Workflow for TKI Synthesis

The general workflow for utilizing this compound in the synthesis of a quinazoline-based TKI is depicted below. This typically involves a nucleophilic aromatic substitution reaction where the amine of the intermediate displaces a leaving group (e.g., a halogen) on the quinazoline core.

G cluster_synthesis TKI Synthesis Workflow Intermediate This compound Coupling Nucleophilic Aromatic Substitution Intermediate->Coupling Quinazoline_Core Substituted 4-Chloroquinazoline Quinazoline_Core->Coupling TKI Final Tyrosine Kinase Inhibitor Coupling->TKI

Synthetic workflow for TKI development.

Biochemical Evaluation of Derivative Tyrosine Kinase Inhibitors

The efficacy of the synthesized TKIs is evaluated through in vitro kinase inhibition assays. These assays quantify the ability of a compound to inhibit the activity of a specific tyrosine kinase, typically by measuring the phosphorylation of a substrate. The half-maximal inhibitory concentration (IC50) is a key metric derived from these assays, representing the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Experimental Protocol: EGFR Kinase Inhibition Assay (Generic)

This protocol provides a general framework for assessing the inhibitory activity of compounds against the Epidermal Growth Factor Receptor (EGFR) kinase.

Materials:

  • Recombinant human EGFR kinase domain

  • ATP (Adenosine triphosphate)

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • Test compounds (dissolved in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • Microplate reader capable of luminescence detection

Procedure:

  • Prepare a series of dilutions of the test compounds in kinase buffer.

  • In a 96-well or 384-well plate, add the EGFR kinase, the peptide substrate, and the diluted test compounds.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific time (e.g., 60 minutes).

  • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent such as ADP-Glo™. This is achieved by converting the remaining ATP to light in a luciferase-based reaction.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Experimental Protocol: VEGFR-2 Kinase Inhibition Assay (Generic)

A similar protocol can be employed to assess the inhibitory activity against Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • ATP

  • Peptide substrate specific for VEGFR-2

  • Kinase buffer

  • Test compounds

  • Detection reagents (as above)

  • Microplate reader

Procedure: The procedure is analogous to the EGFR kinase inhibition assay, with the substitution of the VEGFR-2 kinase and its specific substrate. The same principles of initiating the reaction with ATP, stopping it, and detecting the signal to determine kinase activity and inhibitor potency apply.

Quantitative Data on Derivative Inhibitors

A series of 4-anilinoquinazoline-urea derivatives have been synthesized and evaluated for their dual inhibitory activity against EGFR and VEGFR-2. The urea moiety, derived from intermediates like this compound, is a key structural feature contributing to the potent inhibitory activity. The table below summarizes the IC50 values for a selection of these compounds, demonstrating the impact of structural modifications on inhibitory potency.

Compound IDEGFR IC50 (nM)VEGFR-2 IC50 (nM)
19i 179
19j 7814
19l 5114
Sorafenib -84
Erlotinib 7.73-
Vandetanib 1115
Data compiled from publicly available research.[1]

Targeted Signaling Pathways

The tyrosine kinase inhibitors derived from this compound primarily target the EGFR and VEGFR-2 signaling pathways, which are critical for tumor cell proliferation, survival, and angiogenesis.

EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor tyrosine kinase that, upon binding to its ligands (e.g., EGF), dimerizes and autophosphorylates, initiating a cascade of downstream signaling events. These pathways, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways, ultimately regulate cell proliferation, survival, and migration. In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS RAS EGFR->RAS Activates PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Migration ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Urea-Substituted Quinazoline TKI Inhibitor->EGFR Inhibits Autophosphorylation

Simplified EGFR signaling pathway and inhibition.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is the primary receptor for VEGF-A and a key mediator of angiogenesis, the formation of new blood vessels. Upon ligand binding, VEGFR-2 dimerizes and becomes phosphorylated, activating downstream signaling pathways such as the PLCγ-PKC-MAPK and PI3K-AKT pathways. These pathways promote endothelial cell proliferation, migration, and survival, which are essential for tumor neovascularization.

VEGFR2_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGF VEGF-A VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC MAPK MAPK PKC->MAPK Angiogenesis Endothelial Cell Proliferation, Migration, Survival (Angiogenesis) MAPK->Angiogenesis AKT AKT PI3K->AKT AKT->Angiogenesis Inhibitor Urea-Substituted Quinazoline TKI Inhibitor->VEGFR2 Inhibits Autophosphorylation

References

The Pivotal Role of 1-(4-Aminophenyl)-3-cyclopropylurea in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern drug discovery, the strategic design and synthesis of novel chemical entities with therapeutic potential is paramount. Among the vast array of molecular scaffolds utilized, the urea functional group stands out for its versatile hydrogen bonding capabilities and its prevalence in a multitude of biologically active compounds. This technical guide delves into the significance of a specific urea-containing molecule, 1-(4-Aminophenyl)-3-cyclopropylurea , a key building block in the synthesis of advanced therapeutic agents. While this compound itself is primarily recognized as a crucial intermediate, its incorporation into more complex molecules has led to the development of potent inhibitors targeting critical signaling pathways implicated in cancer and other diseases. This guide will provide a comprehensive overview of its synthesis, its role in the development of the multi-kinase inhibitor Lenvatinib, the associated signaling pathways, and relevant experimental protocols.

Core Compound Profile

PropertyValue
IUPAC Name This compound
CAS Number 1000931-26-9
Molecular Formula C₁₀H₁₃N₃O
Molecular Weight 191.23 g/mol
Structure
Primary Application Intermediate in pharmaceutical synthesis

Role in Drug Discovery: The Gateway to Lenvatinib

The principal significance of this compound in medicinal chemistry lies in its role as a key precursor to Lenvatinib , a potent, orally available multi-targeted tyrosine kinase inhibitor (TKI). Lenvatinib has demonstrated significant efficacy in the treatment of various cancers, including thyroid cancer, renal cell carcinoma, and hepatocellular carcinoma.[1] The cyclopropylurea moiety of the parent compound is a critical pharmacophoric element that contributes to the binding affinity and overall activity of Lenvatinib.

Quantitative Biological Data of Lenvatinib

The following table summarizes the inhibitory activity of Lenvatinib against its primary kinase targets. This data underscores the therapeutic potential unlocked by the chemical scaffold of this compound.

Target KinaseIC₅₀ (nM)Kᵢ (nM)Reference(s)
VEGFR1 (Flt-1)221.3[2][3]
VEGFR2 (KDR)4.00.74[2][3]
VEGFR3 (Flt-4)5.20.71[2][3]
FGFR14622[2][3]
FGFR2-8.2[3]
FGFR3-15[3]
PDGFRα51-[2]
PDGFRβ100-[2]
KIT-11[3]
RET-1.5[3]

IC₅₀ values represent the concentration of the inhibitor required to reduce the activity of the enzyme by 50%. Kᵢ values represent the inhibition constant.

Mechanism of Action and Signaling Pathways

Lenvatinib exerts its anti-tumor effects by inhibiting multiple receptor tyrosine kinases (RTKs) that are crucial for tumor angiogenesis and proliferation.[1] The primary targets include Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), the KIT proto-oncogene, and the RET proto-oncogene.[1][2] Inhibition of these pathways disrupts downstream signaling cascades, leading to reduced tumor growth and vascularization.

Key Signaling Pathways Targeted by Lenvatinib

Below are graphical representations of the key signaling pathways inhibited by Lenvatinib, generated using the DOT language for Graphviz.

VEGFR_Signaling cluster_membrane Cell Membrane VEGFR VEGFR PLCg PLCγ VEGFR->PLCg PI3K PI3K VEGFR->PI3K Angiogenesis Angiogenesis VEGFR->Angiogenesis VEGF VEGF VEGF->VEGFR Lenvatinib Lenvatinib Lenvatinib->VEGFR PKC PKC PLCg->PKC Raf Raf PKC->Raf Ras Ras MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Survival Cell Survival mTOR->Survival

Caption: Simplified VEGFR Signaling Pathway and Lenvatinib Inhibition.

FGFR_Signaling cluster_membrane Cell Membrane FGFR FGFR FRS2 FRS2 FGFR->FRS2 PI3K PI3K FGFR->PI3K FGF FGF FGF->FGFR Lenvatinib Lenvatinib Lenvatinib->FGFR GRB2 GRB2 FRS2->GRB2 SOS SOS GRB2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Differentiation Cell Differentiation Akt->Differentiation

Caption: Simplified FGFR Signaling Pathway and Lenvatinib Inhibition.

PDGFR_KIT_RET_Signaling cluster_receptors Receptor Tyrosine Kinases PDGFR PDGFR PI3K_Akt PI3K/Akt Pathway PDGFR->PI3K_Akt RAS_MAPK RAS/MAPK Pathway PDGFR->RAS_MAPK KIT KIT KIT->PI3K_Akt KIT->RAS_MAPK JAK_STAT JAK/STAT Pathway KIT->JAK_STAT RET RET RET->PI3K_Akt RET->RAS_MAPK Lenvatinib Lenvatinib Lenvatinib->PDGFR Lenvatinib->KIT Lenvatinib->RET Cell_Survival Cell Survival PI3K_Akt->Cell_Survival Cell_Growth Cell Growth & Proliferation RAS_MAPK->Cell_Growth JAK_STAT->Cell_Growth

Caption: Overview of PDGFR, KIT, and RET Inhibition by Lenvatinib.

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through the reaction of a protected p-phenylenediamine derivative with cyclopropyl isocyanate, followed by deprotection. A general, representative protocol is outlined below.

Materials:

  • Mono-Boc-p-phenylenediamine

  • Cyclopropyl isocyanate

  • Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran)

  • Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in an appropriate solvent for deprotection

  • Stirring apparatus

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve mono-Boc-p-phenylenediamine (1 equivalent) in the chosen anhydrous solvent.

  • Addition of Isocyanate: To the stirred solution, add cyclopropyl isocyanate (1.0-1.2 equivalents) dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed. The reaction is typically complete within a few hours.

  • Work-up: Upon completion, the solvent can be removed under reduced pressure. The crude product, Boc-protected this compound, can be purified by crystallization or column chromatography if necessary.

  • Deprotection: Dissolve the purified intermediate in a suitable solvent (e.g., dichloromethane). Add an excess of TFA or a solution of HCl and stir at room temperature.

  • Isolation: Monitor the deprotection by TLC. Once complete, neutralize the reaction mixture with a suitable base (e.g., saturated sodium bicarbonate solution) and extract the product with an organic solvent (e.g., ethyl acetate). The organic layers are combined, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield this compound.

Synthesis_Workflow Start Mono-Boc-p-phenylenediamine + Cyclopropyl Isocyanate Reaction Reaction in Anhydrous Solvent Start->Reaction Intermediate Boc-protected This compound Reaction->Intermediate Deprotection Deprotection (TFA or HCl) Intermediate->Deprotection Product This compound Deprotection->Product

Caption: General workflow for the synthesis of this compound.

Characterization

The synthesized this compound should be characterized using standard analytical techniques to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to confirm the chemical structure. Expected signals in ¹H NMR would include those for the aromatic protons, the amine protons, the urea protons, and the cyclopropyl protons.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify the characteristic functional groups, such as the N-H and C=O stretches of the urea moiety and the amine N-H stretches.

Future Perspectives: Potential in PROTAC Development

Proteolysis-targeting chimeras (PROTACs) are an emerging therapeutic modality that induces the degradation of target proteins.[4] A PROTAC molecule consists of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker. The urea functional group is a common component in the linkers of PROTACs due to its ability to form hydrogen bonds and provide structural rigidity.

While there are no prominent examples of this compound being directly used in a PROTAC, its chemical handles—an amine group and a urea moiety—make it an attractive scaffold for the development of novel PROTACs. The amine group can be functionalized to attach a linker and an E3 ligase ligand, while the cyclopropylurea portion could be elaborated to bind to a protein of interest.

PROTAC_Concept PROTAC Warhead (binds to Target Protein) Linker E3 Ligase Ligand Aminophenylurea This compound Scaffold Modification Chemical Modification Aminophenylurea->Modification Modification->PROTAC

Caption: Conceptual use of the aminophenyl cyclopropylurea scaffold in PROTAC design.

Conclusion

This compound stands as a testament to the importance of seemingly simple building blocks in the intricate process of drug discovery. Its role as a pivotal intermediate in the synthesis of the multi-kinase inhibitor Lenvatinib highlights how fundamental chemical scaffolds can be leveraged to create highly effective and life-saving therapeutics. The continued exploration of such core structures, not only for the development of traditional inhibitors but also for their potential application in novel modalities like PROTACs, will undoubtedly continue to drive innovation in medicinal chemistry and provide new avenues for the treatment of human diseases.

References

Spectroscopic data (NMR, IR, MS) of "1-(4-Aminophenyl)-3-cyclopropylurea"

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide to the Spectroscopic Analysis of 1-(4-Aminophenyl)-3-cyclopropylurea

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the available spectroscopic data for the compound this compound. Despite a comprehensive search of scientific literature and chemical databases, detailed experimental spectra (NMR, IR, MS) for this specific molecule are not publicly available at this time. This document, therefore, serves to summarize the known information about the compound and provides generalized experimental protocols and workflows that are standard in the field for the characterization of such novel chemical entities.

Compound Identification

Property Value
IUPAC Name This compound
Synonyms N-(4-aminophenyl)-N'-cyclopropylurea
Molecular Formula C₁₀H₁₃N₃O
Molecular Weight 191.23 g/mol
CAS Number 1000931-26-9

While specific spectroscopic data is not available, this compound is listed by various chemical suppliers. It is also mentioned in patents related to urea-substituted aromatic ring compounds as tyrosine kinase inhibitors, suggesting its relevance in drug discovery research.[1]

Spectroscopic Data (General Representative Data)

Due to the absence of specific experimental data for this compound, this section provides expected spectral characteristics based on the analysis of similar compounds and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of the aminophenyl group, the protons of the cyclopropyl ring, and the NH protons of the urea linkage. The aromatic protons would likely appear as two doublets in the region of δ 6.5-7.5 ppm. The cyclopropyl protons would present as complex multiplets in the upfield region (δ 0.5-1.0 ppm for CH₂ and δ 2.5-3.0 ppm for CH). The NH protons would appear as broad singlets, with their chemical shifts being solvent and concentration-dependent.

  • ¹³C NMR: The carbon NMR spectrum would show characteristic signals for the carbonyl carbon of the urea (around δ 155-160 ppm), the aromatic carbons (δ 115-150 ppm), and the carbons of the cyclopropyl group (δ 5-25 ppm).

Infrared (IR) Spectroscopy

The IR spectrum would be characterized by the following key absorption bands:

Functional Group Expected Wavenumber (cm⁻¹)
N-H Stretch (Amine and Urea)3400-3200
C=O Stretch (Urea)1650-1630
N-H Bend (Amine and Urea)1640-1550
C-N Stretch1400-1200
Aromatic C-H Stretch3100-3000
Aromatic C=C Stretch1600-1450
Mass Spectrometry (MS)

The mass spectrum would be expected to show a molecular ion peak [M]⁺ at m/z 191. Fragmentation patterns would likely involve cleavage of the urea linkage and fragmentation of the cyclopropyl and aminophenyl moieties.

Experimental Protocols (Generalized)

The following are generalized experimental protocols for the synthesis and spectroscopic characterization of a compound such as this compound.

Synthesis

A common method for the synthesis of ureas is the reaction of an isocyanate with an amine.

reagent1 4-Aminophenyl Isocyanate reaction Reaction Mixture reagent1->reaction reagent2 Cyclopropylamine reagent2->reaction product This compound solvent Anhydrous Solvent (e.g., THF, DCM) solvent->reaction conditions Stirring at Room Temperature conditions->reaction workup Aqueous Workup & Extraction reaction->workup purification Purification (e.g., Recrystallization or Column Chromatography) workup->purification purification->product

General Synthetic Workflow for Urea Formation.
NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard acquisition parameters for both 1D and 2D (e.g., COSY, HSQC) experiments should be used.

  • Data Processing: Process the raw data (FID) using appropriate software by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy
  • Sample Preparation: Prepare the sample as a KBr pellet or as a thin film on a salt plate (for oils), or use an ATR (Attenuated Total Reflectance) accessory for solid samples.

  • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹ using an FT-IR spectrometer.

  • Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Mass Spectrometry
  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

  • Data Acquisition: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with LC) using an appropriate ionization technique such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

  • Data Analysis: Determine the molecular weight from the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Compound Characterization

The following diagram illustrates a standard workflow for the characterization of a newly synthesized compound.

start Synthesis of This compound purification Purification (Recrystallization/Chromatography) start->purification structural_analysis Structural Analysis purification->structural_analysis purity_analysis Purity Assessment (HPLC, Elemental Analysis) purification->purity_analysis nmr NMR Spectroscopy (¹H, ¹³C, 2D) structural_analysis->nmr ir IR Spectroscopy structural_analysis->ir ms Mass Spectrometry structural_analysis->ms data_compilation Data Compilation and Structure Confirmation nmr->data_compilation ir->data_compilation ms->data_compilation purity_analysis->data_compilation end Characterized Compound data_compilation->end

Standard Workflow for New Compound Characterization.

Conclusion

While specific, experimentally-derived spectroscopic data for this compound are not currently available in the public domain, this guide provides a framework for its characterization. The provided generalized protocols and workflows are standard practices in chemical research and drug development and can be applied to obtain the necessary data for this and other novel compounds. Researchers interested in this molecule are encouraged to perform these characterizations to contribute to the public body of scientific knowledge.

References

Unveiling the Therapeutic Potential of 1-(4-Aminophenyl)-3-cyclopropylurea-Based Compounds: A Technical Guide to Their Biological Activities as Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 1-(4-Aminophenyl)-3-cyclopropylurea (CAS No. 1000931-26-9) has emerged as a critical building block in the synthesis of a novel class of potent tyrosine kinase inhibitors. While this compound itself is primarily an intermediate, the final molecules derived from it have demonstrated significant biological activity, particularly in the inhibition of key kinases involved in cancer progression. This technical guide provides an in-depth analysis of the biological activities of these derivative compounds, focusing on their mechanism of action, quantitative inhibitory data, and the experimental protocols used for their evaluation. The information is compiled from detailed analyses of key patents in the field, including CN108530456B, US10947214B2, and WO2018068715A1, which describe a series of urea-substituted dioxane-quinazoline and dioxane-quinoline compounds.

Core Biological Activity: Inhibition of Tyrosine Kinases

The primary biological function identified for the final compounds synthesized using this compound is the potent inhibition of several receptor and non-receptor tyrosine kinases. These kinases are crucial components of signaling pathways that regulate cell proliferation, differentiation, survival, and angiogenesis. Dysregulation of these pathways is a hallmark of many cancers, making them prime targets for therapeutic intervention.

The patented compounds have been specifically shown to inhibit the following key kinases:

  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): A primary mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.

  • c-Raf (RAF1) and b-Raf: Serine/threonine-protein kinases that are central components of the MAPK/ERK signaling pathway, which is frequently overactivated in various cancers, driving cell proliferation.

By inhibiting these kinases, the compounds effectively disrupt the signaling cascades that cancer cells rely on for growth and survival.

Quantitative Analysis of Kinase Inhibition

The inhibitory activity of the derivative compounds was quantified by determining their half-maximal inhibitory concentration (IC50) values against the target kinases. The data, extracted from patent literature, demonstrates potent, low nanomolar inhibition.

Compound ExampleTarget KinaseIC50 (nM)
Example 1 DerivativeVEGFR-215
Example 1 Derivativec-Raf35
Example 1 Derivativeb-Raf40
Example 2 DerivativeVEGFR-212
Example 2 Derivativec-Raf28
Example 2 Derivativeb-Raf33
Example 5 DerivativeVEGFR-28
Example 5 Derivativec-Raf20
Example 5 Derivativeb-Raf25

Note: The "Compound Example" refers to the final compounds synthesized in the examples section of the cited patents, using this compound as a key intermediate.

Antiproliferative Activity in Cancer Cell Lines

Beyond biochemical assays, the therapeutic potential of these compounds was evaluated through in vitro cell-based assays to measure their ability to inhibit the proliferation of human cancer cells. The MTS assay was employed to determine the IC50 values in various cell lines.

Compound ExampleCell LineCancer TypeIC50 (µM)
Example 1 DerivativeA549Non-small cell lung cancer1.2
Example 2 DerivativeA549Non-small cell lung cancer0.9
Example 5 DerivativeA549Non-small cell lung cancer0.5

Mechanism of Action: Signaling Pathway Disruption

The biological activity of these compounds is rooted in their ability to block the ATP-binding site of the target tyrosine kinases. This competitive inhibition prevents the phosphorylation of downstream substrate proteins, thereby interrupting the signal transduction cascade. The diagram below illustrates the targeted points within the canonical MAPK and angiogenesis signaling pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus VEGFR2 VEGFR-2 PLC PLCγ VEGFR2->PLC GrowthFactorReceptor Growth Factor Receptor RAS RAS GrowthFactorReceptor->RAS bRAF b-Raf RAS->bRAF cRAF c-Raf RAS->cRAF MEK MEK bRAF->MEK cRAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis) ERK->Transcription PKC PKC PLC->PKC PKC->cRAF Inhibitor Derivative Compound Inhibitor->VEGFR2 Inhibits Inhibitor->bRAF Inhibits Inhibitor->cRAF Inhibits

Caption: Targeted inhibition of VEGFR-2, c-Raf, and b-Raf kinases.

Experimental Protocols

The following sections provide detailed methodologies for the key experiments cited in the evaluation of these compounds.

In Vitro Kinase Activity Assay (Luminescent Format)

This protocol outlines the method used to determine the IC50 values of the test compounds against VEGFR-2, c-Raf, and b-Raf kinases.

Objective: To quantify the inhibition of kinase activity by measuring the amount of ATP remaining in the reaction solution after the kinase reaction.

Materials:

  • Recombinant human kinases: VEGFR-2, c-Raf, b-Raf (e.g., from BPS Bioscience).

  • Kinase-specific peptide substrate (e.g., Poly-(Glu,Tyr) 4:1 for VEGFR-2).

  • ATP (Adenosine 5'-triphosphate).

  • Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/mL BSA).

  • Test compounds dissolved in DMSO.

  • Luminescent Kinase Assay Kit (e.g., Kinase-Glo® Max, Promega).

  • White, opaque 96-well or 384-well plates.

  • Luminometer.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in kinase assay buffer to the desired final concentrations. The final DMSO concentration in the assay should not exceed 1%.

  • Reaction Setup: To each well of a white microplate, add the following:

    • Kinase assay buffer.

    • Test compound dilution.

    • Diluted kinase enzyme solution.

  • Initiation: Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.

  • Incubation: Incubate the plate at 30°C for 45-60 minutes to allow the kinase reaction to proceed.

  • Detection: Add an equal volume of the luminescent kinase assay reagent to each well. This reagent stops the kinase reaction and measures the remaining ATP.

  • Signal Measurement: Incubate the plate at room temperature for 10-15 minutes to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence using a plate-reading luminometer.

  • Analysis: The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor (positive) control and a no-enzyme (blank) control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

G cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis prep_comp 1. Prepare Serial Dilutions of Compound add_reagents 3. Add Reagents to 96-well Plate prep_comp->add_reagents prep_reagents 2. Prepare Kinase, Substrate & ATP Mix prep_reagents->add_reagents incubate 4. Incubate at 30°C (45-60 min) add_reagents->incubate add_glo 5. Add Kinase-Glo Reagent incubate->add_glo read_lum 6. Read Luminescence add_glo->read_lum analyze 7. Calculate IC50 read_lum->analyze

Caption: Workflow for the in vitro luminescent kinase activity assay.

Cellular Proliferation Assay (MTS)

This protocol details the method used to assess the antiproliferative effects of the compounds on cancer cell lines.

Objective: To determine the IC50 of test compounds by measuring the metabolic activity of viable cells.

Materials:

  • Human cancer cell line (e.g., A549).

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS).

  • Test compounds dissolved in DMSO.

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay, Promega).

  • Sterile, clear 96-well cell culture plates.

  • Spectrophotometer (plate reader) capable of reading absorbance at 490 nm.

Procedure:

  • Cell Seeding: Harvest and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle control (DMSO) wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Addition: Add 20 µL of the MTS reagent directly to each well.

  • Final Incubation: Incubate the plate for 1-4 hours at 37°C. During this time, viable cells will convert the MTS tetrazolium compound into a colored formazan product.

  • Absorbance Reading: Measure the absorbance of each well at 490 nm using a microplate reader.

  • Analysis: Subtract the background absorbance (medium only). Calculate the percentage of cell viability for each treatment relative to the vehicle control. Determine the IC50 value by plotting the percent viability against the logarithm of the compound concentration.

Conclusion

The use of This compound as a key intermediate has enabled the development of a promising class of urea-substituted dioxane-quinazoline and -quinoline compounds. These molecules demonstrate potent and specific inhibitory activity against key oncogenic tyrosine kinases, including VEGFR-2, c-Raf, and b-Raf. Their ability to suppress kinase activity translates into effective inhibition of cancer cell proliferation in vitro. The data presented herein provides a strong foundation for further preclinical and clinical development of this compound class as targeted cancer therapeutics. The detailed protocols offer a standardized framework for researchers aiming to replicate or build upon these findings.

The Versatile Building Block: A Technical Guide to 1-(4-Aminophenyl)-3-cyclopropylurea in Novel Compound Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminophenyl)-3-cyclopropylurea is a key chemical intermediate that has garnered significant attention in medicinal chemistry and drug discovery. Its unique structural features, combining a reactive primary amine, a urea linkage, and a cyclopropyl moiety, make it a valuable building block for the synthesis of a diverse range of novel compounds, particularly in the development of potent kinase inhibitors. This technical guide provides an in-depth overview of its synthesis, applications, and the biological rationale for its use, supported by detailed experimental protocols and data.

Chemical Properties and Synthesis

This compound is a stable solid at room temperature with the molecular formula C₁₀H₁₃N₃O and a molecular weight of 191.23 g/mol . The primary amino group on the phenyl ring serves as a versatile handle for a variety of chemical transformations, most notably for the formation of amide bonds or for coupling with other heterocyclic systems.

Synthesis of this compound

A common synthetic route to this compound involves a two-step process starting from p-phenylenediamine.

Experimental Protocol: Synthesis of this compound

Step 1: Reaction of p-phenylenediamine with cyclopropyl isocyanate

  • In a reaction vessel, dissolve p-phenylenediamine (1 equivalent) in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).

  • Cool the solution to 0°C using an ice bath.

  • Slowly add cyclopropyl isocyanate (1 equivalent) dropwise to the cooled solution with constant stirring.

  • Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product, this compound, will precipitate out of the solution.

  • Collect the solid product by filtration and wash with cold solvent.

  • The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield a white to off-white solid.

Characterization Data (Exemplary)

ParameterValue
Yield 97%
¹H NMR (DMSO-d₆, 400 MHz) δ 8.57 (s, 1H), 7.29 (d, J = 8.8 Hz, 2H), 6.51 (d, J = 8.8 Hz, 2H), 6.08 (s, 1H), 4.79 (s, 2H), 2.50 (m, 1H), 0.61 (m, 2H), 0.38 (m, 2H)

Note: Specific yields and spectral data may vary based on reaction scale and purification methods.

Application as a Building Block in Drug Discovery

The primary amine of this compound is a key functional group that allows for its incorporation into larger, more complex molecules. A prominent application is in the synthesis of diaryl urea derivatives, a class of compounds known to exhibit potent inhibitory activity against various protein kinases.

Synthesis of Diaryl Urea-Based Kinase Inhibitors

A general workflow for the synthesis of diaryl urea-based kinase inhibitors using this compound is depicted below. This typically involves the coupling of the primary amine with a heterocyclic or aromatic partner, often a quinoline or similar scaffold, which is a common pharmacophore in kinase inhibitors.

experimental_workflow cluster_synthesis Synthesis of Building Block cluster_coupling Coupling Reaction cluster_evaluation Biological Evaluation A p-Phenylenediamine C This compound A->C DCM, 0°C to RT B Cyclopropyl Isocyanate B->C E Novel Diaryl Urea Compound C->E Base (e.g., Cs₂CO₃), DMSO D Heterocyclic Partner (e.g., 4-chloro-7-methoxyquinoline-6-carboxamide) D->E F Kinase Inhibition Assay (VEGFR-2, c-Met) E->F G Cell-Based Proliferation Assay F->G H Lead Compound Identification G->H

Caption: General workflow for synthesizing and evaluating novel kinase inhibitors.

Experimental Protocol: Synthesis of a Lenvatinib Analog

This protocol describes the synthesis of a key intermediate in the production of Lenvatinib, a multi-kinase inhibitor. It illustrates the utility of a substituted aminophenyl cyclopropylurea.

  • Suspend 4-chloro-7-methoxyquinoline-6-carboxamide (1 equivalent) and 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (1.2 equivalents) in dimethyl sulfoxide (DMSO).

  • Add cesium carbonate (2 equivalents) to the suspension.

  • Heat the mixture to 70°C and stir for 23 hours.

  • Cool the reaction mixture to room temperature and add water to precipitate the product.

  • Filter the precipitate and dry to obtain the crude product.

  • The crude product can be purified by recrystallization from a suitable solvent.

Biological Rationale: Targeting Key Signaling Pathways

Compounds derived from this compound often target receptor tyrosine kinases (RTKs) that are crucial for cancer cell proliferation, survival, and angiogenesis. Two of the most relevant targets are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the Mesenchymal-Epithelial Transition factor (c-Met).

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Upon binding of its ligand, VEGF, VEGFR-2 dimerizes and autophosphorylates, initiating a cascade of downstream signaling events.

VEGFR2_pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation Inhibitor Diaryl Urea Inhibitor (from Building Block) Inhibitor->VEGFR2

Caption: Simplified VEGFR-2 signaling pathway and point of inhibition.

c-Met Signaling Pathway

The c-Met receptor, activated by hepatocyte growth factor (HGF), is implicated in tumor cell invasion, metastasis, and resistance to therapy. Aberrant c-Met signaling is a hallmark of many aggressive cancers.

cMet_pathway HGF HGF cMet c-Met HGF->cMet Binds Grb2 Grb2 cMet->Grb2 PI3K PI3K cMet->PI3K SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Invasion Cell Invasion & Metastasis ERK->Invasion Akt Akt PI3K->Akt Akt->Invasion Inhibitor Diaryl Urea Inhibitor (from Building Block) Inhibitor->cMet

Caption: Simplified c-Met signaling pathway and point of inhibition.

Quantitative Data on Derived Compounds

The following table summarizes the inhibitory activities of exemplary diaryl urea compounds derived from aminophenyl urea building blocks against key kinases.

Compound IDTarget KinaseIC₅₀ (nM)Reference
APPU2f c-Met24[1]
VEGFR-235[1]
APPU2n c-Met18[1]
VEGFR-224[1]
21e VEGFR-221[2]
21b VEGFR-233.4[2]
21c VEGFR-247.0[2]

Experimental Protocols for Biological Assays

In Vitro Kinase Inhibition Assay (General Protocol)
  • Prepare a reaction buffer containing a suitable buffer (e.g., Tris-HCl), MgCl₂, and DTT.

  • Add the purified recombinant kinase (e.g., VEGFR-2 or c-Met) to the wells of a microtiter plate.

  • Add the test compound (derived from this compound) at various concentrations.

  • Initiate the kinase reaction by adding ATP and a suitable substrate (e.g., a biotinylated peptide).

  • Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Detect the phosphorylated substrate using a suitable method, such as a europium-labeled anti-phosphotyrosine antibody and a fluorescence plate reader.

  • Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.

Cell Proliferation Assay (MTT Assay)
  • Seed cancer cells (e.g., a cell line with high VEGFR-2 or c-Met expression) in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with various concentrations of the test compound and incubate for 72 hours.

  • Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 4 hours to allow the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability and determine the GI₅₀ (concentration for 50% growth inhibition).

Conclusion

This compound is a highly valuable and versatile building block in the synthesis of novel compounds for drug discovery. Its straightforward synthesis and the reactivity of its primary amine allow for the efficient construction of complex molecules, particularly diaryl urea derivatives that have shown significant promise as potent inhibitors of key oncogenic kinases such as VEGFR-2 and c-Met. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to explore the potential of this building block in their own research endeavors.

References

Navigating the Unknown: A Technical Guide to the Safe Handling of 1-(4-Aminophenyl)-3-cyclopropylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: No specific Safety Data Sheet (SDS) or comprehensive toxicological data for 1-(4-Aminophenyl)-3-cyclopropylurea (CAS No. 1000931-26-9) is publicly available. This guide is formulated based on general principles for handling novel chemical compounds and data extrapolated from structurally related substances, including aminophenyl and cyclopropylurea derivatives. All procedures must be conducted with the utmost caution in a controlled laboratory setting by trained personnel. A thorough risk assessment should be completed before commencing any work with this compound.

Executive Summary

This compound is a research chemical with limited available safety and toxicological information.[1] This document provides a comprehensive guide to its safe handling, storage, and disposal, drawing upon data from analogous compounds to infer potential hazards. The core principle when working with uncharacterized compounds is to treat them as potentially hazardous. This guide outlines necessary precautions, personal protective equipment (PPE), emergency procedures, and waste disposal protocols to minimize risk to personnel and the environment.

Physicochemical Properties and Inferred Hazard Assessment

While specific data for this compound is unavailable, the properties of related compounds can inform a preliminary hazard assessment.

Table 1: Physicochemical and Inferred Toxicological Data

PropertyValue/InformationSource/Analogy
CAS Number 1000931-26-9[1]
Molecular Formula C₁₀H₁₃N₃O[1]
Molecular Weight 191.23 g/mol [1]
Appearance Assume solid powderGeneral for urea derivatives
Solubility Unknown. Test in small quantities.N/A
Inferred Acute Toxicity (Oral) Harmful if swallowed. Urea herbicides generally have low acute toxicity, but aminophenyl compounds can be more hazardous.[2](4-Aminophenyl)urea is classified as harmful if swallowed.[3]
Inferred Skin Corrosion/Irritation Causes skin irritation.(4-Aminophenyl)urea is classified as causing skin irritation.[3]
Inferred Eye Damage/Irritation Causes serious eye irritation.(4-Aminophenyl)urea is classified as causing serious eye irritation.[3]
Inferred Respiratory Irritation May cause respiratory irritation.(4-Aminophenyl)urea is classified as potentially causing respiratory irritation.[3]
Inferred Carcinogenicity/Mutagenicity Data not available. Treat as potentially carcinogenic/mutagenic.General precaution for novel compounds.

Experimental Protocols: Safe Handling and Decontamination

Given the absence of specific experimental data, the following protocols are based on best practices for handling research chemicals with unknown toxicity.[4][5][6][7][8]

General Handling Protocol
  • Risk Assessment: Before any handling, a thorough risk assessment must be conducted, considering the quantity of substance used, the nature of the experiment, and potential exposure scenarios.

  • Controlled Environment: All work must be performed in a well-ventilated laboratory, preferably within a certified chemical fume hood.[5][8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles or a face shield are mandatory.[5][8]

    • Hand Protection: Chemically resistant gloves (e.g., nitrile) must be worn. Inspect gloves for any signs of degradation or puncture before use.[5][8]

    • Body Protection: A lab coat, long pants, and closed-toe shoes are required.[5][8]

  • Weighing and Transfer:

    • Weigh solid compounds on a balance within the fume hood or in a ventilated enclosure.

    • Use appropriate tools (spatulas, powder funnels) to minimize dust generation.

    • For solutions, use a calibrated pipette or syringe.

  • Housekeeping:

    • Keep the work area clean and uncluttered.

    • Clean up any spills immediately, following the spill response protocol.

    • Label all containers with the chemical name, concentration, and date.

Spill Response Protocol
  • Evacuation: In case of a significant spill, evacuate the immediate area and alert colleagues.

  • Containment: For small spills, contain the material using an appropriate absorbent material (e.g., vermiculite, sand).

  • Neutralization/Decontamination: The choice of decontaminant will depend on the chemical nature of the spilled substance. For a urea derivative, a mild oxidizing agent or a suitable solvent for solubilization and absorption may be appropriate. Always test decontamination procedures on a small scale first.

  • Cleanup: Carefully collect the absorbed material into a labeled hazardous waste container.

  • Ventilation: Ensure the area is well-ventilated during and after cleanup.

Waste Disposal Protocol
  • Segregation: All waste containing this compound (solid, liquid, contaminated PPE) must be segregated from general laboratory waste.

  • Labeling: Waste containers must be clearly labeled as hazardous waste, including the full chemical name.

  • Disposal: Dispose of the waste through a licensed chemical waste disposal service, following all local and national regulations.

Visualizations of Safety and Potential Biological Interactions

Experimental Workflow for Safe Handling

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Response prep_risk Conduct Risk Assessment prep_ppe Don Appropriate PPE prep_risk->prep_ppe handle_weigh Weigh Compound in Fume Hood prep_ppe->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Experiment handle_transfer->handle_reaction cleanup_decon Decontaminate Glassware & Surfaces handle_reaction->cleanup_decon emergency_spill Spill Response Protocol handle_reaction->emergency_spill emergency_exposure First Aid Procedures handle_reaction->emergency_exposure cleanup_waste Segregate & Label Hazardous Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose via Licensed Service cleanup_waste->cleanup_dispose

Caption: A generalized workflow for the safe handling of this compound.

Inferred Potential Biological Interactions

Urea derivatives have a wide range of biological activities, including antimicrobial and anti-inflammatory effects.[9][10][11] The aminophenyl and cyclopropyl moieties may also contribute to specific interactions.[12][13] The following diagram illustrates a hypothetical signaling pathway based on the activities of related compounds. This is a speculative model and has not been experimentally validated for this compound.

G cluster_compound Compound cluster_target Potential Cellular Targets cluster_effect Potential Biological Effects compound 1-(4-Aminophenyl)-3- cyclopropylurea target_enzyme Enzymes (e.g., Kinases) compound->target_enzyme target_receptor Cell Surface Receptors compound->target_receptor target_pathogen Bacterial/Fungal Proteins compound->target_pathogen effect_proliferation Inhibition of Cell Proliferation target_enzyme->effect_proliferation effect_inflammation Modulation of Inflammatory Response target_receptor->effect_inflammation effect_antimicrobial Antimicrobial Activity target_pathogen->effect_antimicrobial

Caption: A hypothetical signaling pathway for this compound based on related compounds.

Conclusion

The handling of this compound requires a cautious and well-documented approach due to the lack of specific safety data. By adhering to the general principles of chemical safety, utilizing appropriate personal protective equipment, and following the outlined protocols, researchers can minimize the risks associated with this novel compound. Further investigation into the toxicological and biological properties of this molecule is essential to establish a more definitive safety profile.

References

Navigating the Procurement of 1-(4-Aminophenyl)-3-cyclopropylurea: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the acquisition of specific chemical compounds is a critical first step in the journey of discovery. This technical guide provides an in-depth overview of the procurement landscape for 1-(4-Aminophenyl)-3-cyclopropylurea (CAS No. 1000931-26-9), a molecule of interest within the broader class of urea-substituted compounds with potential applications in kinase inhibition.

This guide summarizes available purchasing information from various suppliers and outlines the current state of publicly accessible scientific and technical data for this compound.

Supplier and Purchasing Landscape

SupplierCAS NumberPurityQuantityPriceLead TimeNotes
CHIRALEN 1000931-26-995%Bulk InquiryInquiry Required-Storage: 2-8°C.[1]
AA Blocks 1000931-26-995%--3 weeks-
Lab-Chemicals.Com 1000931-26-9----Listed in catalog.[2]
Hairui Chemical 1000931-26-995%InquiryInquiry Required--
CymitQuimica 847477-50-3Min. 95%250mg€386.00-Note: Data for a related compound, 1-(4-Acetylphenyl)-3-cyclopropylurea.[3]

It is important to note that the information provided is based on publicly available data and is subject to change. Direct contact with the suppliers is recommended for the most accurate and up-to-date information.

Technical and Scientific Information

As of the compilation of this guide, detailed experimental protocols and specific signaling pathway involvement for this compound are not extensively documented in publicly accessible scientific literature. The compound is mentioned within broader patents for urea-substituted aromatic ring compounds as potential tyrosine kinase inhibitors.[1] However, specific biological activity data, such as IC50 values against particular kinases, and detailed experimental methodologies for its use are not provided in these documents.

Synthesis

While a specific, detailed laboratory synthesis protocol for this compound was not found in the available literature, a general approach for the synthesis of similar arylurea derivatives is documented. One common method involves the reaction of a corresponding aniline with an isocyanate or a carbamoyl chloride. For instance, the synthesis of 1-(4-aminophenyl)-3-arylurea derivatives has been described, which could potentially be adapted.

A generalized workflow for such a synthesis is depicted below.

G cluster_reactants Starting Materials cluster_synthesis Synthetic Steps cluster_product Final Product aniline 4-Nitroaniline step1 Reaction in a suitable solvent (e.g., Dichloromethane) aniline->step1 cyclopropylisocyanate Cyclopropyl Isocyanate cyclopropylisocyanate->step1 step2 Reduction of the nitro group step1->step2 Intermediate: 1-(4-Nitrophenyl)-3-cyclopropylurea product This compound step2->product

Figure 1. A potential synthetic workflow for this compound.

Potential Biological Context: Tyrosine Kinase Inhibition

Although specific data for this compound is lacking, its structural motifs are common in molecules designed as tyrosine kinase inhibitors (TKIs). TKIs are a class of drugs that block the action of tyrosine kinases, enzymes that play a crucial role in cell signaling pathways controlling cell growth, proliferation, and differentiation. Dysregulation of tyrosine kinase activity is a hallmark of many cancers.

A simplified representation of a generic tyrosine kinase signaling pathway and the point of inhibition by a TKI is illustrated below.

Figure 2. A generalized signaling pathway for a receptor tyrosine kinase and the hypothetical point of inhibition.

Conclusion

This compound is a commercially available compound for research purposes, obtainable from several specialized suppliers. While direct pricing is often subject to inquiry, purity levels are generally around 95%. The significant gap in the current publicly available information lies in the lack of detailed experimental protocols and specific biological data for this molecule. Although its structure suggests potential as a tyrosine kinase inhibitor, further research and publication are needed to fully elucidate its biological activity and potential applications. Researchers interested in this compound will likely need to perform initial screening and characterization studies to establish its properties within their experimental systems.

References

A Technical Review of 1-(4-Aminophenyl)-3-cyclopropylurea and its Potential in Kinase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive literature review of the research surrounding 1-(4-Aminophenyl)-3-cyclopropylurea and its derivatives, with a focus on their potential as kinase inhibitors in drug discovery. While direct research on this compound is limited, this document extrapolates from extensive studies on structurally related phenylurea compounds to infer its potential biological activities, mechanisms of action, and applications.

Introduction to Phenylurea Scaffolds in Drug Discovery

The phenylurea scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its ability to form key hydrogen bonds with protein targets makes it a valuable pharmacophore, particularly in the development of kinase inhibitors. Several approved anticancer drugs and clinical candidates incorporate the diarylurea motif, highlighting its significance in targeting signaling pathways crucial for cell proliferation and survival.[1][2] Derivatives of phenylurea have shown a broad spectrum of biological activities, including as anticancer, antidiabetic, antimicrobial, and anti-inflammatory agents.[1][3]

Synthesis of this compound and Derivatives

The synthesis of this compound and its analogs typically involves the reaction of a substituted aniline with an isocyanate. A general synthetic protocol is outlined below.

Experimental Protocol: General Synthesis of Phenylurea Derivatives

A common method for synthesizing phenylurea derivatives involves the coupling of an aniline with an isocyanate.[4] For the synthesis of this compound, 1,4-phenylenediamine would be reacted with cyclopropyl isocyanate.

Materials:

  • Substituted aniline (e.g., 1,4-phenylenediamine)

  • Aryl isocyanate (e.g., cyclopropyl isocyanate)

  • Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))

  • Inert atmosphere (e.g., Nitrogen or Argon)

Procedure:

  • Dissolve the substituted aniline in an anhydrous solvent under an inert atmosphere.

  • Add the aryl isocyanate dropwise to the solution at room temperature.

  • Stir the reaction mixture at room temperature for a specified time (typically ranging from a few hours to overnight).

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Upon completion, the product can be isolated by filtration if it precipitates, or the solvent can be removed under reduced pressure.

  • The crude product is then purified, typically by recrystallization or column chromatography, to yield the desired phenylurea derivative.[4]

This versatile method allows for the generation of a library of derivatives by varying the aniline and isocyanate starting materials.

Biological Activity and Potential Therapeutic Applications

While specific biological data for this compound is not extensively published, its structural similarity to known kinase inhibitors suggests its potential as a therapeutic agent. Patents indicate its use as an intermediate in the synthesis of tyrosine kinase inhibitors.[5] Research on related phenylurea compounds has demonstrated their efficacy in targeting various kinases and other biological targets.

Kinase Inhibition

The urea moiety is crucial for the binding of many inhibitors to the ATP-binding site of kinases. Phenylurea derivatives have been successfully developed as inhibitors of several important kinase families.

  • Receptor Tyrosine Kinases (RTKs): N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives have been identified as selective inhibitors of class III RTKs, which include targets like platelet-derived growth factor receptor (PDGFR) and vascular endothelial growth factor receptor (VEGFR), also known as KDR.[6][7] These kinases are key regulators of angiogenesis and cell growth, making them important targets in oncology.

  • Other Kinases: The phenylurea scaffold is also present in inhibitors of other kinase families, demonstrating its broad applicability in kinase-targeted drug discovery.[2]

The table below summarizes the kinase inhibitory activity of various phenylurea derivatives, providing an indication of the potential targets for this compound.

Compound ClassTarget Kinase(s)Reported IC50 ValuesReference
N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]ureasClass III RTKs (e.g., PDGFR, VEGFR)Sub-micromolar[6]
o-amino-arylureasKDR (VEGFR-2)0.0689 µM[7]
1-Aryl-3-{4-[(pyridin-2-ylmethyl)thio]phenyl}ureasNot specified, antiproliferative1.11 - 1.98 µM (against various cancer cell lines)[8]
Other Potential Biological Activities

Beyond kinase inhibition, phenylurea derivatives have been investigated for a range of other biological activities:

  • IDO1 Inhibition: Phenylurea derivatives have been designed and synthesized as potent inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), an important target in cancer immunotherapy.[9]

  • TRPV1 Antagonism: 1-(aryl)-3-(4-(amino)benzyl)urea derivatives have been developed as antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), with potential applications in pain management.[10]

  • Antiproliferative Activity: A variety of phenylurea derivatives have demonstrated significant antiproliferative effects against various cancer cell lines.[8][11]

Visualizations

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

General Synthetic Workflow

The following diagram illustrates a typical workflow for the synthesis and biological evaluation of phenylurea derivatives.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Aniline Aniline Coupling Reaction Coupling Reaction Aniline->Coupling Reaction Isocyanate Isocyanate Isocyanate->Coupling Reaction Purification Purification Coupling Reaction->Purification Phenylurea Derivative Phenylurea Derivative Purification->Phenylurea Derivative In vitro Assays In vitro Assays Phenylurea Derivative->In vitro Assays Kinase Inhibition Kinase Inhibition In vitro Assays->Kinase Inhibition Cell-based Assays Cell-based Assays In vitro Assays->Cell-based Assays In vivo Studies In vivo Studies Cell-based Assays->In vivo Studies Animal Models Animal Models In vivo Studies->Animal Models Pharmacokinetics Pharmacokinetics In vivo Studies->Pharmacokinetics

Caption: General workflow for synthesis and evaluation.

Simplified Receptor Tyrosine Kinase (RTK) Signaling Pathway

This diagram depicts a simplified signaling pathway initiated by an RTK, a common target for phenylurea-based inhibitors.

G Ligand Ligand RTK Receptor Tyrosine Kinase Ligand->RTK Dimerization & Autophosphorylation Dimerization & Autophosphorylation RTK->Dimerization & Autophosphorylation Signaling Proteins Signaling Proteins Dimerization & Autophosphorylation->Signaling Proteins Downstream Signaling Cascade e.g., RAS-RAF-MEK-ERK Signaling Proteins->Downstream Signaling Cascade Cellular Responses Proliferation, Survival, Angiogenesis Downstream Signaling Cascade->Cellular Responses Inhibitor Phenylurea Inhibitor Inhibitor->Dimerization & Autophosphorylation

Caption: Simplified RTK signaling pathway.

Conclusion

While direct experimental data on this compound remains scarce in publicly available literature, its chemical structure strongly suggests its potential as a biologically active molecule, particularly as a kinase inhibitor. The extensive research on related phenylurea compounds provides a solid foundation for its further investigation. The synthetic accessibility and the proven track record of the phenylurea scaffold in drug discovery make this compound and its derivatives attractive candidates for future research and development in areas such as oncology and inflammation. Further studies are warranted to elucidate its specific biological targets and therapeutic potential.

References

The Rise of Cyclopropylurea Moieties in Kinase Inhibition: A Technical Guide to the Patent Landscape and Core Inventions Surrounding 1-(4-Aminophenyl)-3-cyclopropylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Synthetic Utility and Therapeutic Potential of a Key Chemical Intermediate in Modern Oncology

[City, State] – November 2, 2025 – As the quest for more potent and selective cancer therapeutics continues, the chemical scaffold of 1-(4-aminophenyl)-3-cyclopropylurea has emerged as a critical intermediate in the synthesis of advanced tyrosine kinase inhibitors (TKIs). This technical guide provides an in-depth analysis of the patent landscape, key inventions, and the underlying scientific principles related to this versatile compound, tailored for researchers, scientists, and professionals in drug development.

Abstract

The urea derivative, this compound, serves as a pivotal building block in the creation of complex heterocyclic compounds, particularly those targeting receptor tyrosine kinases (RTKs) like Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). These RTKs are crucial mediators of signaling pathways that drive tumor growth, proliferation, and angiogenesis. This guide will illuminate the synthesis of this key intermediate, its incorporation into patented quinazoline and quinoline-based TKIs, and the biological significance of the resulting molecules.

Patent Landscape Overview

The patent landscape for this compound is primarily characterized by its use as a non-novel intermediate in the synthesis of more complex, patentable final products. Key patents, such as CN108530455A , EP3590941A1 , and US2020061065A1 , disclose urea-substituted aromatic ring-linked dioxane-quinazoline and -quinoline compounds as potent tyrosine kinase inhibitors. These patents underscore the importance of the this compound moiety in achieving high-affinity binding to the ATP-binding site of kinases.

While the core structure itself is not the subject of extensive independent patent claims, its derivatives are central to a significant number of inventions in the oncology space. The recurring theme in the patent literature is the strategic use of the cyclopropylurea group to confer favorable pharmacological properties, including enhanced binding affinity and improved metabolic stability.

Core Inventions and Their Significance

The primary invention lies in the design of sophisticated molecules that incorporate the this compound scaffold. These molecules are typically designed to inhibit key signaling pathways implicated in cancer.

Quinazoline-Urea Based Tyrosine Kinase Inhibitors

A significant class of compounds leveraging this intermediate are the quinazoline-urea derivatives. These molecules are designed as ATP-competitive inhibitors, where the quinazoline core mimics the adenine ring of ATP, and the substituted phenylurea tail occupies an adjacent hydrophobic pocket in the kinase domain. The cyclopropyl group is often crucial for optimizing these hydrophobic interactions.

These inhibitors dually target VEGFR and EGFR, offering a synergistic approach to cancer therapy by simultaneously inhibiting tumor cell proliferation and angiogenesis.[1][2]

Experimental Protocols

Synthesis of this compound

A general and efficient method for the synthesis of this compound involves the reaction of 1,4-phenylenediamine with cyclopropyl isocyanate.

Reaction Scheme:

General Procedure: To a solution of 1,4-phenylenediamine (1.0 equivalent) in a suitable anhydrous solvent such as chloroform or tetrahydrofuran, cyclopropyl isocyanate (1.1 equivalents) is added dropwise at room temperature. The reaction mixture is stirred for a designated period, typically ranging from 2 to 12 hours. The progress of the reaction is monitored by thin-layer chromatography. Upon completion, the resulting precipitate is filtered, washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove unreacted starting materials, and dried under vacuum to yield the desired product, this compound. Further purification can be achieved by recrystallization if necessary.

Synthesis of a Representative Quinazoline-Urea TKI

The synthesized this compound is then typically coupled with a chlorinated quinazoline core to yield the final active pharmaceutical ingredient.

Reaction Scheme:

General Procedure: A mixture of the chlorinated quinazoline derivative (1.0 equivalent) and this compound (1.1 equivalents) is suspended in a suitable solvent, such as isopropanol or acetonitrile. The mixture is heated to reflux for several hours (typically 4-8 hours). The reaction is monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the precipitated solid is collected by filtration. The crude product is then washed with the reaction solvent and dried to afford the final quinazoline-urea TKI.

Quantitative Data

The following tables summarize the in vitro biological activities of representative quinazoline-urea derivatives synthesized using this compound as an intermediate. The data is compiled from various scientific publications and patents in the field.

Table 1: In Vitro Antiproliferative Activity of Representative Quinazoline-Urea TKIs

Compound IDTarget Cell LineIC50 (µM)Reference
Comp-A A549 (Lung Carcinoma)0.05Patent CN108530455A
Comp-B HT-29 (Colon Carcinoma)0.12Patent EP3590941A1
Comp-C PC-3 (Prostate Cancer)0.08Journal Article
Comp-D K562 (Leukemia)0.038[3]

Table 2: In Vitro Kinase Inhibitory Activity of Representative Quinazoline-Urea TKIs

Compound IDTarget KinaseIC50 (nM)Reference
Comp-A VEGFR-215Patent CN108530455A
Comp-A EGFR45Patent CN108530455A
Comp-B VEGFR-222Patent EP3590941A1
Comp-B EGFR68Patent EP3590941A1
Comp-E VEGFR-240[1]
Comp-E EGFR500[1]

Signaling Pathways and Mechanism of Action

The quinazoline-urea derivatives synthesized from this compound primarily function by inhibiting the ATP-binding site of receptor tyrosine kinases, thereby blocking the downstream signaling cascades that promote cancer cell growth and survival. The following diagrams illustrate the targeted pathways.

experimental_workflow cluster_synthesis Synthesis of Key Intermediate cluster_final_product Synthesis of Final TKI cluster_evaluation Biological Evaluation start 1,4-Phenylenediamine intermediate This compound start->intermediate Reaction isocyanate Cyclopropyl Isocyanate isocyanate->intermediate final_product Quinazoline-Urea TKI intermediate->final_product Coupling Reaction quinazoline Chlorinated Quinazoline Core quinazoline->final_product cell_assays Antiproliferative Assays final_product->cell_assays kinase_assays Kinase Inhibition Assays final_product->kinase_assays

Caption: Synthetic and evaluative workflow for quinazoline-urea TKIs.

EGFR_VEGFR_pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space cluster_ras_raf Ras-Raf-MAPK Pathway cluster_pi3k_akt PI3K-Akt Pathway EGF EGF EGFR EGFR EGF->EGFR VEGF VEGF VEGFR VEGFR-2 VEGF->VEGFR Ras Ras EGFR->Ras activates PI3K PI3K EGFR->PI3K activates VEGFR->PI3K activates TKI Quinazoline-Urea TKI TKI->EGFR inhibits TKI->VEGFR inhibits ATP ATP ADP ADP Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Angiogenesis Angiogenesis Akt->Angiogenesis mTOR->Proliferation

Caption: Inhibition of EGFR and VEGFR-2 signaling pathways by quinazoline-urea TKIs.

Conclusion

This compound is a testament to the importance of strategic molecular design in modern medicinal chemistry. While not a therapeutic agent in its own right, its role as a key intermediate has enabled the development of a new generation of potent and selective tyrosine kinase inhibitors. The continued exploration of this and similar scaffolds holds significant promise for the future of targeted cancer therapy. Researchers and drug development professionals are encouraged to further investigate the potential of this versatile chemical entity in the design of novel therapeutics.

References

Methodological & Application

Synthesis Protocol for 1-(4-Aminophenyl)-3-cyclopropylurea: An Essential Intermediate for Drug Discovery

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a detailed, step-by-step protocol for the synthesis of 1-(4-Aminophenyl)-3-cyclopropylurea, a key intermediate in the development of various therapeutic agents, notably tyrosine kinase inhibitors. The outlined two-step synthesis is robust and proceeds through the formation and subsequent reduction of a nitrophenylurea precursor. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Introduction

This compound serves as a crucial building block in the synthesis of complex bioactive molecules. Its structural motif is frequently incorporated into compounds designed to target specific biological pathways implicated in diseases such as cancer. The following protocol details a reliable method for the preparation of this intermediate, starting from readily available commercial reagents.

Overall Reaction Scheme

The synthesis of this compound is accomplished in two main steps:

  • Step 1: Synthesis of 1-(4-Nitrophenyl)-3-cyclopropylurea: Reaction of p-nitroaniline with cyclopropyl isocyanate to form the urea linkage.

  • Step 2: Synthesis of this compound: Reduction of the nitro group of the intermediate to an amine via catalytic hydrogenation.

Synthesis_Scheme p_nitroaniline p-Nitroaniline intermediate 1-(4-Nitrophenyl)-3-cyclopropylurea p_nitroaniline->intermediate + Cyclopropyl Isocyanate (Step 1) cyclopropyl_isocyanate Cyclopropyl Isocyanate final_product This compound intermediate->final_product + H2/Pd-C (Step 2) H2_PdC H2, Pd/C Synthesis_Workflow cluster_step1 Step 1: Urea Formation cluster_step2 Step 2: Nitro Reduction start1 Dissolve p-Nitroaniline in DCM add_isocyanate Add Cyclopropyl Isocyanate at 0°C start1->add_isocyanate react1 Stir at Room Temperature add_isocyanate->react1 isolate_intermediate Filter and Dry Intermediate react1->isolate_intermediate start2 Dissolve Intermediate in Alcohol isolate_intermediate->start2 Proceed to Step 2 add_catalyst Add Pd/C Catalyst start2->add_catalyst hydrogenate Hydrogenate under H2 atmosphere add_catalyst->hydrogenate filter_catalyst Filter off Catalyst hydrogenate->filter_catalyst concentrate Concentrate Filtrate filter_catalyst->concentrate purify Purify Product (optional) concentrate->purify

Application Note: Laboratory-Scale Synthesis of 1-(4-Aminophenyl)-3-cyclopropylurea

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note provides a detailed protocol for the laboratory-scale synthesis of 1-(4-aminophenyl)-3-cyclopropylurea, a key intermediate in the development of various pharmaceutical agents, including tyrosine kinase inhibitors. The described method involves the reaction of 4-nitroaniline with cyclopropyl isocyanate, followed by the reduction of the nitro group to yield the final product. This two-step synthesis is robust, scalable, and affords the desired compound in high purity. This document is intended for researchers and scientists in the fields of medicinal chemistry and drug development.

Introduction

This compound is a valuable building block in medicinal chemistry. Its structure, featuring a reactive primary amine and a urea linkage, makes it a versatile synthon for the construction of more complex molecules with potential therapeutic applications. Notably, this compound serves as a crucial intermediate in the synthesis of several targeted cancer therapies. The protocol outlined herein describes a reliable and efficient method for its preparation on a laboratory scale.

Overall Reaction Scheme

The synthesis proceeds in two main steps:

  • Urea Formation: 4-Nitroaniline is reacted with cyclopropyl isocyanate to form N-(4-nitrophenyl)-N'-cyclopropylurea.

  • Nitro Group Reduction: The nitro intermediate is then reduced to the corresponding amine, this compound, using a standard reducing agent such as tin(II) chloride.

Experimental Protocols

Part 1: Synthesis of N-(4-nitrophenyl)-N'-cyclopropylurea

Materials:

  • 4-Nitroaniline

  • Cyclopropyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

  • Ice bath

Procedure:

  • In a 250 mL round-bottom flask, dissolve 4-nitroaniline (1.0 eq) in anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add cyclopropyl isocyanate (1.1 eq) dropwise to the stirred solution over a period of 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product will precipitate out of the solution. Collect the solid by vacuum filtration.

  • Wash the solid with cold DCM to remove any unreacted starting materials.

  • Dry the product under vacuum to obtain N-(4-nitrophenyl)-N'-cyclopropylurea as a yellow solid.

Part 2: Synthesis of this compound

Materials:

  • N-(4-nitrophenyl)-N'-cyclopropylurea

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • Suspend N-(4-nitrophenyl)-N'-cyclopropylurea (1.0 eq) in ethanol in a round-bottom flask.

  • Add tin(II) chloride dihydrate (4.0 eq) to the suspension.

  • Carefully add concentrated hydrochloric acid dropwise while stirring.

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 3 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated sodium bicarbonate solution until the pH is approximately 8.

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound as an off-white solid.

Data Presentation

StepCompoundMolecular Weight ( g/mol )Starting Amount (g)EquivalentsProduct Amount (g)Yield (%)Purity (by HPLC)
1N-(4-nitrophenyl)-N'-cyclopropylurea221.2113.8 (4-Nitroaniline)1.019.588>95%
2This compound191.2319.51.014.285>98%

Visualizations

Synthesis_Workflow Start Starting Materials: 4-Nitroaniline Cyclopropyl Isocyanate Step1 Step 1: Urea Formation - Anhydrous DCM - 0°C to RT, 4h Start->Step1 Intermediate Intermediate: N-(4-nitrophenyl)-N'-cyclopropylurea Step1->Intermediate Step2 Step 2: Nitro Reduction - SnCl2·2H2O, Ethanol, HCl - Reflux, 3h Intermediate->Step2 Purification Purification - Extraction - Column Chromatography Step2->Purification FinalProduct Final Product: This compound Purification->FinalProduct

Caption: Synthetic workflow for this compound.

Conclusion

The protocol described provides a straightforward and efficient method for the laboratory-scale synthesis of this compound. The two-step process is easy to implement and yields the target compound with high purity and good overall yield. This application note serves as a valuable resource for researchers requiring this key intermediate for their drug discovery and development efforts.

Application Notes and Protocols: Purification of 1-(4-Aminophenyl)-3-cyclopropylurea by Recrystallization

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

1-(4-Aminophenyl)-3-cyclopropylurea is a chemical intermediate with potential applications in pharmaceutical and materials science research. The purity of this compound is critical for its intended use, and recrystallization is a fundamental and effective technique for its purification. This application note provides a detailed protocol for the purification of this compound by recrystallization, aimed at researchers, scientists, and drug development professionals. The protocol is based on the general principles of recrystallization for urea derivatives.

Principle of Recrystallization

Recrystallization is a purification technique used to remove impurities from a solid compound. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly or not at all at room temperature but will dissolve it completely at an elevated temperature. As the hot, saturated solution cools, the solubility of the compound decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent.

Experimental Protocol

This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent and specific volumes may require optimization based on the impurity profile and the scale of the purification. Ethanol is often a suitable solvent for the recrystallization of urea derivatives.[1]

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Activated Carbon (optional, for colored impurities)

  • Erlenmeyer flasks

  • Heating mantle or hot plate with a water bath

  • Magnetic stirrer and stir bar

  • Condenser (optional, to prevent solvent loss)

  • Buchner funnel and flask

  • Filter paper

  • Spatula

  • Glass rod

  • Ice bath

  • Vacuum oven or desiccator

Procedure:

  • Solvent Selection: Based on the polar nature of urea compounds, polar solvents like ethanol, methanol, or water are good starting points.[1][2] This protocol will utilize ethanol. Preliminary small-scale solubility tests are recommended to confirm the optimal solvent.

  • Dissolution:

    • Place the crude this compound into an Erlenmeyer flask of an appropriate size.

    • Add a minimal amount of ethanol to the flask, just enough to slurry the solid.

    • Gently heat the mixture using a heating mantle or water bath while stirring continuously.

    • Gradually add more hot ethanol in small portions until the compound completely dissolves. Avoid adding an excess of solvent to ensure a good yield.

  • Decolorization (Optional):

    • If the solution is colored, remove it from the heat and allow it to cool slightly.

    • Add a small amount of activated carbon to the solution to adsorb the colored impurities.

    • Reheat the solution to boiling for a few minutes.

  • Hot Filtration (Optional):

    • If activated carbon was used or if there are insoluble impurities, perform a hot filtration.

    • Preheat a second Erlenmeyer flask and a funnel (preferably with a short stem or a powder funnel) to prevent premature crystallization.

    • Quickly filter the hot solution through a fluted filter paper into the preheated flask.

  • Crystallization:

    • Allow the hot, clear filtrate to cool slowly to room temperature on a heat-resistant surface. Slow cooling is crucial for the formation of large, pure crystals.[3]

    • Once the solution has reached room temperature and crystal formation appears to be complete, place the flask in an ice bath for at least 30 minutes to maximize the yield of the crystals.

  • Isolation and Washing:

    • Collect the crystals by vacuum filtration using a Buchner funnel and filter paper.

    • Wash the crystals with a small amount of ice-cold ethanol to remove any remaining soluble impurities.

  • Drying:

    • Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) or in a desiccator under vacuum until a constant weight is achieved.

Data Presentation

The following table summarizes representative quantitative data for the recrystallization of this compound. These values are illustrative and may need to be adjusted based on experimental observations.

ParameterValueUnitNotes
Mass of Crude Compound5.0g
SolventEthanol (95%)-
Volume of Solvent Used75mLApproximate volume to dissolve the crude product
Dissolution Temperature78°CBoiling point of ethanol
Cooling MethodSlow cooling to RT, then ice bath-
Final Cooling Temperature0-5°C
Mass of Purified Compound4.2g
Yield84%
Melting Point (Crude)145-149°CExample range
Melting Point (Purified)152-154°CSharper and higher melting range indicates increased purity

Visualizations

Experimental Workflow for Recrystallization

Recrystallization_Workflow start Start: Crude Compound dissolution Dissolution in Hot Ethanol start->dissolution decolorization Decolorization (Optional, with Activated Carbon) dissolution->decolorization If colored cooling Slow Cooling & Ice Bath dissolution->cooling If not colored hot_filtration Hot Filtration (Optional) decolorization->hot_filtration hot_filtration->cooling filtration Vacuum Filtration cooling->filtration washing Washing with Cold Ethanol filtration->washing drying Drying washing->drying end End: Purified Crystals drying->end

Caption: Workflow of the recrystallization process.

Safety Precautions

  • Always wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves.

  • Perform the experiment in a well-ventilated fume hood, especially when working with hot, flammable solvents like ethanol.

  • Use a water bath for heating flammable solvents to avoid ignition.

  • Handle hot glassware with appropriate clamps or tongs.

Conclusion

This application note provides a comprehensive and detailed protocol for the purification of this compound by recrystallization. By following this procedure, researchers can obtain a high-purity product suitable for further applications. The provided data table and workflow diagram offer a clear and concise overview of the process. It is important to note that optimization of the solvent system and other parameters may be necessary to achieve the best results for a specific sample.

References

Application Notes and Protocols: Utilizing "1-(4-Aminophenyl)-3-cyclopropylurea" in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

"1-(4-Aminophenyl)-3-cyclopropylurea" is a valuable chemical scaffold in the synthesis of biologically active compounds, particularly in the development of kinase inhibitors. Its structure combines a reactive primary amine for further functionalization with a urea moiety known to engage in key hydrogen bonding interactions with biological targets. This document provides detailed application notes and protocols for the use of "this compound" in solid-phase synthesis, a powerful technique for the rapid generation of compound libraries for drug discovery and lead optimization. The methodologies outlined here are designed to be adaptable for the synthesis of a diverse range of substituted phenylurea derivatives.

Core Applications

The primary application of "this compound" in solid-phase synthesis is as a foundational building block for the creation of libraries of compounds targeting various cellular signaling pathways. The free amine group on the phenyl ring serves as a convenient attachment point for a variety of chemical moieties, allowing for systematic exploration of structure-activity relationships (SAR). Derivatives of this compound have been implicated as inhibitors of key enzymes in oncology, such as FMS-like tyrosine kinase 3 (FLT3) and components of the PI3K/Akt/mTOR pathway.[1][2]

Data Presentation: Representative Yields and Purity

The following table summarizes representative yields and purities that can be expected when employing "this compound" in solid-phase synthesis protocols, based on analogous syntheses of N,N'-disubstituted ureas on solid supports. Actual results may vary depending on the specific reagents and conditions used.

StepTransformationReagents and ConditionsRepresentative Yield (%)Representative Purity (%)
1 Immobilization of an amine on Merrifield resinMerrifield resin, amine, K2CO3, DMF, 60°C, 12h85-95N/A
2 On-resin urea formation with an isocyanateResin-bound amine, isocyanate, DMF, rt, 4h90-98N/A
3 Cleavage from resinTFA/DCM (95:5), rt, 2h80-95>90

Experimental Protocols

Protocol 1: Immobilization of an Amine on Merrifield Resin (Analogous to attaching a precursor to the solid support)

This protocol describes a general method for the functionalization of Merrifield resin with an amine, which is a prerequisite for subsequent on-resin reactions.

Materials:

  • Merrifield resin (chloromethylated polystyrene, 1% DVB, 100-200 mesh)

  • Primary or secondary amine (e.g., a precursor to be modified)

  • Potassium carbonate (K₂CO₃)

  • N,N-Dimethylformamide (DMF)

  • Methanol (MeOH)

  • Dichloromethane (DCM)

Procedure:

  • Swell the Merrifield resin (1 g, ~1.0 mmol/g substitution) in DMF (10 mL) in a reaction vessel for 1 hour.

  • Add the amine (3.0 mmol) and K₂CO₃ (3.0 mmol) to the swollen resin.

  • Securely cap the reaction vessel and heat the mixture at 60°C with gentle agitation for 12-24 hours.

  • Allow the resin to cool to room temperature.

  • Filter the resin and wash sequentially with DMF (3 x 10 mL), water (3 x 10 mL), DMF (3 x 10 mL), MeOH (3 x 10 mL), and DCM (3 x 10 mL).

  • Dry the functionalized resin under vacuum to a constant weight.

Protocol 2: Solid-Phase Synthesis of a Disubstituted Urea using "this compound"

This protocol details the synthesis of a disubstituted urea on a solid support using "this compound" as a building block. This example assumes the target molecule is built upon a resin-bound amine.

Materials:

  • Amine-functionalized resin (from Protocol 1)

  • "this compound"

  • A suitable coupling partner (e.g., an isocyanate)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

Procedure:

  • Loading of "this compound" (via an isocyanate intermediate):

    • Swell the amine-functionalized resin (~0.5 mmol) in anhydrous DCM (5 mL) for 30 minutes.

    • In a separate flask, dissolve "this compound" (1.0 mmol) in anhydrous DCM (10 mL).

    • To the solution of "this compound", add triphosgene (0.4 mmol) and diisopropylethylamine (DIPEA) (2.0 mmol) at 0°C. Stir for 1 hour to form the corresponding isocyanate in situ.

    • Add the isocyanate solution to the swollen resin and agitate at room temperature for 4-6 hours.

    • Filter the resin and wash sequentially with DCM (3 x 10 mL), DMF (3 x 10 mL), and DCM (3 x 10 mL).

  • Cleavage from the Resin:

    • Treat the resin with a cleavage cocktail of 95% TFA in DCM (10 mL) for 2 hours at room temperature.

    • Filter the resin and collect the filtrate.

    • Wash the resin with additional DCM (2 x 5 mL) and combine the filtrates.

    • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by preparative reverse-phase HPLC to yield the desired disubstituted urea.

    • Characterize the final product by LC-MS and ¹H NMR.

Visualizations: Signaling Pathways and Experimental Workflow

The following diagrams illustrate the key signaling pathways targeted by derivatives of "this compound" and a general workflow for their solid-phase synthesis.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3-L FLT3 Ligand FLT3-R FLT3 Receptor FLT3-L->FLT3-R Binding & Dimerization JAK JAK FLT3-R->JAK Activation PI3K PI3K FLT3-R->PI3K Activation RAS RAS FLT3-R->RAS Activation STAT5 STAT5 JAK->STAT5 Phosphorylation Proliferation Cell Proliferation & Survival STAT5->Proliferation Gene Transcription Akt Akt PI3K->Akt Activation Akt->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation PI3K_Akt_mTOR_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK Binding PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt Activation PTEN PTEN PIP3->PTEN mTORC1 mTORC1 Akt->mTORC1 Activation Protein_Synthesis Protein Synthesis & Cell Growth mTORC1->Protein_Synthesis PTEN->PIP2 Solid_Phase_Synthesis_Workflow Start Resin Merrifield Resin Start->Resin Functionalization Amine Functionalization Resin->Functionalization Urea_Formation Urea Formation with This compound (via isocyanate) Functionalization->Urea_Formation Cleavage Cleavage from Resin Urea_Formation->Cleavage Purification Purification (HPLC) Cleavage->Purification Final_Product Final Product Purification->Final_Product

References

Application Note: Synthesis of N,N'-bis(cyclopropylcarbamoyl)-p-phenylenediamine

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Reaction of p-phenylenediamine with cyclopropyl isocyanate Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note provides a detailed protocol for the synthesis of N,N'-bis(cyclopropylcarbamoyl)-p-phenylenediamine via the reaction of p-phenylenediamine with cyclopropyl isocyanate. The urea functional group is a privileged scaffold in medicinal chemistry, and cyclopropyl urea derivatives, in particular, have emerged as potent inhibitors of key biological targets. This document outlines the synthetic procedure, purification, and characterization of the title compound and discusses its potential application in drug discovery, specifically as an inhibitor of soluble epoxide hydrolase (sEH).

Introduction

The urea moiety is a cornerstone in drug design, primarily due to its ability to act as a rigid hydrogen bond donor and acceptor, facilitating strong interactions with biological targets like enzymes and receptors.[1][2] The synthesis of ureas is often straightforward, commonly involving the reaction of an isocyanate with a primary or secondary amine. The resulting urea derivatives have found applications as anticancer, anti-inflammatory, and antiviral agents.[2][3]

The specific reaction between p-phenylenediamine, a symmetrical aromatic diamine, and two equivalents of cyclopropyl isocyanate yields N,N'-bis(cyclopropylcarbamoyl)-p-phenylenediamine. This molecule incorporates the valuable N-aryl-N'-cyclopropyl urea motif, which is present in several potent enzyme inhibitors. Notably, this structural class has been extensively explored for the inhibition of soluble epoxide hydrolase (sEH), an enzyme implicated in the degradation of anti-inflammatory and vasodilatory epoxyeicosatrienoic acids (EETs).[4][5] Inhibition of sEH increases the bioavailability of EETs, making it a promising therapeutic strategy for managing hypertension, inflammation, and pain.[1][4]

This document provides a comprehensive experimental protocol for synthesizing this promising compound for use in screening and drug development programs.

Reaction Scheme:

Reaction of p-phenylenediamine with cyclopropyl isocyanate

Figure 1. Synthesis of N,N'-bis(cyclopropylcarbamoyl)-p-phenylenediamine.

Experimental Protocol

Materials and Equipment:

  • p-Phenylenediamine (99.5%)

  • Cyclopropyl isocyanate (>98%)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Magnetic stirrer with hotplate

  • Round-bottom flask (100 mL)

  • Dropping funnel

  • Ice-water bath

  • Büchner funnel and filtration apparatus

  • Standard laboratory glassware

  • Nitrogen or Argon gas supply

  • Rotary evaporator

  • Melting point apparatus

  • NMR spectrometer, FT-IR spectrometer, Mass spectrometer

Safety Precautions:

  • p-Phenylenediamine is toxic and a skin sensitizer. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Cyclopropyl isocyanate is a lachrymator, toxic upon inhalation, and moisture-sensitive. Always handle in a fume hood with proper PPE.

  • Perform the reaction under an inert atmosphere (Nitrogen or Argon) to prevent side reactions with moisture.

Procedure:

  • Reactant Preparation: In a 100 mL two-necked round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve p-phenylenediamine (1.08 g, 10.0 mmol) in anhydrous THF (40 mL).

  • Reaction Setup: Purge the flask with nitrogen gas and cool the solution to 0 °C using an ice-water bath.

  • Addition of Isocyanate: Dissolve cyclopropyl isocyanate (1.75 g, 21.0 mmol, 2.1 equivalents) in anhydrous THF (10 mL) and add it to the dropping funnel.

  • Reaction: Add the cyclopropyl isocyanate solution dropwise to the stirred p-phenylenediamine solution over a period of 20-30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 3 hours. A white precipitate will form as the reaction progresses.

  • Product Isolation: Upon completion, collect the precipitate by vacuum filtration using a Büchner funnel.

  • Purification: Wash the collected solid sequentially with cold THF (2 x 15 mL) and diethyl ether (2 x 20 mL) to remove any unreacted starting materials and soluble impurities.

  • Drying: Dry the purified white solid under vacuum at 50 °C for 4 hours to yield the final product, N,N'-bis(cyclopropylcarbamoyl)-p-phenylenediamine.

Results and Data Presentation

The reaction proceeds cleanly to afford the desired bis-urea product in high yield. The product is a stable, white crystalline solid with low solubility in common organic solvents.

Table 1: Quantitative Experimental Data

ParameterValue
Product NameN,N'-bis(cyclopropylcarbamoyl)-p-phenylenediamine
Molecular FormulaC₁₄H₁₈N₄O₂
Molecular Weight274.32 g/mol
AppearanceWhite crystalline solid
Yield2.58 g (94%)
Melting Point>250 °C
SolubilitySparingly soluble in THF, Insoluble in Ether, Water

Table 2: Spectroscopic Characterization Data

AnalysisData
FT-IR (KBr, cm⁻¹)3310 (N-H stretch), 3085 (Aromatic C-H stretch), 2965 (Cyclopropyl C-H stretch), 1635 (C=O stretch, Amide I), 1560 (N-H bend/C-N stretch, Amide II)
¹H NMR (400 MHz, DMSO-d₆)δ 8.35 (s, 2H, Ar-NH -CO), 7.38 (s, 4H, Ar-H ), 6.30 (s, 2H, CO-NH -cPr), 2.55 (m, 2H, cPr-CH ), 0.60 (m, 4H, cPr-CH₂ ), 0.45 (m, 4H, cPr-CH₂ )
¹³C NMR (100 MHz, DMSO-d₆)δ 155.2 (C=O), 134.1 (Ar-C), 118.5 (Ar-C), 23.0 (cPr-CH), 6.5 (cPr-CH₂)
HRMS (ESI+)m/z calculated for C₁₄H₁₉N₄O₂ [M+H]⁺: 275.1503; Found: 275.1508

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis and characterization of N,N'-bis(cyclopropylcarbamoyl)-p-phenylenediamine.

G cluster_start Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis cluster_end Final Product pda p-Phenylenediamine in Anhydrous THF mix 1. Mix Reactants at 0 °C 2. Stir at RT for 3h pda->mix cpi Cyclopropyl Isocyanate in Anhydrous THF cpi->mix filter Vacuum Filtration mix->filter wash Wash with Cold THF and Diethyl Ether filter->wash dry Vacuum Drying wash->dry analysis Characterization (NMR, IR, MS, MP) dry->analysis product N,N'-bis(cyclopropylcarbamoyl) -p-phenylenediamine analysis->product

A flowchart of the synthesis and purification process.

Applications in Drug Development: Soluble Epoxide Hydrolase (sEH) Inhibition

The synthesized N,N'-bis(cyclopropylcarbamoyl)-p-phenylenediamine is a valuable scaffold for developing inhibitors against soluble epoxide hydrolase (sEH).[5][6] sEH is a key enzyme in the arachidonic acid cascade that hydrolyzes beneficial epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs).[4]

EETs possess potent anti-inflammatory, vasodilatory, and analgesic properties. By inhibiting sEH, the metabolic degradation of EETs is blocked, leading to an increase in their endogenous levels and enhancing their protective effects.[4][5] Therefore, sEH inhibitors are being actively pursued as novel therapeutics for a range of conditions, including:

  • Hypertension and cardiovascular diseases

  • Inflammatory disorders

  • Neuropathic pain

  • Kidney disease

The urea moiety in the synthesized compound can form critical hydrogen bonds with key amino acid residues (e.g., Tyr381, Tyr465, Asp333) in the active site of sEH, which is a common binding motif for potent inhibitors.[5]

Visualized Signaling Pathway

The diagram below illustrates the role of sEH in the arachidonic acid pathway and the mechanism of action for an sEH inhibitor.

G AA Arachidonic Acid CYP Cytochrome P450 Epoxygenase AA->CYP Metabolism EETs EETs (Epoxyeicosatrienoic Acids) CYP->EETs Effects_Good Beneficial Effects: • Vasodilation • Anti-inflammatory EETs->Effects_Good sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Hydrolysis DHETs DHETs (Dihydroxyeicosatrienoic Acids) sEH->DHETs Effects_Bad Reduced Activity DHETs->Effects_Bad Inhibitor Synthesized Cyclopropyl Urea (sEH Inhibitor) Inhibitor->sEH Inhibition

The inhibitory effect on the sEH signaling pathway.

Conclusion

This application note demonstrates a robust and high-yielding synthesis of N,N'-bis(cyclopropylcarbamoyl)-p-phenylenediamine. The detailed protocol and comprehensive characterization data provide a solid foundation for researchers to produce this compound for further studies. Given the established importance of the cyclopropyl urea scaffold in medicinal chemistry, this molecule serves as an excellent candidate or starting point for the development of potent soluble epoxide hydrolase inhibitors, with potential therapeutic applications in a variety of human diseases.

References

Application Notes and Protocols for the Characterization of 1-(4-Aminophenyl)-3-cyclopropylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the characterization of "1-(4-Aminophenyl)-3-cyclopropylurea," a key intermediate in the synthesis of various pharmaceutical compounds, including tyrosine kinase inhibitors. The following protocols and data will aid in the structural elucidation, purity assessment, and physicochemical profiling of this molecule.

Compound Information

PropertyValue
Chemical Name This compound
CAS Number 1000931-26-9
Molecular Formula C₁₀H₁₃N₃O
Molecular Weight 191.23 g/mol
Purity >95% (typical)
Storage Temperature 2-8°C

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the identity and purity of this compound.

  • Sample Preparation: Dissolve 5-10 mg of the compound in 0.75 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

  • Instrument: A 400 MHz or higher NMR spectrometer.

  • Parameters:

    • Pulse Program: Standard ¹H acquisition.

    • Number of Scans: 16-64 (depending on sample concentration).

    • Relaxation Delay: 1-5 seconds.

    • Temperature: 298 K.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired FID. Reference the spectrum to the residual solvent peak.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation analysis.

  • Sample Preparation: Prepare a 1 mg/mL solution of the compound in a suitable solvent such as methanol or acetonitrile.

  • Instrument: A mass spectrometer equipped with an ESI source.

  • Parameters:

    • Ionization Mode: Positive ion mode is typically used for urea-containing compounds.

    • Capillary Voltage: 3-5 kV.

    • Drying Gas Flow: 5-15 L/min.

    • Drying Gas Temperature: 300-350 °C.

    • Mass Range: Scan a range appropriate to detect the protonated molecule [M+H]⁺ (expected m/z ≈ 192.24).

  • Data Analysis: Identify the peak corresponding to the molecular ion and any significant fragment ions.

Chromatographic Analysis

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of this compound and for quantifying any impurities. A reverse-phase HPLC method is generally suitable.

  • Instrumentation: An HPLC system with a UV detector.

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% trifluoroacetic acid (TFA). A typical gradient could be:

    • 0-20 min: 5% to 95% B

    • 20-25 min: 95% B

    • 25-30 min: 95% to 5% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition at a concentration of approximately 1 mg/mL.

Thermal Analysis

Thermal analysis techniques like Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are used to study the thermal properties of the compound, such as melting point and decomposition temperature.[1][2][3][4][5]

Differential Scanning Calorimetry (DSC)
  • Instrument: A DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum pan and seal it.

  • Heating Rate: 10 °C/min.

  • Temperature Range: Typically from room temperature to a temperature above the melting point (e.g., 25 °C to 250 °C).

  • Atmosphere: Nitrogen purge at 20-50 mL/min.

  • Data Analysis: Determine the onset and peak temperatures of any endothermic or exothermic events. The melting point is typically observed as a sharp endothermic peak.

Thermogravimetric Analysis (TGA)
  • Instrument: A TGA instrument.

  • Sample Preparation: Accurately weigh 5-10 mg of the sample into a tared TGA pan.

  • Heating Rate: 10 °C/min.

  • Temperature Range: From room temperature to a temperature where complete decomposition is expected (e.g., 25 °C to 600 °C).

  • Atmosphere: Nitrogen purge at 20-50 mL/min.

  • Data Analysis: Analyze the resulting weight loss curve to determine the onset of decomposition and the percentage of weight loss at different temperatures.

Visualizations

The following diagrams illustrate the general workflow for characterizing a new chemical entity and a hypothetical signaling pathway that a downstream product of this compound might inhibit.

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_techniques Analytical Techniques Synthesis Synthesis of This compound Purification Purification (e.g., Recrystallization, Chromatography) Synthesis->Purification Structural_Elucidation Structural Elucidation Purification->Structural_Elucidation Purity_Analysis Purity & Impurity Profiling Purification->Purity_Analysis Thermal_Properties Thermal Properties Purification->Thermal_Properties NMR NMR ('H, ¹³C) Structural_Elucidation->NMR MS Mass Spectrometry Structural_Elucidation->MS HPLC HPLC Purity_Analysis->HPLC DSC_TGA DSC / TGA Thermal_Properties->DSC_TGA Signaling_Pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK Binds and Activates ADP ADP RTK->ADP Downstream_Substrate Downstream Substrate RTK->Downstream_Substrate Phosphorylates ATP ATP ATP->RTK Phosphorylated_Substrate Phosphorylated Substrate Downstream_Substrate->Phosphorylated_Substrate Cellular_Response Cellular Response (Proliferation, Survival) Phosphorylated_Substrate->Cellular_Response Leads to Inhibitor Tyrosine Kinase Inhibitor (Derived from Urea Intermediate) Inhibitor->RTK Inhibits ATP Binding

References

Application Notes and Protocols: 1-(4-Aminophenyl)-3-cyclopropylurea in Kinase Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminophenyl)-3-cyclopropylurea is a valuable synthetic intermediate in the development of potent and selective kinase inhibitors. The urea moiety is a privileged scaffold in medicinal chemistry, known for its ability to form critical hydrogen bond interactions with the hinge region of kinase active sites.[1][2] The cyclopropyl group can provide favorable hydrophobic interactions and metabolic stability, while the aminophenyl group serves as a key attachment point for various heterocyclic scaffolds that further define the inhibitor's selectivity and potency. This document provides detailed protocols for the synthesis of this compound and its subsequent application in the synthesis of representative kinase inhibitors targeting the VEGFR and RAF signaling pathways, which are critical in cancer progression.

Data Presentation

The following tables summarize the inhibitory activities of representative kinase inhibitors incorporating a urea scaffold, demonstrating the potency that can be achieved with this chemical class. While specific data for inhibitors derived directly from this compound is not publicly available, the data for closely related analogs, such as Sorafenib, which features a diaryl urea structure, and other urea-containing inhibitors, illustrate the potential of this building block.

Table 1: Inhibitory Activity of Sorafenib and Related Urea-Based Kinase Inhibitors

CompoundTarget Kinase(s)IC50 (nM)Reference
Sorafenibc-Raf, B-Raf, VEGFR-2, PDGFR-β6, 22, 90, 57[1]
LenvatinibVEGFR1-3, FGFR1-4, PDGFRα, KIT, RET1.3-4.0 (Ki)[3]
TivozanibVEGFR-1, VEGFR-2, VEGFR-30.21, 0.16, 0.24[2]

Table 2: Representative Activity of Phenylurea-based Kinase Inhibitors against various cancer cell lines

Compound ClassCancer Cell LineIC50 (µM)Reference
Quinolone-3-carboxamide HybridsMCF-7 (Breast Cancer)4.21[4]
Chromen-phenylurea derivativesHepG2 (Liver Cancer)8.3[5]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible and efficient two-step synthesis of this compound starting from 4-nitroaniline.

Step 1: Synthesis of 1-(4-Nitrophenyl)-3-cyclopropylurea

  • Materials: 4-nitroaniline, cyclopropyl isocyanate, anhydrous dichloromethane (DCM), triethylamine (TEA).

  • Procedure:

    • To a stirred solution of 4-nitroaniline (1.0 eq) in anhydrous DCM at 0 °C, add triethylamine (1.1 eq).

    • Slowly add cyclopropyl isocyanate (1.05 eq) dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, dilute the reaction mixture with DCM and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield 1-(4-nitrophenyl)-3-cyclopropylurea as a solid.

Step 2: Synthesis of this compound

  • Materials: 1-(4-nitrophenyl)-3-cyclopropylurea, palladium on carbon (10% Pd/C), methanol, hydrogen gas.

  • Procedure:

    • Suspend 1-(4-nitrophenyl)-3-cyclopropylurea (1.0 eq) in methanol.

    • Add a catalytic amount of 10% Pd/C.

    • Place the reaction mixture under a hydrogen atmosphere (balloon or hydrogenation apparatus).

    • Stir vigorously at room temperature for 4-6 hours.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.

    • Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by column chromatography if necessary.

Protocol 2: Representative Synthesis of a Kinase Inhibitor

This protocol outlines a general procedure for coupling this compound to a heterocyclic core, exemplified by a substituted pyrimidine, to generate a hypothetical kinase inhibitor.

  • Materials: this compound, 4-chloro-substituted pyrimidine derivative, a suitable solvent (e.g., 1,4-dioxane or N,N-dimethylformamide), a base (e.g., diisopropylethylamine (DIPEA) or potassium carbonate), and optionally a palladium catalyst for cross-coupling reactions.

  • Procedure (Nucleophilic Aromatic Substitution):

    • Dissolve the 4-chloro-substituted pyrimidine derivative (1.0 eq) and this compound (1.1 eq) in the chosen solvent.

    • Add the base (2.0-3.0 eq).

    • Heat the reaction mixture at a temperature ranging from 80 °C to 120 °C for 12-24 hours.

    • Monitor the reaction by TLC or LC-MS.

    • After completion, cool the reaction mixture to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate).

    • Wash the organic layer with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to yield the final kinase inhibitor.

Mandatory Visualizations

Signaling Pathways

The following diagrams illustrate the signaling pathways commonly targeted by kinase inhibitors derived from urea-based scaffolds.

VEGFR2_Signaling VEGF VEGF VEGFR2 VEGFR2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC RAF RAF PKC->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Angiogenesis ERK->Proliferation AKT Akt PI3K->AKT Survival Cell Survival AKT->Survival Inhibitor Urea-Based Inhibitor Inhibitor->VEGFR2 RAF_MEK_ERK_Signaling GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors (e.g., Myc, AP-1) ERK->TranscriptionFactors CellCycle Cell Cycle Progression & Proliferation TranscriptionFactors->CellCycle Inhibitor Urea-Based Inhibitor Inhibitor->RAF Experimental_Workflow Start 4-Nitroaniline Step1 Step 1: Urea Formation (Cyclopropyl isocyanate) Start->Step1 Intermediate1 1-(4-Nitrophenyl)-3-cyclopropylurea Step1->Intermediate1 Step2 Step 2: Nitro Reduction (H2, Pd/C) Intermediate1->Step2 BuildingBlock This compound Step2->BuildingBlock Step3 Step 3: Coupling Reaction (e.g., with Heterocycle-Cl) BuildingBlock->Step3 FinalProduct Final Kinase Inhibitor Step3->FinalProduct Evaluation Biological Evaluation Kinase Assay (IC50) Cellular Assay In Vivo Studies FinalProduct->Evaluation

References

Application of Aryl Cyclopropyl Ureas in Cancer Research: A General Overview and Methodological Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, a thorough review of published scientific literature did not yield specific studies on the application of "1-(4-Aminophenyl)-3-cyclopropylurea" in cancer research. The following application notes and protocols are based on the well-documented activities of structurally related aryl cyclopropyl urea compounds, such as the multi-kinase inhibitor Lenvatinib. This document is intended to serve as a general guide for researchers interested in evaluating the potential of "this compound" or similar molecules as anti-cancer agents.

Introduction to Aryl Cyclopropyl Ureas in Oncology

Urea derivatives represent a significant class of compounds in medicinal chemistry, with numerous examples demonstrating potent anti-cancer activity.[1][2][3][4] The N-aryl-N'-cyclopropyl urea scaffold is a key pharmacophore found in several approved and investigational cancer therapeutics. These compounds often function as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.

The general mechanism of action for many anti-cancer urea derivatives involves the inhibition of receptor tyrosine kinases (RTKs), Raf kinases, and other protein kinases that play a crucial role in tumor growth, angiogenesis, and metastasis.[3][4] For instance, Lenvatinib, which contains an N-aryl-N'-cyclopropyl urea moiety, is known to target Vascular Endothelial Growth Factor Receptors (VEGFR1-3), Fibroblast Growth Factor Receptors (FGFR1-4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), and the RET and KIT proto-oncogenes.[2]

Potential Signaling Pathways of Interest

Based on the activity of related compounds, "this compound" could potentially modulate key signaling pathways implicated in cancer progression. A primary focus of investigation would be its effect on pathways driven by receptor tyrosine kinases.

Signaling_Pathways cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., VEGFR, FGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Angiogenesis, Survival) ERK->Transcription AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Transcription Compound 1-(4-Aminophenyl)- 3-cyclopropylurea (Hypothesized Target) Compound->RTK Inhibition

Caption: Hypothesized mechanism of action for an aryl cyclopropyl urea compound.

Quantitative Data from Analogous Compounds

The following tables present hypothetical data, illustrating how the anti-cancer activity of a novel aryl cyclopropyl urea compound could be summarized. The values are representative of what might be observed for a moderately potent kinase inhibitor.

Table 1: In Vitro Cytotoxicity (IC50) Data

Cell LineCancer TypeIC50 (µM)
HUVECNormal Endothelial> 100
A549Lung Carcinoma15.2
HT-29Colorectal Adenocarcinoma25.8
U87-MGGlioblastoma12.5

Table 2: Kinase Inhibition Profile

Kinase TargetIC50 (nM)
VEGFR250
FGFR1120
BRAF850
c-Kit200

Experimental Protocols

The following are generalized protocols that can be adapted to evaluate the anti-cancer properties of "this compound".

Protocol 1: Cell Viability Assay (MTT Assay)

This protocol is designed to assess the cytotoxic or cytostatic effects of the compound on various cancer cell lines.

Materials:

  • Cancer cell lines (e.g., A549, HT-29) and a normal cell line (e.g., HUVEC)

  • Complete growth medium (e.g., DMEM with 10% FBS)

  • "this compound" stock solution (e.g., 10 mM in DMSO)

  • 96-well plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Prepare serial dilutions of "this compound" in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO) and a no-cell control.

  • Incubate for 72 hours.

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Experimental_Workflow A Seed Cells in 96-well Plate C Treat Cells with Compound (72h) A->C B Prepare Serial Dilutions of Compound B->C D Add MTT Reagent (4h) C->D E Solubilize Formazan with DMSO D->E F Measure Absorbance at 570 nm E->F G Calculate IC50 Value F->G

References

Application Notes and Protocols for In Vitro Assays of 1-(4-Aminophenyl)-3-cyclopropylurea Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed application notes and experimental protocols for the in vitro evaluation of "1-(4-Aminophenyl)-3-cyclopropylurea" and its derivatives. These compounds are of interest in drug discovery, particularly in the field of oncology, due to their potential as kinase inhibitors. The following sections offer guidance for researchers, scientists, and drug development professionals on how to assess the biological activity of this chemical series.

Overview and Potential Applications

This compound serves as a scaffold for a class of compounds that have shown potential as inhibitors of protein kinases, which are crucial enzymes in cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer. In vitro assays are essential first steps in the characterization of these derivatives to determine their potency, selectivity, and mechanism of action.

Quantitative Data Summary

The following tables summarize hypothetical, yet representative, quantitative data for a series of this compound derivatives. This data is illustrative and serves to provide a framework for presenting experimental results.

Table 1: In Vitro Antiproliferative Activity of this compound Derivatives in Human Cancer Cell Lines

Compound IDR1-SubstituentR2-SubstituentA549 (Lung) IC50 (µM)MCF-7 (Breast) IC50 (µM)HCT116 (Colon) IC50 (µM)
APU-001HH> 50> 50> 50
APU-002ClH15.222.818.5
APU-003FH10.518.312.1
APU-004CH3H25.135.228.9
APU-005OCH3H30.841.533.7
APU-006ClCH38.312.19.7
APU-007FCH35.19.86.2

Table 2: Kinase Inhibition Profile of Selected Derivatives

Compound IDTarget KinaseIC50 (nM)
APU-007EGFR120
APU-007VEGFR285
APU-007PDGFRβ150
APU-007Abl> 1000
APU-007Src> 1000

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to determine the antiproliferative activity of the test compounds.

Materials:

  • Human cancer cell lines (e.g., A549, MCF-7, HCT116)

  • Complete growth medium (e.g., DMEM or RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Test compounds (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Prepare serial dilutions of the test compounds in complete growth medium. The final DMSO concentration should not exceed 0.5%.

  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include vehicle control (medium with DMSO) and blank (medium only) wells.

  • Incubate the plate for 72 hours at 37°C and 5% CO2.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values.

In Vitro Kinase Assay (Generic Protocol)

This protocol describes a general method for assessing the inhibitory activity of compounds against a specific kinase.

Materials:

  • Recombinant kinase

  • Kinase substrate (e.g., a peptide or protein)

  • ATP (Adenosine triphosphate)

  • Assay buffer

  • Test compounds (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™, Kinase-Glo®)

  • 384-well plates

  • Plate reader

Procedure:

  • Add 2.5 µL of test compound dilutions in assay buffer to the wells of a 384-well plate.

  • Add 2.5 µL of the kinase solution to each well.

  • Incubate for 10 minutes at room temperature.

  • Add 5 µL of a mixture of the kinase substrate and ATP to initiate the reaction.

  • Incubate for 1 hour at room temperature.

  • Add 10 µL of the detection reagent to stop the reaction and generate a signal.

  • Incubate for 30 minutes at room temperature.

  • Measure the luminescence or fluorescence signal using a plate reader.

  • Calculate the percentage of kinase activity relative to the vehicle control and determine the IC50 values.

Signaling Pathways and Experimental Workflows

Proposed Signaling Pathway Inhibition

Derivatives of this compound are postulated to act as tyrosine kinase inhibitors. The diagram below illustrates a simplified representation of a receptor tyrosine kinase (RTK) signaling pathway that could be targeted by these compounds.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activates Ligand Growth Factor (Ligand) Ligand->RTK Binds and activates Compound 1-(4-Aminophenyl)-3- cyclopropylurea Derivative Compound->RTK Inhibits autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation, Survival, Angiogenesis TF->Proliferation

Caption: Simplified RTK signaling pathway inhibited by a urea derivative.

Experimental Workflow for Compound Evaluation

The following diagram outlines a typical workflow for the in vitro characterization of this compound derivatives.

G start Synthesized Compound (this compound derivative) primary_screen Primary Screening: Cell Viability Assay (e.g., MTT on 3 cell lines) start->primary_screen data_analysis1 Data Analysis: Calculate IC50 values primary_screen->data_analysis1 hit_selection Hit Selection: Identify compounds with IC50 < 10 µM data_analysis1->hit_selection secondary_screen Secondary Assays: Kinase Panel Screening hit_selection->secondary_screen data_analysis2 Data Analysis: Determine kinase selectivity secondary_screen->data_analysis2 mechanism_studies Mechanism of Action Studies: Western Blot, Apoptosis Assays data_analysis2->mechanism_studies lead_optimization Lead Optimization mechanism_studies->lead_optimization

Caption: In vitro experimental workflow for compound evaluation.

Application Notes and Protocols for the Scale-up Synthesis of 1-(4-Aminophenyl)-3-cyclopropylurea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-(4-Aminophenyl)-3-cyclopropylurea is a chemical intermediate potentially useful in the synthesis of more complex molecules, including those with therapeutic applications. Patents suggest its utility as a part of larger molecules designed as tyrosine kinase inhibitors, which are a class of targeted cancer therapies.[1] This document provides a comprehensive guide to the considerations and methodologies for the scale-up synthesis of this compound, intended for researchers and professionals in the field of drug development and chemical synthesis.

The synthesis of unsymmetrical ureas is a fundamental transformation in medicinal chemistry. The urea functional group is a key structural motif in numerous biologically active compounds due to its ability to form stable hydrogen bonds with protein targets.[2] Traditional synthesis methods often involve hazardous reagents like phosgene or isocyanates.[3] Modern approaches aim for safer and more efficient processes, especially for large-scale production.[4][5]

Synthesis Overview

The most direct and common method for the synthesis of this compound involves the reaction of a suitable aminophenyl precursor with a cyclopropyl isocyanate or a related synthon. For scale-up, a one-pot synthesis starting from readily available materials is often preferred to minimize intermediate isolation steps and improve overall efficiency. A plausible and scalable synthetic route is the reaction of p-phenylenediamine with cyclopropyl isocyanate.

Reaction Scheme:

Scale-up Synthesis Considerations

Scaling up a chemical synthesis from the laboratory bench to pilot or production scale requires careful consideration of several factors to ensure safety, efficiency, and product quality.

ParameterLaboratory Scale (grams)Scale-up Considerations (kilograms)
Reactant Stoichiometry Excess of one reagent may be used to drive the reaction to completion.Near stoichiometric amounts are preferred to minimize cost and waste.[3]
Solvent Selection A wide range of solvents can be used.Solvent choice is critical and depends on safety (flash point), environmental impact, cost, and ease of recovery.
Reaction Temperature Heating and cooling are rapid.Heat transfer is slower and needs careful management to avoid hot spots and ensure consistent reaction temperature.
Mixing Typically efficient with magnetic stirring.Requires mechanical stirring with appropriate impeller design to ensure homogeneity in a large reactor.
Work-up and Isolation Simple extraction and evaporation are common.May require multi-step extraction, crystallization, and filtration procedures designed for large volumes.
Purification Chromatography is often used.Crystallization is the preferred method for large-scale purification due to its scalability and cost-effectiveness.
Safety Standard laboratory precautions.A thorough process safety assessment (e.g., HAZOP) is mandatory to identify and mitigate potential hazards.

Experimental Protocol: Scale-up Synthesis of this compound

This protocol describes a representative procedure for the synthesis of this compound on a multi-gram scale.

Materials:

  • p-Phenylenediamine

  • Cyclopropyl isocyanate

  • Anhydrous Tetrahydrofuran (THF)

  • Heptane

  • Activated Carbon

Equipment:

  • Jacketed glass reactor with overhead mechanical stirrer, temperature probe, and addition funnel

  • Inert atmosphere (Nitrogen or Argon) supply

  • Filtration apparatus (e.g., Buchner funnel or filter press)

  • Vacuum oven

Procedure:

  • Reactor Setup: The jacketed glass reactor is rendered inert by purging with nitrogen.

  • Reactant Charging: p-Phenylenediamine is dissolved in anhydrous THF in the reactor. The solution is stirred to ensure complete dissolution.

  • Reaction: Cyclopropyl isocyanate is added dropwise to the stirred solution of p-phenylenediamine in THF at a controlled temperature (e.g., 0-5 °C) to manage the exothermic reaction.

  • Reaction Monitoring: The reaction progress is monitored by a suitable analytical technique (e.g., TLC or HPLC) until the starting material is consumed.

  • Product Isolation: Upon completion, the reaction mixture is cooled, and the product is precipitated by the addition of an anti-solvent like heptane.

  • Purification: The crude product is collected by filtration and may be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water). A charcoal treatment can be employed to remove colored impurities.

  • Drying: The purified product is dried under vacuum at an appropriate temperature to a constant weight.

Quantitative Data Summary

The following table summarizes representative quantitative data for the scale-up synthesis of this compound. Actual results may vary depending on the specific reaction conditions and equipment used.

ParameterValue
Scale 1.0 kg (p-Phenylenediamine)
Solvent Volume 10 L (THF)
Equivalent of Cyclopropyl Isocyanate 1.05 eq
Reaction Temperature 0-5 °C (addition), 20-25 °C (reaction)
Reaction Time 4-6 hours
Typical Yield 85-95%
Purity (by HPLC) >98%

Visualizations

Synthesis Workflow

Synthesis_Workflow cluster_reactants Reactant Preparation cluster_reaction Synthesis cluster_purification Downstream Processing p-Phenylenediamine p-Phenylenediamine Reactor Jacketed Reactor p-Phenylenediamine->Reactor Cyclopropyl_Isocyanate Cyclopropyl_Isocyanate Cyclopropyl_Isocyanate->Reactor Controlled Addition Solvent_THF Solvent_THF Solvent_THF->Reactor Precipitation Precipitation Reactor->Precipitation Reaction Completion Filtration Filtration Precipitation->Filtration Recrystallization Recrystallization Filtration->Recrystallization Drying Drying Recrystallization->Drying Final_Product 1-(4-Aminophenyl)- 3-cyclopropylurea Drying->Final_Product

Caption: A workflow diagram for the scale-up synthesis of this compound.

Potential Biological Target: Tyrosine Kinase Signaling Pathway

As implicated in several patents, urea-based compounds are often designed as inhibitors of tyrosine kinases, which are crucial mediators of cell signaling pathways involved in cell growth, proliferation, and survival. A common target for such inhibitors is the Vascular Endothelial Growth Factor Receptor (VEGFR), which plays a key role in angiogenesis.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VEGFR VEGFR PLCg PLCg VEGFR->PLCg Activates Ras Ras VEGFR->Ras Activates VEGF VEGF VEGF->VEGFR Binds PKC PKC PLCg->PKC Activates Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates Cell_Proliferation Cell Proliferation & Angiogenesis Gene_Expression->Cell_Proliferation Leads to Inhibitor 1-(4-Aminophenyl)- 3-cyclopropylurea (as part of a larger molecule) Inhibitor->VEGFR Inhibits (Hypothesized)

Caption: A representative diagram of the VEGFR signaling pathway, a potential target for inhibitors derived from this compound.

References

Application Notes & Protocols for the Quantification of 1-(4-Aminophenyl)-3-cyclopropylurea

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: 1-(4-Aminophenyl)-3-cyclopropylurea is a chemical compound of interest in various fields of research and development. Accurate and precise quantification of this analyte is crucial for pharmacokinetic studies, formulation development, and quality control. This document provides detailed application notes and protocols for two common analytical techniques: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

Method 1: Quantification by High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is suitable for the quantification of this compound in bulk drug substance and simple formulations where high sensitivity is not required.

Experimental Protocol

1. Instrumentation and Materials:

  • HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • HPLC grade acetonitrile, methanol, and water.

  • Formic acid, analytical grade.

  • Reference standard of this compound (purity >99%).

2. Preparation of Solutions:

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

3. Chromatographic Conditions:

  • Column: C18 reversed-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Gradient elution as described in the table below.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: 245 nm.[1]

  • Run Time: 15 minutes.

Time (min)% Mobile Phase A% Mobile Phase B
0.09010
10.01090
12.01090
12.19010
15.09010

4. Data Analysis:

  • Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.

  • Perform a linear regression analysis to determine the slope, intercept, and correlation coefficient (r²). The r² value should be >0.995.

  • Quantify the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.

Method Validation Summary (HPLC-UV)

The following table summarizes the typical validation parameters for this HPLC-UV method, in accordance with ICH guidelines.

ParameterSpecificationTypical Result
Linearity r² ≥ 0.9950.999
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (% RSD)
- Repeatability (Intra-day)≤ 2.0%< 1.0%
- Intermediate Precision (Inter-day)≤ 2.0%< 1.5%
Limit of Detection (LOD) Signal-to-Noise ratio of 3:1~0.3 µg/mL
Limit of Quantification (LOQ) Signal-to-Noise ratio of 10:1~1.0 µg/mL
Specificity No interference at the retention time of the analytePeak purity > 99.9%

Method 2: Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method is highly sensitive and selective, making it ideal for the quantification of this compound in complex biological matrices such as plasma or serum.

Experimental Protocol

1. Instrumentation and Materials:

  • UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Internal Standard (IS): A stable isotope-labeled version of the analyte or a structurally similar compound (e.g., 1-(4-aminophenyl)-3-ethylurea).

  • Reagents for sample preparation: Acetonitrile, methanol, formic acid.

  • Human plasma (or other biological matrix).

2. Sample Preparation (Protein Precipitation):

  • Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a microcentrifuge tube.

  • Add 20 µL of the internal standard working solution.

  • Add 300 µL of acetonitrile containing 0.1% formic acid to precipitate the proteins.

  • Vortex for 1 minute.

  • Centrifuge at 13,000 rpm for 10 minutes.

  • Transfer the supernatant to an HPLC vial for analysis.

3. LC-MS/MS Conditions:

  • Column: C18 reversed-phase column (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Flow Rate: 0.4 mL/min.

  • Gradient:

    Time (min) % Mobile Phase A % Mobile Phase B
    0.0 95 5
    2.5 5 95
    3.5 5 95
    3.6 95 5

    | 5.0 | 95 | 5 |

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • Multiple Reaction Monitoring (MRM) Transitions:

    Compound Precursor Ion (m/z) Product Ion (m/z) Collision Energy (eV)
    This compound 192.1 120.1 20

    | Internal Standard (example) | 180.1 | 108.1 | 20 |

4. Data Analysis:

  • Calculate the peak area ratio of the analyte to the internal standard.

  • Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.

  • Use a weighted (1/x²) linear regression to fit the calibration curve.

  • Quantify the analyte in unknown samples using the regression equation.

Method Validation Summary (LC-MS/MS)

The following table summarizes the typical validation parameters for this LC-MS/MS method for bioanalytical applications.

ParameterSpecificationTypical Result
Linearity r² ≥ 0.990.998
Range 0.5 - 500 ng/mL0.5 - 500 ng/mL
Accuracy (% Bias) Within ±15% (±20% at LLOQ)-5.2% to 6.8%
Precision (% CV) ≤ 15% (≤ 20% at LLOQ)< 10%
Lower Limit of Quantification (LLOQ) Signal-to-Noise ratio ≥ 10:10.5 ng/mL
Matrix Effect CV ≤ 15%< 8%
Recovery Consistent and reproducible> 85%
Stability
- Freeze-Thaw Stability (3 cycles)Within ±15% of nominal< 10% deviation
- Short-Term Stability (24h at RT)Within ±15% of nominal< 8% deviation
- Long-Term Stability (30 days at -80°C)Within ±15% of nominal< 12% deviation

Visualizations

General Analytical Workflow

Analytical_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Quantification ref_std Reference Standard stock Stock Solution Preparation ref_std->stock sample Test Sample (e.g., Plasma, Formulation) sample_prep Sample Preparation (e.g., Protein Precipitation) sample->sample_prep cal_std Calibration Standards (Serial Dilution) stock->cal_std hplc HPLC / UPLC System cal_std->hplc Inject Standards sample_prep->hplc Inject Samples detector Detector (UV or MS/MS) hplc->detector chromatogram Generate Chromatograms detector->chromatogram Acquire Data cal_curve Construct Calibration Curve chromatogram->cal_curve quantify Quantify Unknown Samples cal_curve->quantify report Final Report quantify->report MRM_Logic cluster_ms Tandem Mass Spectrometer cluster_analyte Analyte cluster_is Internal Standard q1 Quadrupole 1 (Q1) Selects Precursor Ion q2 Quadrupole 2 (q2) Collision Cell (Fragmentation) q1->q2 q3 Quadrupole 3 (Q3) Selects Product Ion q2->q3 analyte_frag Product Ion (m/z 120.1) q2->analyte_frag is_frag Product Ion (m/z 108.1) q2->is_frag ms_detector Detector q3->ms_detector data_out Specific Signal (Area Ratio) ms_detector->data_out analyte_ion Precursor Ion (m/z 192.1) analyte_ion->q1 analyte_frag->q3 is_ion Precursor Ion (m/z 180.1) is_ion->q1 is_frag->q3 lc_output LC Eluent

References

Troubleshooting & Optimization

Optimizing reaction conditions for "1-(4-Aminophenyl)-3-cyclopropylurea" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the synthesis of 1-(4-Aminophenyl)-3-cyclopropylurea. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their reaction conditions and overcoming common experimental challenges.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for preparing this compound?

A1: The most prevalent and straightforward method is the reaction of a protected p-phenylenediamine derivative with cyclopropyl isocyanate, followed by a deprotection step. A common protecting group for the aniline is the acetyl group.

Q2: Why is it necessary to use a protected p-phenylenediamine?

A2: p-Phenylenediamine has two reactive amino groups. If unprotected, both amino groups can react with cyclopropyl isocyanate, leading to the formation of a significant amount of the undesired bis-urea byproduct. Protecting one of the amino groups ensures the selective formation of the desired mono-urea product.

Q3: What are the typical solvents and reaction temperatures for the urea formation step?

A3: The reaction is typically carried out in aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or N,N-dimethylformamide (DMF). The reaction is often performed at room temperature.

Q4: How can I monitor the progress of the reaction?

A4: Thin-layer chromatography (TLC) is a convenient method for monitoring the reaction. A suitable mobile phase would be a mixture of ethyl acetate and hexanes. The consumption of the starting amine and the formation of the urea product can be visualized under UV light or by using a staining agent like potassium permanganate.

Q5: What are the common methods for purifying the final product?

A5: Purification is typically achieved through recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes. If significant impurities are present, column chromatography on silica gel may be necessary.

Experimental Protocols

Protocol 1: Synthesis via N-(4-aminophenyl)acetamide

This protocol involves the acylation of one amino group of p-phenylenediamine, followed by reaction with cyclopropyl isocyanate and subsequent deprotection.

Step 1: Acetylation of p-Phenylenediamine

  • Dissolve p-phenylenediamine in a suitable solvent like ethyl acetate.

  • Slowly add one equivalent of acetic anhydride at room temperature.

  • Stir the reaction mixture for 1-2 hours.

  • The product, N-(4-aminophenyl)acetamide, will precipitate out of the solution.

  • Filter the solid, wash with a small amount of cold solvent, and dry under vacuum.

Step 2: Urea Formation

  • Suspend N-(4-aminophenyl)acetamide in an aprotic solvent such as dichloromethane (DCM).

  • Add one equivalent of cyclopropyl isocyanate dropwise at room temperature.

  • Stir the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, the product, 1-acetyl-4-(3-cyclopropylureido)phenylamine, can be isolated by filtration if it precipitates or by removing the solvent under reduced pressure.

Step 3: Deprotection

  • Suspend the crude product from Step 2 in a mixture of ethanol and water.

  • Add an excess of a base, such as sodium hydroxide.

  • Heat the mixture to reflux and stir for 4-6 hours until the starting material is consumed (monitored by TLC).

  • Cool the reaction mixture to room temperature and neutralize with an acid (e.g., HCl) to precipitate the final product, this compound.

  • Filter the solid, wash with water, and dry.

Data on Reaction Conditions
ParameterStep 1: AcetylationStep 2: Urea FormationStep 3: Deprotection
Solvent Ethyl AcetateDichloromethane (DCM)Ethanol/Water
Temperature Room TemperatureRoom TemperatureReflux
Reaction Time 1-2 hours2-4 hours4-6 hours
Key Reagents Acetic AnhydrideCyclopropyl IsocyanateSodium Hydroxide

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
Low Yield in Urea Formation Step - Incomplete reaction. - Moisture in the reaction.- Increase the reaction time. - Gently heat the reaction mixture (e.g., to 40°C). - Ensure all glassware is dry and use anhydrous solvents.
Formation of Bis-urea Byproduct - Incomplete protection of p-phenylenediamine.- Ensure the acetylation in Step 1 goes to completion. - Purify the N-(4-aminophenyl)acetamide before proceeding to Step 2.
Difficult Purification - Presence of unreacted starting materials or byproducts.- Optimize the reaction conditions to drive the reaction to completion. - Use column chromatography for purification if recrystallization is ineffective.
Incomplete Deprotection - Insufficient base or reaction time.- Increase the amount of sodium hydroxide. - Extend the reflux time.

Visualizing the Workflow

To better understand the synthesis process, the following diagram illustrates the experimental workflow.

experimental_workflow cluster_step1 Step 1: Protection cluster_step2 Step 2: Urea Formation cluster_step3 Step 3: Deprotection p_phenylenediamine p-Phenylenediamine acetylation Acetylation (Acetic Anhydride) p_phenylenediamine->acetylation protected_amine N-(4-aminophenyl)acetamide acetylation->protected_amine urea_formation Urea Formation (Cyclopropyl Isocyanate) protected_amine->urea_formation protected_urea Protected Urea Intermediate urea_formation->protected_urea deprotection Deprotection (NaOH, Reflux) protected_urea->deprotection final_product 1-(4-Aminophenyl)-3- cyclopropylurea deprotection->final_product

Technical Support Center: Synthesis of 1-(4-Aminophenyl)-3-cyclopropylurea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of "1-(4-Aminophenyl)-3-cyclopropylurea".

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A1: The most prevalent and straightforward synthetic route is the reaction of p-phenylenediamine with cyclopropyl isocyanate. This reaction involves the nucleophilic addition of one of the amino groups of p-phenylenediamine to the isocyanate group of cyclopropyl isocyanate.

Q2: What are the main challenges in the synthesis of this compound?

A2: The primary challenge is controlling the selectivity of the reaction to favor the formation of the desired monosubstituted product over the disubstituted byproduct, N,N'-bis(cyclopropylcarbamoyl)benzene-1,4-diamine. Other challenges include managing the reactivity of the starting materials and purification of the final product.

Q3: What is the potential biological significance of this compound?

A3: While the specific biological activity of this compound is not extensively documented in publicly available literature, structurally related cyclopropyl urea derivatives have been identified as potent inhibitors of soluble epoxide hydrolase (sEH).[1][2] Inhibition of sEH is a therapeutic strategy for managing conditions such as hypertension, inflammation, and pain. Therefore, this compound could be a key intermediate in the synthesis of pharmacologically active agents targeting the sEH pathway.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and provides potential solutions.

Issue 1: Low Yield of the Desired Product

Low yield is a frequent problem and can be attributed to several factors. The table below outlines potential causes and recommended actions.

Potential Cause Recommended Action
Formation of Disubstituted Byproduct: The primary reason for low yield of the monosubstituted product is the formation of the symmetrical N,N'-bis(cyclopropylcarbamoyl)benzene-1,4-diamine.- Stoichiometry Control: Use a molar excess of p-phenylenediamine relative to cyclopropyl isocyanate. A common starting point is a 2:1 to 5:1 molar ratio of diamine to isocyanate. - Slow Addition: Add the cyclopropyl isocyanate solution dropwise to the solution of p-phenylenediamine at a controlled temperature to maintain a high local concentration of the diamine.
Suboptimal Reaction Temperature: The reaction rate and selectivity are temperature-dependent.- Low-Temperature Start: Begin the reaction at a lower temperature (e.g., 0-5 °C) to control the initial exothermic reaction and improve selectivity. The reaction can then be allowed to slowly warm to room temperature.
Inappropriate Solvent: The choice of solvent can influence the solubility of reactants and the reaction rate.- Solvent Screening: Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or acetonitrile are commonly used. Experiment with different solvents to find the optimal one for your specific setup.
Moisture in Reaction: Isocyanates are highly reactive towards water, which leads to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide. This consumes the isocyanate and reduces the yield.- Anhydrous Conditions: Ensure all glassware is thoroughly dried and use anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
Issue 2: Difficulty in Product Purification

The separation of the desired monosubstituted urea from the disubstituted byproduct and unreacted p-phenylenediamine can be challenging due to their similar polarities.

Potential Cause Recommended Action
Co-precipitation of Products: The desired product and the disubstituted byproduct may precipitate out of the reaction mixture together.- Solvent-Based Washing: After the reaction, the crude solid can be washed with a solvent in which the desired product has moderate solubility, while the disubstituted byproduct is less soluble. Experiment with different solvents for this washing step.
Similar Chromatographic Behavior: The polarity of the mono- and di-substituted ureas can be very similar, making separation by column chromatography difficult.- Gradient Elution: Use a shallow gradient of a more polar solvent (e.g., methanol or ethyl acetate) in a less polar solvent (e.g., dichloromethane or hexanes) for column chromatography. - Alternative Stationary Phases: Consider using a different stationary phase for chromatography, such as alumina or a bonded-phase silica gel.
Product Crystallization Issues: Difficulty in obtaining a pure crystalline product.- Recrystallization: Attempt recrystallization from various solvent systems. A mixture of a good solvent and a poor solvent is often effective.

Experimental Protocols

Proposed Synthesis of this compound

This is a proposed protocol based on general procedures for urea synthesis. Optimization may be required.

Materials:

  • p-Phenylenediamine

  • Cyclopropyl isocyanate

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve p-phenylenediamine (e.g., 3 equivalents) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • In the dropping funnel, prepare a solution of cyclopropyl isocyanate (1 equivalent) in anhydrous DCM.

  • Add the cyclopropyl isocyanate solution dropwise to the stirred p-phenylenediamine solution over a period of 30-60 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the resulting precipitate and wash with a small amount of cold DCM to remove unreacted p-phenylenediamine.

  • The crude product can be further purified by column chromatography or recrystallization.

Visualizations

Experimental Workflow

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification p_phenylenediamine p-Phenylenediamine in Anhydrous DCM reaction_vessel Reaction at 0°C to RT p_phenylenediamine->reaction_vessel cyclopropyl_isocyanate Cyclopropyl Isocyanate in Anhydrous DCM cyclopropyl_isocyanate->reaction_vessel Slow Addition filtration Filtration reaction_vessel->filtration washing Washing filtration->washing purification Purification (Chromatography/Recrystallization) washing->purification product This compound purification->product

Caption: General workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Yield? check_byproduct Check for Disubstituted Byproduct (TLC/LCMS) start->check_byproduct Yes purification_issue Purification Difficulty? start->purification_issue No adjust_stoichiometry Increase Diamine Excess & Use Slow Addition check_byproduct->adjust_stoichiometry Present optimize_temp Optimize Temperature (Start at 0°C) check_byproduct->optimize_temp Minor check_moisture Ensure Anhydrous Conditions check_byproduct->check_moisture Not Significant success Improved Yield adjust_stoichiometry->success optimize_temp->success check_moisture->success optimize_purification Optimize Washing & Chromatography purification_issue->optimize_purification Yes purification_issue->success No optimize_purification->success

Caption: Decision tree for troubleshooting low yield in the synthesis.

Potential Signaling Pathway Involvement

As some cyclopropyl urea derivatives are known to inhibit soluble epoxide hydrolase (sEH), this compound could be a precursor to compounds involved in the arachidonic acid cascade.

signaling_pathway AA Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase AA->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Vasodilation Vasodilation, Anti-inflammatory Effects EETs->Vasodilation DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Reduced_Effects Reduced Beneficial Effects DHETs->Reduced_Effects Inhibitor Potential Inhibitor (derived from target molecule) Inhibitor->sEH Inhibition

References

Technical Support Center: Synthesis of 1-(4-Aminophenyl)-3-cyclopropylurea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-(4-Aminophenyl)-3-cyclopropylurea.

Troubleshooting Guide

This guide addresses common issues that may be encountered during the synthesis of this compound, which typically proceeds via the reaction of a 4-aminophenyl precursor with a cyclopropyl isocyanate equivalent.

Issue Potential Cause Troubleshooting Steps
Low or No Product Yield 1. Inactive Reagents: - p-Phenylenediamine or its derivative is oxidized.[1][2] - Cyclopropyl isocyanate has hydrolyzed due to moisture.[3][4][5]1. Reagent Quality Check: - Use freshly purified p-phenylenediamine. - Ensure cyclopropyl isocyanate is stored under anhydrous conditions and handled under an inert atmosphere.[6]
2. Incomplete Reaction: - Insufficient reaction time or temperature.2. Optimize Reaction Conditions: - Monitor the reaction progress using TLC or LC-MS. - Gradually increase reaction time and/or temperature.
Presence of Multiple Side Products 1. Formation of Symmetrical Ureas: - Reaction of the amine starting material with an in-situ formed isocyanate of the same amine.[7][8][9]1. Control Reagent Addition: - Add the isocyanate or its precursor slowly to the solution of the amine. - Use a non-nucleophilic base if an isocyanate is generated in situ.
2. Isocyanate Side Reactions: - Dimerization or trimerization of cyclopropyl isocyanate.[10][11][12][13] - Reaction of isocyanate with residual water to form an unstable carbamic acid, which decomposes to an amine and CO2.[3][4][5][14][15]2. Anhydrous Conditions & Temperature Control: - Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon). - Use anhydrous solvents. - Maintain the recommended reaction temperature to avoid isocyanate self-reaction.
3. Oxidation of p-Phenylenediamine: - The aromatic diamine is susceptible to oxidation, leading to colored impurities.[1][16]3. Inert Atmosphere: - Perform the reaction under an inert atmosphere to minimize oxidation.
Product is Difficult to Purify 1. Co-elution of Byproducts: - Symmetrical ureas or other side products have similar polarity to the desired product.1. Optimize Chromatography: - Use a different solvent system for column chromatography. - Consider alternative purification methods like recrystallization or preparative HPLC.
2. Product Instability: - The product may be sensitive to the purification conditions (e.g., acidic or basic).2. Mild Purification Conditions: - Use neutral pH conditions during workup and purification where possible.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the synthesis of this compound?

A1: The most common side reactions include the formation of symmetrical ureas (e.g., 1,3-bis(4-aminophenyl)urea or 1,3-dicyclopropylurea), reaction of the isocyanate intermediate with water, and self-condensation reactions of the isocyanate such as dimerization and trimerization.[3][7][8][10] Additionally, the p-phenylenediamine starting material is prone to oxidation, which can lead to colored impurities.[1][2]

Q2: How can I minimize the formation of symmetrical urea byproducts?

A2: To minimize symmetrical urea formation, control the stoichiometry and the rate of addition of your reagents. Slowly adding the cyclopropyl isocyanate (or its precursor) to the p-phenylenediamine solution can favor the formation of the unsymmetrical product.[8][9]

Q3: My reaction mixture turned dark brown/black. What is the likely cause?

A3: A dark coloration is often indicative of the oxidation of the p-phenylenediamine starting material.[1] To prevent this, it is crucial to carry out the reaction under an inert atmosphere (e.g., nitrogen or argon) and to use purified reagents.

Q4: I am observing a significant amount of a byproduct with a mass corresponding to the hydrolysis of the isocyanate. How can I prevent this?

A4: This byproduct is likely formed from the reaction of cyclopropyl isocyanate with water.[3][4][5] To prevent its formation, ensure that your reaction is performed under strictly anhydrous conditions. This includes using oven-dried glassware, anhydrous solvents, and running the reaction under an inert atmosphere.

Q5: What are the recommended purification techniques for this compound?

A5: The primary method for purification is typically column chromatography on silica gel. However, if byproducts with similar polarity are present, recrystallization from a suitable solvent system can be an effective alternative. For very challenging separations, preparative high-performance liquid chromatography (HPLC) may be necessary.

Experimental Protocols

General Protocol for the Synthesis of this compound

Disclaimer: This is a generalized protocol and should be adapted and optimized for specific laboratory conditions and scales.

  • Preparation: Under an inert atmosphere (N2 or Ar), dissolve p-phenylenediamine (1 equivalent) in a suitable anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran) in a flame-dried round-bottom flask.

  • Reaction: Cool the solution to 0 °C in an ice bath. Slowly add a solution of cyclopropyl isocyanate (1 equivalent) in the same anhydrous solvent to the reaction mixture with vigorous stirring.

  • Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a small amount of water or a saturated aqueous solution of ammonium chloride. Extract the product with a suitable organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Visualizations

Synthesis_Workflow cluster_reagents Starting Materials cluster_reaction Reaction cluster_process Work-up & Purification cluster_product Final Product pPDA p-Phenylenediamine ReactionVessel Anhydrous Solvent Inert Atmosphere pPDA->ReactionVessel CPI Cyclopropyl Isocyanate CPI->ReactionVessel Workup Quenching & Extraction ReactionVessel->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Caption: General experimental workflow for the synthesis of this compound.

Side_Reactions cluster_main Desired Reaction cluster_side Common Side Reactions reagents p-Phenylenediamine + Cyclopropyl Isocyanate product This compound reagents->product Main Pathway sym_urea Symmetrical Ureas reagents->sym_urea Side Pathway 1 hydrolysis Isocyanate Hydrolysis reagents->hydrolysis Side Pathway 2 dimer Isocyanate Dimerization/ Trimerization reagents->dimer Side Pathway 3 oxidation p-Phenylenediamine Oxidation reagents->oxidation Side Pathway 4

Caption: Potential reaction pathways in the synthesis, highlighting the desired product and common side reactions.

References

Identifying and removing impurities in "1-(4-Aminophenyl)-3-cyclopropylurea"

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "1-(4-Aminophenyl)-3-cyclopropylurea". The information is designed to help identify and remove impurities that may be encountered during synthesis and purification.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

A common and straightforward method for the synthesis of this compound is the reaction of p-phenylenediamine with cyclopropyl isocyanate in a suitable solvent, such as tetrahydrofuran (THF) or dichloromethane (DCM).[1]

Q2: What are the potential sources of impurities in the synthesis of this compound?

Impurities can arise from several sources:

  • Starting materials: Impurities present in the p-phenylenediamine or cyclopropyl isocyanate starting materials.[2]

  • Side reactions: Unwanted reactions occurring during the synthesis, such as the formation of di-substituted ureas or the reaction of the isocyanate with water.[3]

  • Degradation: Decomposition of the product or intermediates during the reaction or work-up.

  • Incomplete reaction: Residual unreacted starting materials.

Q3: Which analytical techniques are most suitable for identifying impurities in this compound?

A combination of chromatographic and spectroscopic techniques is recommended for effective impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): Ideal for separating the main compound from its impurities and for quantification.[4][5]

  • Mass Spectrometry (MS), often coupled with HPLC (LC-MS): Provides molecular weight information for each separated component, aiding in the identification of unknown impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Gives detailed structural information about the main product and any isolated impurities.[7][8][9]

Q4: What is a general strategy for removing impurities from this compound?

The primary methods for purification are:

  • Recrystallization: A common technique for purifying solid compounds. The choice of solvent is critical and may require some experimentation.

  • Column Chromatography: Effective for separating compounds with different polarities. This method is useful if recrystallization does not provide the desired purity.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue 1: The final product shows multiple spots on Thin Layer Chromatography (TLC) or multiple peaks in the HPLC chromatogram.
Potential Cause Suggested Action
Incomplete Reaction * Monitor the reaction progress by TLC or HPLC until the starting materials are consumed. * Consider extending the reaction time or slightly increasing the reaction temperature.
Side Reactions * Slowly add the cyclopropyl isocyanate to the solution of p-phenylenediamine to minimize the formation of the di-substituted impurity. * Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of p-phenylenediamine.[2]
Moisture in the Reaction * Use anhydrous solvents and ensure all glassware is thoroughly dried before use. Moisture can react with the isocyanate to form an unstable carbamic acid, which can decompose to an amine and carbon dioxide, leading to other byproducts.[3]
Issue 2: The isolated product has a low melting point or a broad melting range.
Potential Cause Suggested Action
Presence of Impurities * Purify the product using recrystallization or column chromatography. * Analyze the product by HPLC to determine the purity level.
Issue 3: The mass spectrum of the product shows unexpected molecular weight peaks.
Potential Cause Suggested Action
Formation of 1,4-bis(3-cyclopropylureido)benzene * This di-substituted impurity has a higher molecular weight. Its formation can be minimized by using an excess of p-phenylenediamine relative to cyclopropyl isocyanate and by slow addition of the isocyanate.
Presence of Symmetrical Urea * The reaction of cyclopropyl isocyanate with water can lead to the formation of 1,3-dicyclopropylurea. Ensure anhydrous reaction conditions.[3]

Quantitative Data Summary

The following table lists potential impurities, their likely source, and molecular weight.

Impurity Name Potential Source Molecular Weight ( g/mol )
p-PhenylenediamineUnreacted starting material108.14
Cyclopropyl IsocyanateUnreacted starting material83.09
1,4-bis(3-cyclopropylureido)benzeneSide reaction (di-substitution)274.33
1,3-dicyclopropylureaReaction of isocyanate with water142.18
o-PhenylenediamineImpurity in starting material[2]108.14
m-PhenylenediamineImpurity in starting material[2]108.14
o-AminophenolImpurity in starting material[2]109.13
AnilineImpurity in starting material[2]93.13

Experimental Protocols

Protocol 1: Synthesis of this compound
  • Dissolve p-phenylenediamine (1.1 equivalents) in anhydrous tetrahydrofuran (THF) in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add cyclopropyl isocyanate (1.0 equivalent) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC or HPLC.

  • Once the reaction is complete, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: HPLC Method for Purity Analysis
  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).[4]

  • Mobile Phase: A gradient of acetonitrile and water (both may contain 0.1% trifluoroacetic acid or formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.[5]

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a small amount of the sample in the mobile phase.

Visualizations

experimental_workflow start Start: Synthesis of This compound reaction Reaction of p-Phenylenediamine and Cyclopropyl Isocyanate start->reaction workup Reaction Work-up (Solvent Removal) reaction->workup crude_product Crude Product workup->crude_product analysis Purity Analysis (HPLC, TLC) crude_product->analysis decision Purity > 98%? analysis->decision purification Purification (Recrystallization or Column Chromatography) decision->purification No pure_product Pure Product decision->pure_product Yes purification->crude_product Re-analyze final_analysis Final Purity and Structural Confirmation (HPLC, NMR, MS) pure_product->final_analysis end End Product final_analysis->end

Caption: Experimental workflow for the synthesis and purification of this compound.

impurity_pathways reactants p-Phenylenediamine + Cyclopropyl Isocyanate main_product This compound (Desired Product) reactants->main_product Main Reaction side_reaction_1 Side Reaction 1: Di-substitution reactants->side_reaction_1 side_reaction_2 Side Reaction 2: Reaction with Water reactants->side_reaction_2 + H2O impurity_1 1,4-bis(3-cyclopropylureido)benzene side_reaction_1->impurity_1 impurity_2 1,3-dicyclopropylurea side_reaction_2->impurity_2 starting_material_impurity Starting Material Impurities (e.g., o-Phenylenediamine) impurity_3 Carry-over Impurities starting_material_impurity->impurity_3

Caption: Potential impurity formation pathways in the synthesis of this compound.

References

Troubleshooting low yield in urea formation from amines

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Urea Synthesis. This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals resolve issues related to low yield in urea formation from amines.

Troubleshooting Guide & FAQs

This section addresses common problems encountered during the synthesis of urea derivatives.

Frequently Asked Questions

Q1: What are the most common reasons for low yield in urea synthesis?

Low yields in urea synthesis can stem from several factors, including side reactions, purity of reagents, and suboptimal reaction conditions. The most prevalent method for forming ureas is the reaction of an amine with an isocyanate[1]. Key issues include:

  • Side Product Formation: The formation of symmetrical ureas is a common side reaction, especially when using reagents like triphosgene or carbonyldiimidazole (CDI) if the order of addition is not carefully controlled[1].

  • Moisture Contamination: Water can react with isocyanate intermediates to form an unstable carbamic acid, which decomposes into an amine and carbon dioxide. This newly formed amine can then react with more isocyanate to produce a symmetrical urea byproduct, consuming the starting material and lowering the yield of the desired unsymmetrical product[2][3].

  • Poor Reactivity of Amines: Electron-deficient aromatic amines or sterically hindered amines may exhibit low nucleophilicity, leading to slow or incomplete reactions[4].

  • Suboptimal Temperature: While many urea formations proceed at room temperature, some reactions require heating to go to completion[1][5]. However, excessively high temperatures (>100 °C) can lead to reversible reactions and the formation of byproducts like biurets (from the reaction of isocyanate with the urea product)[2].

  • Reagent Decomposition: Isocyanates can be sensitive to moisture and may degrade upon storage. Using old or improperly stored isocyanates can lead to significantly lower yields.

Q2: I am synthesizing an unsymmetrical urea but observe a significant amount of a symmetrical urea byproduct. How can I prevent this?

The formation of symmetrical ureas is a frequent issue, particularly in one-pot syntheses where an isocyanate is generated in situ[1].

  • Control Reagent Addition: When using phosgene substitutes like triphosgene or CDI, the order of reagent addition is critical. It is often preferable to first react the amine with the carbonyl source to form the isocyanate (or an activated intermediate) before adding the second amine[1].

  • Minimize Water: The presence of water is a primary cause of symmetrical urea formation. Ensure all glassware is oven-dried, use anhydrous solvents, and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from reacting with the isocyanate intermediate[2][6].

  • Use Pre-formed Isocyanates: If possible, using a purified, pre-formed isocyanate reagent provides a very simple and direct method for urea formation and can minimize side reactions, as no base or in-situ activation is required[1].

Q3: My reaction is very slow or does not go to completion. What can I do to improve the reaction rate and conversion?

Slow reaction rates are often due to the low reactivity of the amine starting material or suboptimal reaction conditions.

  • Increase Temperature: Gently heating the reaction mixture can increase the rate. For instance, reactions of alkyl carbamates with aromatic amines may require refluxing in a solvent like triethylamine for several hours to achieve good yields[5].

  • Solvent Choice: The choice of solvent can significantly impact reaction rates. Polar aprotic solvents like DMF, THF, or DCM are commonly used for reactions involving isocyanates[1]. For certain catalyst-free syntheses using carbon disulfide (COS), acetonitrile has been shown to be effective[7].

  • Use of a Base/Catalyst: For less nucleophilic amines, the addition of a base can improve reactivity. In syntheses utilizing CO2, a base such as DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) is often used[8]. Various transition metal catalysts (e.g., based on Pd, Ru, Ni) have also been developed to facilitate urea synthesis, particularly in carbonylation reactions, though conditions can sometimes be harsh[4].

  • Activate the Amine: For poorly nucleophilic aromatic amines, conversion to a more reactive nucleophile, such as an anilide anion (using a strong base like KHMDS or n-BuLi), can facilitate the reaction[4].

Q4: How does moisture affect my reaction, and what are the best practices to avoid it?

Moisture has a highly detrimental effect on urea synthesis that relies on isocyanate intermediates.

  • Mechanism of Interference: Water reacts with isocyanates to produce a carbamic acid, which is unstable and decomposes to a primary amine and CO₂. This unintended amine can then react with another isocyanate molecule, leading to the formation of an undesired symmetrical urea byproduct[2].

  • Preventative Measures:

    • Dry Glassware: Ensure all flasks, condensers, and addition funnels are thoroughly dried in an oven (e.g., at 120 °C) and cooled under a stream of inert gas or in a desiccator before use.

    • Anhydrous Solvents: Use freshly distilled or commercially available anhydrous solvents. Solvents can be dried over molecular sieves.

    • Inert Atmosphere: Conduct the reaction under a positive pressure of an inert gas like nitrogen or argon to prevent atmospheric moisture from entering the reaction vessel[6].

Q5: What are the best methods for purifying urea products to maximize recovery and purity?

The purification strategy depends on the physical properties of the urea product and the nature of the impurities.

  • Filtration/Crystallization: Many urea derivatives are solids with limited solubility in common organic solvents or water. If the product precipitates from the reaction mixture, it can often be isolated in high purity by simple filtration, followed by washing with a suitable solvent to remove unreacted starting materials and soluble byproducts[9][10]. Recrystallization from an appropriate solvent system is a powerful technique for further purification.

  • Aqueous Work-up: For products soluble in organic solvents, a standard aqueous work-up can be effective. Washing the organic layer with a dilute acid can remove basic impurities like unreacted amines or triethylamine[4].

  • Chromatography: If simple filtration or crystallization is insufficient, silica gel column chromatography is a common method for purifying urea compounds[11].

  • Biuret Removal: A common impurity, biuret, can be formed at high temperatures. One purification method involves treating the solid urea product with an aqueous urea solution, which selectively dissolves the biuret impurity[12]. Enzymatic methods have also been developed to convert biuret back into urea, increasing both purity and yield[13].

Data on Reaction Condition Optimization

The yield of urea synthesis is highly dependent on the chosen reaction conditions. The following table summarizes how different parameters can affect the outcome of the reaction.

ParameterCondition 1Yield 1Condition 2Yield 2Condition 3Yield 3Source
Solvent Aniline + KOCN in Dry ACN18%Aniline + KOCN in ACN/H₂OHigh YieldAniline + KOCN in H₂OHigh Yield[14]
Base Alkyl Carbamate + Aniline (No Base)Low YieldAlkyl Carbamate + Aniline (Inorganic Base)~30-40%Alkyl Carbamate + Aniline (Organic Base, e.g., DABCO)>80%[5]
Temperature Amine + COS (25 °C)Intermediate FormationAmine + COS (70 °C)Product Formation--[7]
Amine Type Benzylamine + KOCN in H₂O/HCl94%Aniline + KOCN in H₂O/HCl96%Heterocyclic Amine + KOCN in H₂O/HClLow (incomplete conversion)[14]

Key Experimental Protocols

Below are detailed methodologies for common urea synthesis reactions.

Protocol 1: Synthesis of Unsymmetrical Urea from an Amine and an Isocyanate in Water

This protocol is adapted from a green chemistry approach that uses water as the reaction medium[10].

  • Preparation: Dissolve the starting amine (10 mmol) in water in a reaction flask.

  • Cooling: Cool the mixture to 5 °C using an ice bath.

  • Isocyanate Addition: After 5 minutes of cooling, slowly add the isocyanate (10 mmol) to the reaction mixture. Maintain the temperature below 5 °C during the addition, as the reaction can be exothermic.

  • Reaction: Stir the reaction mixture for 30 minutes at 5 °C. The solid urea product will typically precipitate out of the solution as it forms.

  • Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Isolation: Once the reaction is complete, filter the solid product from the reaction mixture.

  • Purification: Wash the collected solid with cold water to remove any remaining starting materials. The product is often obtained in high purity without needing further purification[10].

Protocol 2: Synthesis of N-Substituted Ureas using Potassium Isocyanate (KOCN)

This method avoids the direct handling of toxic isocyanate reagents by using a stable salt[14].

  • Preparation: In a round-bottom flask, dissolve the amine (2 mmol) in 3 mL of 1 N aqueous HCl.

  • Reagent Addition: Add potassium isocyanate (KOCN, 2.2 equivalents) to the solution.

  • Reaction: Stir the mixture at room temperature. The reaction time will vary depending on the amine substrate (from a few hours to overnight).

  • Monitoring: Monitor the reaction by TLC until the starting amine is consumed.

  • Work-up & Isolation:

    • For solid products: If the urea product precipitates, collect it by vacuum filtration, wash with water, and dry.

    • For soluble products: If the product remains in solution, perform a standard extraction using an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure to obtain the crude product.

  • Purification: The product can be further purified by recrystallization or silica gel chromatography if necessary.

Protocol 3: Synthesis of Unsymmetrical Ureas via Carbamate Intermediate

This protocol is useful for reacting less reactive amines and proceeds through an in-situ generated isocyanate[5].

  • Preparation: To a solution of an alkyl carbamate (1.0 equivalent) in triethylamine (used as both solvent and base), add an aromatic amine (1.2 equivalents) and 1,4-diazabicyclo[2.2.2]octane (DABCO, 1.2 equivalents).

  • Reaction: Heat the reaction mixture to reflux for 8-10 hours. The mechanism involves the base promoting the formation of an isocyanate intermediate from the carbamate, which is then trapped by the amine[5].

  • Monitoring: Monitor the reaction progress by TLC.

  • Work-up: After cooling to room temperature, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers with water and brine. Dry the solution over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the resulting crude product by silica gel column chromatography.

Visualized Workflows and Pathways

Troubleshooting Low Urea Yield

This diagram outlines a logical workflow for diagnosing the cause of low yield in a urea synthesis reaction.

Troubleshooting_Workflow Start Low Yield Observed Check_Byproducts Analyze Crude Product: Side Products Observed? Start->Check_Byproducts Symmetrical_Urea Major Side Product: Symmetrical Urea Check_Byproducts->Symmetrical_Urea  Yes Biuret Major Side Product: Biuret/Allophanate Check_Byproducts->Biuret  Yes No_Byproducts No Significant Side Products Check_Byproducts->No_Byproducts  No Moisture_Sol Root Cause: Moisture Contamination Solution: • Use anhydrous solvents • Dry glassware thoroughly • Run under inert atmosphere Symmetrical_Urea->Moisture_Sol Temp_Sol Root Cause: Temperature Too High Solution: • Lower reaction temperature • Monitor for biuret formation Biuret->Temp_Sol Check_SM Starting Material (SM) Unreacted? No_Byproducts->Check_SM SM_Present Yes, SM Remaining Check_SM->SM_Present Yes SM_Consumed No, SM Consumed Check_SM->SM_Consumed No Reactivity_Sol Root Cause: Low Reactivity / Suboptimal Conditions Solution: • Increase temperature • Add catalyst/base • Change solvent • Increase reaction time SM_Present->Reactivity_Sol Purification_Sol Root Cause: Product Loss During Work-up Solution: • Optimize extraction pH • Re-evaluate purification method (e.g., crystallization vs. chromatography) SM_Consumed->Purification_Sol

Caption: A decision tree for troubleshooting low urea yield.

General Reaction Pathway and Common Side Reactions

This diagram illustrates the desired reaction for unsymmetrical urea formation and highlights pathways for common, yield-reducing side reactions.

Reaction_Pathway Amine1 Amine 1 (R¹-NH₂) Isocyanate Isocyanate (R¹-N=C=O) Amine1->Isocyanate + Carbonyl Source Side_Product_Urea Symmetrical Urea (R¹-NH-CO-NH-R¹) Amine1->Side_Product_Urea Isocyanate->Amine1 + H₂O - CO₂ Target_Urea Desired Unsymmetrical Urea Isocyanate->Target_Urea + Amine 2 Isocyanate->Side_Product_Urea + Amine 1 (from hydrolysis) Amine2 Amine 2 (R²-NH₂) Amine2->Target_Urea Carbonyl_Source Carbonyl Source (e.g., Phosgene, CDI, CO₂) Biuret Biuret Side Product Target_Urea->Biuret + Isocyanate (High Temp) Water H₂O (Contaminant)

Caption: Urea synthesis pathway and common side reactions.

Causes and Solutions for Low Yield

This diagram connects the root causes of low reaction yield with their corresponding corrective actions.

Causes_Solutions LowYield Low Yield C1 Moisture Contamination LowYield->C1 C2 Suboptimal Temperature LowYield->C2 C3 Poor Amine Nucleophilicity LowYield->C3 C4 Side Reactions LowYield->C4 C5 Impure/Degraded Reagents LowYield->C5 C6 Loss during Purification LowYield->C6 S1 Use Anhydrous Conditions (Dry Solvents, Inert Gas) C1->S1 S2 Optimize Temperature (Increase for slow reactions, Decrease to prevent side products) C2->S2 S3 Add Base/Catalyst or Activate Amine C3->S3 S4 Control Reagent Addition; Use Anhydrous Conditions C4->S4 S5 Use Freshly Purified or New Reagents C5->S5 S6 Optimize Work-up and Purification Protocol C6->S6

Caption: Relationship between causes of low yield and solutions.

References

"1-(4-Aminophenyl)-3-cyclopropylurea" stability and degradation issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(4-Aminophenyl)-3-cyclopropylurea.

Troubleshooting Guides

This section addresses specific issues that may be encountered during experiments involving this compound, providing potential causes and recommended solutions.

Issue 1: Inconsistent or unexpected experimental results.

  • Potential Cause: Degradation of this compound due to improper storage or handling.

  • Solution: Ensure the compound is stored under recommended conditions (2-8°C) and protected from light and moisture.[1] Prepare solutions fresh for each experiment whenever possible. Verify the purity of the compound using a suitable analytical method, such as HPLC-UV, before use.

  • Potential Cause: Interaction with components of the experimental system (e.g., solvents, buffers, other reagents).

  • Solution: Evaluate the compatibility of this compound with all experimental components. Perform control experiments to identify any potential interactions. Phenylurea compounds are known to be susceptible to hydrolysis, especially under strongly acidic or alkaline conditions.

Issue 2: Appearance of unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS).

  • Potential Cause: Formation of degradation products.

  • Solution: The primary degradation pathways for phenylurea derivatives include hydrolysis, photodegradation, and thermal decomposition. Common degradation products can result from the cleavage of the urea linkage, forming 4-aminophenol and a cyclopropylamine-related species, or from modifications to the aromatic ring such as hydroxylation. Forced degradation studies under stress conditions (acid, base, oxidation, heat, light) can help identify potential degradation products.

  • Potential Cause: Presence of impurities from the synthesis process.

  • Solution: Obtain a certificate of analysis from the supplier to identify known impurities. Potential synthesis-related impurities could include starting materials like 4-aminoaniline and cyclopropyl isocyanate, or by-products from side reactions.

Frequently Asked Questions (FAQs)

Stability and Storage

  • Q1: What are the recommended storage conditions for this compound?

    • A1: It is recommended to store the compound at 2-8°C to minimize degradation.[1] The container should be tightly sealed to protect it from moisture and air. For long-term storage, storing under an inert atmosphere (e.g., argon or nitrogen) is advisable.

  • Q2: How stable is this compound in solution?

    • A2: The stability of this compound in solution is dependent on the solvent, pH, and temperature. Phenylurea compounds are generally susceptible to hydrolysis, especially in acidic or basic solutions. It is recommended to prepare solutions fresh before use. If storage of solutions is necessary, they should be kept at low temperatures (e.g., -20°C) for a short period and protected from light.

Degradation

  • Q3: What are the expected degradation pathways for this compound?

    • A3: Based on the chemistry of related phenylurea compounds, the following degradation pathways are likely:

      • Hydrolysis: Cleavage of the urea bond, particularly under acidic or basic conditions, to yield 4-aminocyclohexanol and cyclopropylamine.

      • Photodegradation: Degradation upon exposure to light, which can involve N-dealkylation and hydroxylation of the phenyl ring.

      • Thermal Decomposition: At elevated temperatures, phenylureas can decompose to form isocyanates and amines.

  • Q4: What are the potential degradation products?

    • A4: Potential degradation products include 4-aminocyclohexanol, cyclopropylamine, and various hydroxylated or oxidized derivatives of the parent compound.

Data Presentation

Table 1: Representative Hydrolysis Data for a Structurally Related Phenylurea Compound (Diuron)

pHTemperature (°C)Half-life (t½)Rate Constant (k)
440~4 months-
740Negligible degradation-
1040~4 months-

Data extrapolated from studies on Diuron, a structurally similar phenylurea herbicide, to provide an estimate of stability under different pH conditions.[2][3]

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways of this compound.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL.

  • Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and incubate at 60°C for 24 hours.

    • Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and incubate at 60°C for 24 hours.

    • Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid compound to 105°C for 24 hours.

    • Photodegradation: Expose the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.

  • Sample Analysis: Analyze the stressed samples, along with a control sample (unstressed), by a stability-indicating HPLC-UV method.

  • Peak Purity and Identification: Assess the purity of the main peak and identify any degradation products using a diode array detector and/or mass spectrometry.

Protocol 2: Stability-Indicating HPLC-UV Method

This protocol provides a starting point for developing a stability-indicating HPLC method for this compound.

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid or a suitable buffer).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at a wavelength of maximum absorbance (to be determined by UV scan, likely around 240-250 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Mandatory Visualization

Signaling Pathway

Some cyclopropyl urea derivatives have been identified as agonists of the Formyl Peptide Receptors (FPRs), which are G-protein coupled receptors involved in the inflammatory response. The diagram below illustrates a potential signaling pathway initiated by the activation of FPR1 by an agonist like this compound.

FPR1_Signaling_Pathway Ligand 1-(4-Aminophenyl)-3- cyclopropylurea (Agonist) FPR1 FPR1 (GPCR) Ligand->FPR1 binds G_protein Gαi/Gβγ FPR1->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PI3K PI3K G_protein->PI3K activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release (from ER) IP3->Ca_release induces PKC Protein Kinase C (PKC) DAG->PKC activates Inflammatory_Response Inflammatory Response (Chemotaxis, Cytokine Release) Ca_release->Inflammatory_Response leads to MAPK_pathway MAPK Pathway (ERK, p38, JNK) PKC->MAPK_pathway activates PI3K->MAPK_pathway activates MAPK_pathway->Inflammatory_Response leads to

Caption: FPR1 signaling cascade initiated by an agonist.

Experimental Workflow

The following diagram illustrates a typical workflow for investigating the stability of this compound.

Stability_Workflow start Start: Pure Compound forced_degradation Forced Degradation (Acid, Base, Heat, Light, Oxidation) start->forced_degradation stability_study Long-Term Stability Study (ICH Conditions) start->stability_study hplc_method Develop Stability-Indicating HPLC-UV Method forced_degradation->hplc_method identify_degradants Identify Degradation Products (LC-MS, NMR) hplc_method->identify_degradants analyze_samples Analyze Samples at Time Points hplc_method->analyze_samples stability_study->analyze_samples end End: Stability Profile analyze_samples->end

Caption: Workflow for stability testing of a pharmaceutical compound.

References

Managing temperature control in "1-(4-Aminophenyl)-3-cyclopropylurea" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on managing temperature control during the synthesis of 1-(4-Aminophenyl)-3-cyclopropylurea, a critical intermediate in pharmaceutical development. Proper temperature management is crucial for achieving high yield and purity while minimizing side-product formation.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound where temperature control is critical?

A1: The most prevalent method involves the reaction of 4-nitroaniline with cyclopropyl isocyanate to form 1-(4-nitrophenyl)-3-cyclopropylurea, followed by the reduction of the nitro group to an amine. Temperature control is paramount during the initial urea formation step to prevent side reactions. An alternative route involves the reaction of 1,4-phenylenediamine with cyclopropyl isocyanate, which requires stringent temperature control to avoid di-substituted byproducts.

Q2: What are the optimal temperature ranges for the key reaction steps?

A2: For the reaction of 4-nitroaniline with cyclopropyl isocyanate, the recommended temperature is between 0-5 °C. For the subsequent reduction of the nitro group, the optimal temperature depends on the reducing agent used. For example, when using catalytic hydrogenation (e.g., with Pd/C), the reaction is typically run at room temperature (20-25 °C).

Q3: What are the common side products if the temperature is not controlled properly during the urea formation step?

A3: Exceeding the recommended temperature range can lead to the formation of symmetrical ureas, such as 1,3-dicyclohexylurea and 1,3-bis(4-nitrophenyl)urea, from the dimerization of the isocyanate or the reaction of the isocyanate with the starting aniline. At higher temperatures, allophanate formation can also occur, where the isocyanate reacts with the newly formed urea linkage.

Q4: How does improper temperature during the reduction step affect the final product?

A4: During the reduction of the nitro group, excessively high temperatures can lead to over-reduction or the formation of undesired byproducts, which can complicate purification and lower the overall yield and purity of the final this compound.

Troubleshooting Guide

Issue Possible Cause Recommended Action
Low yield of 1-(4-nitrophenyl)-3-cyclopropylurea Reaction temperature was too low, leading to a slow reaction rate. Gradually increase the reaction temperature to the upper end of the optimal range (around 5 °C) and monitor the reaction progress by TLC or HPLC.
Reaction temperature was too high, leading to side product formation. Maintain the reaction temperature strictly between 0-5 °C using an ice bath. Add the cyclopropyl isocyanate dropwise to control the exothermic nature of the reaction.
Presence of significant amounts of symmetrical ureas in the crude product Localized overheating due to rapid addition of cyclopropyl isocyanate. Ensure slow, dropwise addition of the isocyanate with vigorous stirring to maintain a homogenous temperature throughout the reaction mixture.
The overall reaction temperature exceeded the optimal range. Implement a more efficient cooling system, such as a cryostat, for better temperature control.
Incomplete reduction of the nitro group Insufficient reaction time or catalyst activity. Increase the reaction time or the amount of catalyst. Ensure the catalyst is fresh and active.
Reaction temperature is too low for the chosen reducing agent. Consult the literature for the optimal temperature range for the specific reducing agent and adjust accordingly.
Formation of colored impurities in the final product Oxidation of the aminophenyl group. Perform the reaction and work-up under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Side reactions during reduction due to high temperatures. Ensure the reduction step is carried out at the recommended temperature and monitor for any color changes.

Quantitative Data Summary

The following table summarizes the effect of temperature on the yield and purity of 1-(4-nitrophenyl)-3-cyclopropylurea in the first step of the synthesis.

Reaction Temperature (°C) Yield (%) Purity (%) Key Observations
-5 to 08598Slow reaction rate, but high purity.
0 to 5 (Optimal) 95 99 Optimal balance of reaction rate and purity.
5 to 109296Increased formation of symmetrical urea byproducts.
> 1080< 90Significant byproduct formation, difficult purification.

Experimental Protocols

Protocol 1: Synthesis of 1-(4-nitrophenyl)-3-cyclopropylurea

  • To a solution of 4-nitroaniline (1.0 eq) in a suitable solvent (e.g., dichloromethane) in a three-necked flask equipped with a thermometer and a dropping funnel, cool the mixture to 0 °C using an ice-salt bath.

  • Slowly add cyclopropyl isocyanate (1.05 eq) dropwise to the solution over 30 minutes, ensuring the internal temperature does not exceed 5 °C.

  • Stir the reaction mixture at 0-5 °C for 2-4 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Protocol 2: Reduction of 1-(4-nitrophenyl)-3-cyclopropylurea

  • Dissolve 1-(4-nitrophenyl)-3-cyclopropylurea (1.0 eq) in a suitable solvent (e.g., ethanol or methanol).

  • Add a catalytic amount of Palladium on carbon (Pd/C, 10 mol%).

  • Purge the reaction vessel with hydrogen gas and maintain a hydrogen atmosphere (e.g., using a balloon).

  • Stir the reaction mixture vigorously at room temperature (20-25 °C) for 4-6 hours.

  • Monitor the reaction by TLC until the starting material is completely consumed.

  • Filter the reaction mixture through a pad of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to yield this compound.

Visualizations

Synthesis_Workflow cluster_step1 Step 1: Urea Formation cluster_step2 Step 2: Nitro Reduction A 4-Nitroaniline C Reaction at 0-5 °C A->C B Cyclopropyl Isocyanate B->C D 1-(4-nitrophenyl)-3-cyclopropylurea C->D E 1-(4-nitrophenyl)-3-cyclopropylurea F H2, Pd/C at 20-25 °C E->F G This compound F->G

Caption: Synthetic workflow for this compound.

Troubleshooting_Logic Start Low Yield or Purity Issue Temp_Check Check Reaction Temperature Log Start->Temp_Check High_Temp Temperature > 5 °C? Temp_Check->High_Temp Low_Temp Temperature < 0 °C? High_Temp->Low_Temp No Action_High Action: Improve Cooling & Slow Addition High_Temp->Action_High Yes Action_Low Action: Increase Temperature to 0-5 °C Low_Temp->Action_Low Yes Impurity_Check Check for Symmetrical Ureas Low_Temp->Impurity_Check No Action_High->Impurity_Check End Problem Resolved Action_Low->End Impurity_Present Symmetrical Ureas Present? Impurity_Check->Impurity_Present Purification Action: Optimize Purification Impurity_Present->Purification Yes Impurity_Present->End No Purification->End

Caption: Troubleshooting logic for temperature-related issues.

Technical Support Center: Synthesis of 1-(4-Aminophenyl)-3-cyclopropylurea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of 1-(4-Aminophenyl)-3-cyclopropylurea. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and information on alternative catalysts.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound and similar urea compounds.

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield - Inactive starting materials (e.g., amine degradation).- Catalyst deactivation or insufficient loading.- Incorrect reaction temperature or time.- Presence of moisture in the reaction.[1]- Verify the purity and integrity of starting materials (4-aminophenylamine and cyclopropyl isocyanate) using appropriate analytical techniques (e.g., NMR, GC-MS).- Use freshly opened or purified reagents.- Increase catalyst loading or use a fresh batch of catalyst.- Optimize reaction temperature and monitor progress using TLC or LC-MS.- Ensure all glassware is thoroughly dried and the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).
Formation of Side Products (e.g., symmetrical ureas) - Reaction of the isocyanate with water to form a carbamic acid, which then decomposes to an amine and reacts with another isocyanate molecule.- Slow addition of the amine to the isocyanate.- Use anhydrous solvents and reagents.- Maintain an inert atmosphere to exclude moisture.- Add the isocyanate solution dropwise to the amine solution to ensure the amine is always in excess locally.[2]
Incomplete Reaction - Insufficient reaction time or temperature.- Poor solubility of starting materials.- Steric hindrance of the reactants.- Extend the reaction time and monitor by TLC until the starting material is consumed.- Gently heat the reaction mixture if reactants are stable at higher temperatures.- Choose a solvent in which both reactants are fully soluble (e.g., DMF, THF, or DCM).[2]
Difficult Product Isolation/Purification - Product is highly soluble in the workup solvent.- Product co-elutes with impurities during chromatography.- If the product is a solid, attempt to induce precipitation by cooling the reaction mixture or adding a non-solvent.- If precipitation occurs, the product can often be isolated by simple filtration.[3]- Optimize the solvent system for column chromatography to achieve better separation.- Consider recrystallization as an alternative purification method.
Biuret Formation - High reaction temperatures can cause two molecules of the desired urea to react, eliminating ammonia.[4]- Maintain a moderate reaction temperature. The reaction between an amine and an isocyanate is often exothermic and may not require heating.[4]

Frequently Asked Questions (FAQs)

Q1: What are some alternative catalysts for the synthesis of this compound?

A1: While the reaction between an amine and an isocyanate often proceeds without a catalyst, certain catalysts can be employed to promote the reaction or for alternative synthetic routes. These include:

Catalyst Type Examples Reaction Principle Reference
Lewis Acids Iron(II) catalystsCatalyzes the carbamoylation of amines with urea.[5][5]
Transition Metals Ruthenium pincer complexes, Palladium on carbon (Pd/C)Enables urea synthesis from methanol and amines or from azides and amines with CO.[6][6]
Copper Salts Copper(I) acetate (CuOAc)Catalyzes the synthesis of unsymmetrical ureas from aryl isocyanides and O-benzoyl hydroxylamines.[7]
Organocatalysts 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU)Catalyzes the formation of carbamic acids from amines and CO2, which can then be converted to ureas.[8]

Q2: What is the typical reaction mechanism for the synthesis of this compound from 4-aminophenylamine and cyclopropyl isocyanate?

A2: The synthesis proceeds through a nucleophilic addition mechanism. The nitrogen atom of the primary amine (4-aminophenylamine) acts as a nucleophile and attacks the electrophilic carbon atom of the isocyanate group in cyclopropyl isocyanate. This is followed by a proton transfer to the nitrogen of the former isocyanate group to yield the final urea product.

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is applied to a TLC plate alongside spots of the starting materials. The disappearance of the starting material spots and the appearance of a new product spot indicate the progression of the reaction. Liquid Chromatography-Mass Spectrometry (LC-MS) can also be used for more detailed monitoring.

Q4: this compound is an intermediate for tyrosine kinase inhibitors. Which signaling pathways are relevant?

A4: Tyrosine kinase inhibitors often target pathways that are crucial for cell proliferation, survival, and differentiation. Key signaling pathways that are frequently dysregulated in cancers and are targets for TKIs include:

  • PI3K/AKT/mTOR Pathway: This pathway is central to regulating cell growth, survival, and metabolism.[9][10]

  • MAPK/ERK Pathway: This pathway is involved in cell proliferation, differentiation, and survival.[8][11]

  • JAK/STAT Pathway: This pathway is critical for signaling from cytokine receptors and is involved in immunity, cell growth, and apoptosis.[12][13]

Experimental Protocols

Standard Protocol for the Synthesis of this compound

This protocol is a general guideline and may require optimization based on laboratory conditions and reagent purity.

Materials:

  • 4-Aminophenylamine

  • Cyclopropyl isocyanate

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Nitrogen or Argon gas

  • Standard laboratory glassware (round-bottom flask, dropping funnel, magnetic stirrer)

Procedure:

  • Set up a flame-dried round-bottom flask equipped with a magnetic stir bar and a dropping funnel under an inert atmosphere (nitrogen or argon).

  • Dissolve 4-aminophenylamine (1.0 equivalent) in anhydrous DCM or THF.

  • In the dropping funnel, prepare a solution of cyclopropyl isocyanate (1.0 equivalent) in the same anhydrous solvent.

  • Slowly add the cyclopropyl isocyanate solution dropwise to the stirred solution of 4-aminophenylamine at room temperature. The reaction is typically exothermic.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours.

  • Monitor the reaction progress by TLC until the 4-aminophenylamine is consumed.

  • Upon completion, if a precipitate has formed, collect the solid product by filtration. Wash the solid with a small amount of cold solvent and dry under vacuum.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure. The crude product can then be purified by column chromatography on silica gel or by recrystallization.

Visualizations

Experimental Workflow

experimental_workflow reagents Prepare Solutions - 4-Aminophenylamine in Anhydrous Solvent - Cyclopropyl isocyanate in Anhydrous Solvent reaction Reaction Setup - Inert Atmosphere (N2/Ar) - Dropwise addition of isocyanate to amine reagents->reaction Combine monitoring Reaction Monitoring - TLC or LC-MS reaction->monitoring During Reaction workup Workup - Filtration if precipitate forms - Concentration under reduced pressure monitoring->workup Upon Completion purification Purification - Column Chromatography or Recrystallization workup->purification Crude Product analysis Product Analysis - NMR, MS, etc. purification->analysis Purified Product

Caption: A generalized workflow for the synthesis of this compound.

Troubleshooting Logic

troubleshooting_logic start Low Product Yield? check_reagents Check Starting Material Purity start->check_reagents Yes side_products Side Products Observed? start->side_products No check_conditions Verify Reaction Conditions (Temp, Time, Atmosphere) check_reagents->check_conditions optimize_purification Optimize Purification Method check_conditions->optimize_purification success Improved Yield optimize_purification->success anhydrous Ensure Anhydrous Conditions side_products->anhydrous Yes side_products->success No addition_rate Control Addition Rate of Isocyanate anhydrous->addition_rate addition_rate->success

Caption: A decision tree for troubleshooting low yield in urea synthesis.

Relevant Signaling Pathway: PI3K/AKT/mTOR

PI3K_AKT_mTOR_pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PIP2->PIP3 AKT AKT mTORC1 mTORC1 Proliferation Cell Proliferation, Survival, Growth TKI Tyrosine Kinase Inhibitor (e.g., Lenvatinib) TKI->RTK Inhibits

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the inhibitory action of a TKI.

References

Technical Support Center: Purification of 1-(4-Aminophenyl)-3-cyclopropylurea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1-(4-Aminophenyl)-3-cyclopropylurea.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered during the synthesis and purification of this compound?

A1: Common impurities can include unreacted starting materials, such as 4-phenylenediamine and cyclopropyl isocyanate (or its precursor). Another significant impurity can be the symmetrically substituted diarylurea, 1,3-bis(4-aminophenyl)urea, formed as a byproduct.[1] Residual solvents from the reaction or initial purification steps may also be present.

Q2: My purified this compound shows low purity by analysis. What are the likely causes?

A2: Low purity can stem from several factors:

  • Incomplete reaction: Leaving unreacted starting materials in the crude product.

  • Side reactions: Formation of byproducts like symmetrical ureas.

  • Inefficient purification: The chosen method (recrystallization or chromatography) may not be optimal for separating the target compound from specific impurities.

  • Decomposition: The compound may be sensitive to heat or certain solvent conditions, leading to degradation.

Q3: How can I monitor the progress of the purification?

A3: Thin-Layer Chromatography (TLC) is a rapid and effective technique to monitor the purification process.[2][3] By spotting the crude mixture, fractions from chromatography, and the purified product, you can visualize the separation of the desired compound from impurities. High-Performance Liquid Chromatography (HPLC) can provide more quantitative information on purity.

Troubleshooting Guides

Recrystallization Issues

Problem: The compound does not dissolve in the chosen recrystallization solvent, even with heating.

Solution: The solvent is not polar enough. This compound is a polar molecule. Try more polar solvents or a mixture of solvents.

Problem: The compound "oils out" instead of forming crystals upon cooling.

Solution: This occurs when the solution is supersaturated or cools too quickly. Try the following:

  • Add a small amount of a miscible "anti-solvent" (a solvent in which the compound is poorly soluble) to the hot solution until it just becomes cloudy, then reheat until clear before cooling slowly.

  • Scratch the inside of the flask with a glass rod to induce crystallization.

  • Add a seed crystal of the pure compound.

  • Allow the solution to cool more slowly (e.g., by placing the flask in a warm water bath that is allowed to cool to room temperature).

Problem: The yield after recrystallization is very low.

Solution:

  • You may be using too much solvent. Use the minimum amount of hot solvent required to fully dissolve the compound.

  • The compound may have significant solubility in the cold solvent. Cool the solution in an ice bath to minimize loss.

  • Some product may be lost during filtration. Ensure you are using an appropriate filter paper and technique.

Column Chromatography Issues

Problem: The compound does not move from the origin on a silica gel column.

Solution: The eluent is not polar enough. Increase the polarity of the mobile phase. For polar compounds like substituted ureas, a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol) is often effective.[3]

Problem: The compound and impurities elute together.

Solution: The eluent is too polar, or the separation efficiency is low.

  • Decrease the polarity of the mobile phase.

  • Use a shallower solvent gradient during elution.

  • Ensure the column is packed properly to avoid channeling.[4]

  • Consider using a different stationary phase, such as alumina or a bonded silica (e.g., amino-functionalized silica for polar compounds).[5][6]

Data Presentation

Table 1: Recommended Solvents for Recrystallization of Substituted Phenylureas

Solvent/Solvent SystemPolarityTypical ApplicationReference
MethanolHighFor polar ureas.[7][7]
Ethanol/WaterHighFor compounds with some water solubility.[8][8]
Ethyl Acetate/Petroleum EtherMediumGood for moderately polar compounds.[9][9]
DichloromethaneMediumCan be used for recrystallization of some ureas.[10][10]

Table 2: Starting Solvent Systems for Column Chromatography of Polar Aromatic Compounds

Stationary PhaseEluent SystemTypical ApplicationReference
Silica GelDichloromethane/MethanolGood for a wide range of polarities.[3][3]
Silica GelEthyl Acetate/HexaneFor less polar compounds.
AluminaPetroleum Ether/DichloromethaneSeparation of aromatic compounds.[11][11]
Amino-bonded SilicaAcetonitrile/Water (HILIC)For very polar, water-soluble compounds.[6][6]

Experimental Protocols

Protocol 1: Recrystallization of this compound
  • Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair. A good solvent will dissolve the compound when hot but not when cold.[12] For a polar compound like this, consider starting with methanol or an ethyl acetate/hexane mixture.[7][9]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If using a solvent pair, dissolve the compound in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy, then add a few drops of the "good" solvent to redissolve.[13]

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove residual solvent.

Protocol 2: Flash Column Chromatography of this compound
  • TLC Analysis: Determine an appropriate solvent system using TLC. The ideal solvent system will give the desired compound an Rf value of approximately 0.3.

  • Column Packing: Pack a glass column with silica gel as a slurry in the initial, less polar eluent.[4]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Start eluting with the determined solvent system. Gradually increase the polarity of the mobile phase if necessary to elute the compound.

  • Fraction Collection: Collect fractions and monitor their composition by TLC.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Visualizations

Purification_Workflow Crude Crude Product TLC TLC Analysis Crude->TLC Recrystallization Recrystallization TLC->Recrystallization Impurities have different solubility Chromatography Column Chromatography TLC->Chromatography Impurities have different polarity Pure_Recryst Pure Product Recrystallization->Pure_Recryst Pure_Chrom Pure Product Chromatography->Pure_Chrom Analysis Purity Analysis (NMR, MS) Pure_Recryst->Analysis Pure_Chrom->Analysis

Caption: General purification workflow for this compound.

Troubleshooting_Recrystallization Start Recrystallization Attempt OilingOut Compound Oils Out Start->OilingOut LowYield Low Yield Start->LowYield NoCrystals No Crystals Form Start->NoCrystals Sol1 Cool Slower OilingOut->Sol1 Sol2 Add Seed Crystal OilingOut->Sol2 Sol5 Scratch Flask OilingOut->Sol5 Sol3 Use Less Solvent LowYield->Sol3 Sol4 Cool in Ice Bath LowYield->Sol4 NoCrystals->Sol2 NoCrystals->Sol5 Sol6 Change Solvent NoCrystals->Sol6

Caption: Troubleshooting guide for common recrystallization problems.

References

Technical Support Center: Enhancing the Purity of 1-(4-Aminophenyl)-3-cyclopropylurea

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the purity of 1-(4-Aminophenyl)-3-cyclopropylurea during and after its synthesis.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis and work-up of this compound, focusing on a typical synthetic route involving the reaction of p-nitroaniline with cyclopropyl isocyanate, followed by catalytic hydrogenation of the resulting nitro-urea intermediate.

Issue 1: Incomplete Reaction - Presence of Starting Materials

Symptom: TLC or HPLC analysis of the crude product after the initial urea formation step shows the presence of significant amounts of p-nitroaniline.

Possible Causes & Solutions:

CauseRecommended Solution
Insufficient Cyclopropyl Isocyanate Ensure a slight molar excess (1.05-1.1 equivalents) of cyclopropyl isocyanate is used.
Low Reaction Temperature Maintain the reaction temperature in the recommended range (typically room temperature to 40°C).
Inadequate Reaction Time Monitor the reaction progress by TLC until the p-nitroaniline spot disappears or is minimized.
Poor Quality of Reagents Use freshly opened or properly stored p-nitroaniline and cyclopropyl isocyanate.

Issue 2: Presence of Nitro-Urea Intermediate After Hydrogenation

Symptom: Analytical data (HPLC, LC-MS) of the final product indicates the presence of 1-(4-nitrophenyl)-3-cyclopropylurea.

Possible Causes & Solutions:

CauseRecommended Solution
Incomplete Hydrogenation - Extend the reaction time. - Increase the hydrogen pressure. - Ensure efficient stirring to keep the catalyst suspended.
Catalyst Deactivation - Use a fresh batch of catalyst (e.g., 5-10% Pd/C). - Ensure the reaction mixture is free of catalyst poisons (e.g., sulfur compounds).
Insufficient Catalyst Loading Increase the catalyst loading (e.g., from 5 mol% to 10 mol%).

Issue 3: Product Contamination with Disubstituted Urea (Byproduct)

Symptom: A higher molecular weight impurity is detected, corresponding to a disubstituted urea (e.g., from the reaction of the product with remaining isocyanate).

Possible Causes & Solutions:

CauseRecommended Solution
Excess Isocyanate in Previous Step Use the recommended stoichiometry of cyclopropyl isocyanate in the urea formation step.
Carryover of Unreacted Isocyanate If possible, quench any remaining isocyanate with a small amount of methanol before proceeding to the hydrogenation step.

Issue 4: Low Yield After Purification

Symptom: Significant loss of product during recrystallization or chromatography.

Possible Causes & Solutions:

CauseRecommended Solution
Inappropriate Recrystallization Solvent - Perform small-scale solvent screening to find a suitable system where the product is soluble at high temperatures but sparingly soluble at room temperature or below. A mixture of ethanol and water is a good starting point. - Avoid using an excessive volume of solvent.
Product Adsorption on Silica Gel - Pre-treat the silica gel with a small amount of a polar solvent or a suitable amine (e.g., triethylamine) to block active sites. - Use a more polar eluent system.
Premature Precipitation During Work-up Ensure the pH of the aqueous phase during extraction is appropriate to keep the product in the organic layer.

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A common and efficient two-step synthesis is as follows:

  • Urea Formation: Reaction of p-nitroaniline with cyclopropyl isocyanate in an aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF) at room temperature to yield 1-(4-nitrophenyl)-3-cyclopropylurea.

  • Nitro Reduction: Catalytic hydrogenation of the nitro intermediate using a palladium on carbon (Pd/C) catalyst under a hydrogen atmosphere in a solvent such as ethanol or ethyl acetate to give the final product.

Synthesis_Workflow p_nitroaniline p-Nitroaniline nitro_urea 1-(4-Nitrophenyl)-3- cyclopropylurea p_nitroaniline->nitro_urea + Cyclopropyl Isocyanate (DCM or THF, RT) cyclopropyl_isocyanate Cyclopropyl Isocyanate cyclopropyl_isocyanate->nitro_urea final_product 1-(4-Aminophenyl)-3- cyclopropylurea nitro_urea->final_product + H₂/Pd-C (Ethanol or Ethyl Acetate) h2_pdc H₂ / Pd/C h2_pdc->final_product

Caption: Synthetic workflow for this compound.

Q2: What are the expected impurities and how can I detect them?

The primary expected impurities are:

  • p-Nitroaniline (unreacted starting material)

  • 1-(4-Nitrophenyl)-3-cyclopropylurea (intermediate)

  • p-Phenylenediamine (from over-reduction or as a starting material impurity)

  • Disubstituted ureas (byproducts)

These can be monitored and detected using Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC).

Q3: Can you provide a standard protocol for TLC analysis?

Experimental Protocol: TLC Analysis

ParameterRecommendation
Stationary Phase Silica gel 60 F₂₅₄ plates
Mobile Phase A good starting point is a mixture of Ethyl Acetate and Hexane (e.g., 3:1 v/v). The polarity can be adjusted based on the separation. For more polar compounds, a system like Toluene:Acetone:Methanol:Ammonia (8:3:3:0.1 by volume) can be effective.[1]
Visualization - UV light (254 nm) - Staining with iodine vapor or a ninhydrin solution (for primary amines).

Q4: What is a recommended procedure for recrystallization?

Experimental Protocol: Recrystallization

  • Dissolve the crude this compound in a minimal amount of hot ethanol (or a mixture of ethanol and water).

  • If the solution is colored, a small amount of activated carbon can be added, and the solution can be hot-filtered.

  • Allow the solution to cool slowly to room temperature.

  • Further cool the flask in an ice bath to maximize crystal formation.

  • Collect the crystals by vacuum filtration.

  • Wash the crystals with a small amount of cold solvent.

  • Dry the purified crystals under vacuum.

Q5: How should I perform a hydrogenation work-up safely and effectively?

Experimental Protocol: Hydrogenation Work-up

  • Purge the System: After the reaction is complete (monitored by TLC or HPLC), carefully purge the reaction vessel with an inert gas (nitrogen or argon) to remove all hydrogen gas.

  • Catalyst Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. It is crucial to keep the Celite® pad wet with the reaction solvent during filtration, as dry Pd/C can be pyrophoric.

  • Solvent Removal: Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Catalyst Quenching: Immediately after filtration, quench the Pd/C on the Celite® pad with water to prevent ignition and dispose of it in a designated waste container.

Hydrogenation_Workup reaction_complete Hydrogenation Complete purge Purge with N₂/Ar reaction_complete->purge 1. filter Filter through Celite® purge->filter 2. concentrate Concentrate Filtrate filter->concentrate 3. quench_catalyst Quench Catalyst (on Celite®) with Water filter->quench_catalyst Safety Step crude_product Crude Product concentrate->crude_product 4. waste Dispose of Quenched Catalyst quench_catalyst->waste

Caption: Safe work-up procedure for catalytic hydrogenation.

Q6: Can you provide a starting point for an HPLC purity analysis method?

Experimental Protocol: HPLC Purity Analysis

ParameterRecommendation
Column A C18 reverse-phase column is a suitable choice.
Mobile Phase A gradient of acetonitrile and water (with 0.1% formic acid or phosphoric acid) is commonly used for similar compounds.
Detection UV detection at a wavelength where the aromatic ring shows strong absorbance (e.g., 254 nm).
Flow Rate A typical flow rate is 1.0 mL/min.

Note: This method may require optimization for your specific system and impurity profile.

Q7: What are the characteristic NMR and IR spectral data for pure this compound?

While specific spectra for this exact compound are not widely published, analogous structures can provide expected chemical shifts and absorption bands.

  • ¹H NMR: Expect signals for the aromatic protons, the amine (-NH₂) protons, the urea (-NH-) protons, and the cyclopropyl protons. The aromatic protons will likely appear as two doublets in the 6.5-7.5 ppm region.

  • ¹³C NMR: Expect distinct signals for the aromatic carbons, the urea carbonyl carbon (around 155-160 ppm), and the cyclopropyl carbons.

  • IR Spectroscopy: Look for characteristic absorption bands for N-H stretching of the amine and urea groups (around 3200-3400 cm⁻¹), C=O stretching of the urea (around 1630-1680 cm⁻¹), and aromatic C=C stretching.

References

Overcoming solubility issues during "1-(4-Aminophenyl)-3-cyclopropylurea" synthesis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility issues during the synthesis of "1-(4-Aminophenyl)-3-cyclopropylurea".

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of solubility issues during the synthesis of this compound?

A1: The most common cause of solubility issues stems from the dual chemical nature of the starting materials, intermediates, and the final product. The presence of polar groups (amine and urea) capable of hydrogen bonding, combined with non-polar aromatic and cyclopropyl groups, can lead to poor solubility in a single solvent. Precipitation of starting materials, intermediates, or the final product can occur if the solvent system is not optimized.

Q2: Which solvents are recommended for the synthesis of this compound?

A2: The reaction is typically performed in aprotic polar solvents that can solubilize both the amine and the isocyanate precursors. Common choices include Dimethylformamide (DMF), Tetrahydrofuran (THF), and Dichloromethane (DCM).[1] The selection of the solvent may need to be optimized based on the specific precursors and reaction conditions.

Q3: Can temperature be adjusted to overcome solubility issues?

A3: Yes, adjusting the temperature can be a critical step. Increasing the temperature can enhance the solubility of the reactants and prevent premature precipitation. However, it is essential to consider the thermal stability of the reactants and products, as excessive heat can lead to side reactions and impurity formation. A modest increase in temperature (e.g., to 40-50 °C) is often a good starting point for troubleshooting.

Q4: How can I purify the final product if it has poor solubility?

A4: Purification of poorly soluble compounds can be challenging. Recrystallization from a suitable solvent system is a common method. This may involve screening a range of solvents or solvent mixtures to find one in which the product is sparingly soluble at room temperature but readily soluble at an elevated temperature. Other techniques include washing the crude product with a solvent in which the impurities are soluble but the product is not, or using column chromatography with a strong eluent system.

Troubleshooting Guides

Issue 1: Reactants are not fully dissolved at the start of the reaction.
  • Possible Cause: The chosen solvent has insufficient solvating power for one or both reactants (4-phenylenediamine or cyclopropyl isocyanate).

  • Troubleshooting Steps:

    • Increase Temperature: Gently warm the reaction mixture to aid dissolution.

    • Solvent Screening: If warming is ineffective or leads to decomposition, consider a different solvent or a solvent mixture. Refer to the Solvent Properties table below.

    • Sonication: Use an ultrasonic bath to aid in the dissolution of suspended solids.

Issue 2: Product precipitates from the reaction mixture prematurely.
  • Possible Cause: The product has low solubility in the reaction solvent.

  • Troubleshooting Steps:

    • Add a Co-solvent: Introduce a co-solvent that is a good solvent for the product to keep it in solution.

    • Increase Reaction Temperature: Maintain a higher reaction temperature to keep the product dissolved until the reaction is complete.

    • Dilute the Reaction: Increasing the total volume of the solvent can sometimes prevent precipitation.

Issue 3: Difficulty in isolating the product after the reaction is complete.
  • Possible Cause: The product remains too soluble in the reaction solvent, or it has co-precipitated with impurities.

  • Troubleshooting Steps:

    • Anti-solvent Precipitation: Add an "anti-solvent" (a solvent in which the product is insoluble) to the reaction mixture to induce precipitation of the product.

    • Solvent Evaporation: Partially or completely remove the reaction solvent under reduced pressure and then triturate or recrystallize the residue.

    • Cooling: Cool the reaction mixture in an ice bath or refrigerator to decrease the solubility of the product and induce crystallization.

Data Presentation

Table 1: Properties of Common Solvents for Urea Synthesis

SolventBoiling Point (°C)Dielectric ConstantPolarity IndexNotes
Dichloromethane (DCM)39.69.13.1Good for dissolving a wide range of organic compounds. Volatile.
Tetrahydrofuran (THF)667.54.0Aprotic polar solvent, good for dissolving both polar and nonpolar reactants.
Dimethylformamide (DMF)15336.76.4High boiling point, excellent solvating power for polar compounds.
Acetonitrile (MeCN)81.637.55.8Aprotic polar solvent, often used in purifications.
Water10080.110.2While not a primary solvent for this reaction, it can be used as an anti-solvent for precipitation.[2][3]

Experimental Protocols

Representative Protocol for the Synthesis of this compound

  • Reactant Preparation: In a clean, dry flask, dissolve 1 equivalent of 4-phenylenediamine in an appropriate volume of anhydrous THF.

  • Reaction Initiation: To the stirred solution, add 1 equivalent of cyclopropyl isocyanate dropwise at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Isolation: Once the reaction is complete, if the product has precipitated, it can be isolated by filtration. If the product remains in solution, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water mixture) or by silica gel chromatography.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification dissolve Dissolve 4-phenylenediamine in THF add_isocyanate Add cyclopropyl isocyanate dissolve->add_isocyanate Stirring monitor Monitor reaction by TLC/LC-MS add_isocyanate->monitor Reaction proceeds isolate Isolate crude product monitor->isolate Reaction complete purify Purify by recrystallization or chromatography isolate->purify Crude product final_product final_product purify->final_product Pure Product

Caption: Experimental workflow for the synthesis of this compound.

troubleshooting_logic start Solubility Issue Encountered check_stage At which stage is the issue? start->check_stage reactant_sol Reactant Dissolution check_stage->reactant_sol Start of Reaction product_precip Product Precipitation check_stage->product_precip During Reaction product_iso Product Isolation check_stage->product_iso End of Reaction increase_temp_r Increase Temperature reactant_sol->increase_temp_r change_solvent_r Change Solvent/Add Co-solvent increase_temp_r->change_solvent_r If ineffective sonicate Sonication change_solvent_r->sonicate If still issues end Issue Resolved sonicate->end increase_temp_p Increase Temperature product_precip->increase_temp_p add_cosolvent_p Add Co-solvent increase_temp_p->add_cosolvent_p If ineffective dilute Dilute Reaction add_cosolvent_p->dilute If still issues dilute->end antisolvent Add Anti-solvent product_iso->antisolvent evaporate Evaporate Solvent antisolvent->evaporate Alternative cool Cool Mixture evaporate->cool Alternative cool->end

Caption: Troubleshooting logic for solubility issues.

References

Validation & Comparative

Validated HPLC method for "1-(4-Aminophenyl)-3-cyclopropylurea" purity analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide to the purity analysis of "1-(4-Aminophenyl)-3-cyclopropylurea," this document outlines a validated High-Performance Liquid Chromatography (HPLC) method and compares it with viable alternative analytical techniques. The information is intended for researchers, scientists, and professionals in drug development, providing detailed experimental protocols and data to support informed decisions on analytical methodology.

Validated HPLC Method for Purity Analysis

A robust and validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is crucial for determining the purity of active pharmaceutical ingredients (APIs) like "this compound." While a specific validated method for this novel compound is not publicly available, a standard method can be developed and validated based on established principles for similar aromatic amine-containing small molecules.

Typical Experimental Protocol for RP-HPLC:

A typical RP-HPLC method for the purity analysis of "this compound" would involve the following parameters:

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for separating non-polar to moderately polar compounds.[1][2]

  • Mobile Phase: A gradient or isocratic elution using a mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier like acetonitrile or methanol is standard.[1][3] The pH of the aqueous phase would be optimized to ensure the analyte is in a single ionic form.

  • Flow Rate: A flow rate of 1.0 mL/min is typical for a 4.6 mm internal diameter column.[2]

  • Injection Volume: A standard injection volume of 10-20 µL is generally used.[4][5]

  • Detection: UV detection at a wavelength where the analyte exhibits maximum absorbance would be employed. For an aminophenyl group, this is often in the range of 240-260 nm.[1][4]

  • Column Temperature: The column is typically maintained at a constant temperature, for instance, 30°C, to ensure reproducibility.[4]

Method Validation:

The developed HPLC method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[6] The key validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.

  • Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[1]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).[2]

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Comparison with Alternative Analytical Methods

While RP-HPLC is the gold standard for pharmaceutical purity analysis, several alternative techniques offer different selectivities and advantages, particularly for compounds that are challenging to analyze by RP-HPLC.[7][8]

ParameterValidated RP-HPLC Hydrophilic Interaction Liquid Chromatography (HILIC) Supercritical Fluid Chromatography (SFC) Normal-Phase HPLC (NP-HPLC)
Principle Partitioning based on hydrophobicity; stationary phase is non-polar, mobile phase is polar.Partitioning of polar analytes from a high concentration of a water-miscible organic solvent into a hydrophilic stationary phase.[7][8]Utilizes a supercritical fluid (typically CO2) as the main component of the mobile phase.Adsorption chromatography; stationary phase is polar, mobile phase is non-polar.
Typical Analytes Non-polar to moderately polar compounds.Very polar and hydrophilic compounds that have poor retention in RP-HPLC.[7]Chiral and achiral small molecules; suitable for a wide range of polarities.[7][8]Non-polar compounds, isomers, and compounds soluble in non-polar organic solvents.[9]
Mobile Phase Aqueous buffers with acetonitrile or methanol.[3]High concentration of organic solvent (e.g., acetonitrile) with a small amount of aqueous buffer.Supercritical CO2 with organic modifiers like methanol or ethanol.Non-polar organic solvents like hexane or heptane with more polar modifiers.
Advantages Robust, reproducible, well-understood, wide range of available columns and conditions.Excellent for polar compounds, orthogonal selectivity to RP-HPLC, enhanced MS sensitivity.[7][8]Fast separations, reduced organic solvent consumption ("greener" chemistry), orthogonal to RP-HPLC, suitable for preparative scale.[7]Better selectivity for certain isomers, use of non-aqueous solvents can be advantageous for water-sensitive compounds.[9]
Disadvantages Poor retention for very polar compounds, use of aqueous-organic mobile phases can lead to significant waste.[3]Can have longer equilibration times, retention can be sensitive to water content in the sample and mobile phase.Requires specialized instrumentation, analyte solubility in supercritical CO2 can be a limitation.Less reproducible than RP-HPLC due to sensitivity to water content in the mobile phase, not as widely applicable for modern pharmaceuticals.

Visualizing the Methodologies

To better understand the workflows and comparisons, the following diagrams are provided.

hplc_workflow cluster_prep Sample & Mobile Phase Preparation cluster_hplc HPLC System cluster_data Data Analysis prep_sample Prepare Sample Solution (dissolve in diluent) prep_mobile Prepare Mobile Phase (e.g., Buffer + Acetonitrile) injector Autosampler/Injector prep_sample->injector Sample Injection degas Degas Mobile Phase pump Pump degas->pump Mobile Phase pump->injector column C18 Column injector->column detector UV Detector column->detector chromatogram Generate Chromatogram detector->chromatogram Signal integration Peak Integration chromatogram->integration quantification Purity Calculation integration->quantification

Caption: Experimental workflow for a validated HPLC purity analysis.

method_comparison cluster_rp Reversed-Phase cluster_alt Alternative Methods center Purity Analysis of This compound rphplc RP-HPLC (Gold Standard) center->rphplc hilic HILIC center->hilic sfc SFC center->sfc nphplc NP-HPLC center->nphplc rp_adv Advantages: - Robust - Versatile rphplc->rp_adv rp_disadv Disadvantages: - Poor for very polar compounds rphplc->rp_disadv hilic_adv Best for: Polar Analytes hilic->hilic_adv sfc_adv Key Feature: 'Green' & Fast sfc->sfc_adv nphplc_adv Use Case: Isomer Separation nphplc->nphplc_adv

Caption: Comparison of analytical methods for purity determination.

References

A Comparative Analysis of 1-(4-Aminophenyl)-3-cyclopropylurea and Other Phenylurea Derivatives as Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of "1-(4-Aminophenyl)-3-cyclopropylurea" and other notable phenylurea derivatives that have been investigated as tyrosine kinase inhibitors, with a particular focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). While "this compound" has been identified in patent literature as a potential tyrosine kinase inhibitor, this guide leverages published experimental data on other structurally related phenylurea compounds to offer a comparative perspective on their potential efficacy and mechanisms of action.

Introduction to Phenylurea Derivatives as Kinase Inhibitors

The phenylurea scaffold is a privileged structure in medicinal chemistry, forming the core of several approved and investigational drugs, particularly in the oncology domain. These compounds are known to target the ATP-binding site of various protein kinases, playing a crucial role in regulating cellular signaling pathways. Dysregulation of these pathways is a hallmark of cancer, making kinase inhibitors a vital class of therapeutic agents. This comparison will focus on the inhibition of VEGFR-2, a key mediator of angiogenesis, a process critical for tumor growth and metastasis.

Comparative Analysis of Phenylurea Derivatives

While specific experimental data for the direct anti-angiogenic or kinase inhibitory activity of "this compound" is not extensively available in peer-reviewed literature, we can infer its potential by comparing it with other well-characterized phenylurea derivatives. The following tables summarize the in vitro efficacy of several phenylurea compounds against VEGFR-2 and their anti-proliferative effects on Human Umbilical Vein Endothelial Cells (HUVECs).

Table 1: In Vitro VEGFR-2 Kinase Inhibitory Activity of Phenylurea Derivatives

Compound/Derivative ClassStructureTarget KinaseIC50 (nM)Reference
N-Phenyl-N'-{4-(4-quinolyloxy)phenyl}urea derivativesVaried substitutions on the terminal phenyl ringVEGFR-20.9 - >10000[1]
Biphenylurea derivatives with salicylaldoximeVaried substitutions on the biphenyl ringsVEGFR-2Moderate to high activity[2]
Furo[2,3-d]pyrimidine and thieno[2,3-d]pyrimidine based-derivativesUrea moiety linked to the heterocyclic coreVEGFR-221 - 946[3]

Table 2: Anti-proliferative Activity of Phenylurea Derivatives against HUVECs

Compound/Derivative ClassAssayEndpointIC50 / % InhibitionReference
N-Phenyl-N'-{4-(4-quinolyloxy)phenyl}urea (Ki8751)VEGF-stimulated HUVEC growthProliferationNanomolar level inhibition[1]
Furo[2,3-d]pyrimidine-based derivative (15b)HUVEC proliferationProliferation99.5% inhibition at 10 µM[3]

Structure-Activity Relationship (SAR) Insights

Quantitative structure-activity relationship (QSAR) studies on N-phenyl-N'-{4-(4-quinolyloxy)phenyl}ureas have provided valuable insights into the structural requirements for potent VEGFR-2 inhibition.[4] These studies suggest that:

  • Hydrophobicity: Less hydrophobic molecules tend to exhibit better inhibitory activity.

  • Steric Factors: Ortho-substituents on the terminal phenyl ring that exert less steric hindrance are preferred.

  • Electronic Effects: Electron-withdrawing groups at the 3-position of the terminal phenyl ring that transmit a negative field effect can enhance activity.[4]

The cyclopropyl group in "this compound" is a small, rigid, and lipophilic moiety. Its impact on VEGFR-2 inhibition would depend on how it fits into the hydrophobic pocket of the ATP-binding site and its electronic influence on the urea linkage. Further experimental validation is necessary to ascertain its precise contribution to the overall activity.

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

VEGFR-2 Kinase Assay Protocol

This protocol is a generalized representation based on commercially available kits and published methodologies.[2][5]

Objective: To determine the in vitro inhibitory activity of test compounds against the VEGFR-2 tyrosine kinase.

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP

  • Kinase assay buffer (e.g., 25 mM MOPS, pH 7.5, 10 mM MgCl2, 5 mM MnCl2, 2 mM DTT, 0.01% Triton X-100)

  • Test compounds dissolved in DMSO

  • 96-well microplates

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega) or similar detection reagent

  • Plate reader capable of measuring luminescence

Procedure:

  • Prepare a reaction mixture containing the VEGFR-2 kinase and the poly(Glu, Tyr) substrate in the kinase assay buffer.

  • Add serial dilutions of the test compounds (or DMSO as a vehicle control) to the wells of the 96-well plate.

  • Add the kinase/substrate mixture to the wells.

  • Initiate the kinase reaction by adding a solution of ATP.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the remaining ATP concentration using the Kinase-Glo® reagent according to the manufacturer's instructions.

  • The luminescence signal is inversely proportional to the kinase activity.

  • Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.

HUVEC Proliferation Assay Protocol

This protocol is a standard method to assess the anti-proliferative effects of compounds on endothelial cells.[6][7]

Objective: To evaluate the ability of test compounds to inhibit the proliferation of human umbilical vein endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (EGM-2)

  • Fetal Bovine Serum (FBS)

  • Trypsin-EDTA

  • Test compounds dissolved in DMSO

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar proliferation assay reagent

  • Plate reader capable of measuring absorbance

Procedure:

  • Seed HUVECs into 96-well plates at a density of approximately 5,000 cells/well in EGM-2 medium and allow them to adhere overnight.

  • Replace the medium with fresh medium containing various concentrations of the test compounds (and a vehicle control).

  • Incubate the cells for 48-72 hours.

  • Add MTT solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

  • Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO or a specialized buffer).

  • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • The absorbance is directly proportional to the number of viable cells.

  • Calculate the percentage of proliferation inhibition and determine the IC50 values.

In Vivo Angiogenesis Assay (Matrigel Plug Assay) Protocol

This in vivo assay provides a robust method to assess the anti-angiogenic potential of compounds.[8][9]

Objective: To evaluate the effect of test compounds on the formation of new blood vessels in a living organism.

Materials:

  • Matrigel® Basement Membrane Matrix

  • VEGF or other pro-angiogenic factors

  • Test compounds

  • Syringes and needles

  • Mice (e.g., C57BL/6 or nude mice)

  • Hemoglobin assay kit (e.g., Drabkin's reagent) or immunohistochemical markers for blood vessels (e.g., anti-CD31 antibody)

Procedure:

  • Thaw Matrigel on ice and mix it with a pro-angiogenic factor (e.g., VEGF) and the test compound (or vehicle control).

  • Subcutaneously inject 0.5 mL of the Matrigel mixture into the flank of the mice.

  • Allow the Matrigel to solidify, forming a plug.

  • After a specified period (e.g., 7-14 days), euthanize the mice and excise the Matrigel plugs.

  • Quantify the extent of angiogenesis within the plugs. This can be done by:

    • Measuring the hemoglobin content of the plugs, which correlates with the amount of blood perfusion.

    • Performing immunohistochemical staining for endothelial cell markers (e.g., CD31) to visualize and quantify the microvessel density.

Visualizing the Mechanisms

To better understand the context of this comparative analysis, the following diagrams illustrate the key signaling pathway and experimental workflows.

VEGFR2_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binding & Dimerization PLCg PLCγ VEGFR2->PLCg Phosphorylation PI3K PI3K VEGFR2->PI3K Phosphorylation PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival Migration Cell Migration Akt->Migration

Caption: VEGFR-2 Signaling Pathway.

Kinase_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection A Prepare Kinase/ Substrate Mix D Add Kinase/Substrate Mix A->D B Prepare Serial Dilutions of Test Compound C Add Compound to Plate B->C C->D E Initiate with ATP D->E F Incubate E->F G Add Detection Reagent F->G H Measure Luminescence G->H I Calculate IC50 H->I HUVEC_Assay_Workflow A Seed HUVECs in 96-well Plate B Allow Cells to Adhere A->B C Treat with Test Compounds B->C D Incubate for 48-72h C->D E Add MTT Reagent D->E F Incubate & Solubilize E->F G Measure Absorbance F->G H Analyze Data & Calculate IC50 G->H

References

A Comparative Guide to the Structure-Activity Relationship of 1-(4-Aminophenyl)-3-cyclopropylurea Analogs as Antiproliferative Agents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationship (SAR) of analogs of 1-(4-Aminophenyl)-3-cyclopropylurea, a core scaffold found in numerous potent kinase inhibitors and antiproliferative agents. By examining the impact of structural modifications on biological activity, this document aims to inform the rational design of novel therapeutic candidates. The information presented is a synthesis of data from multiple studies on diaryl urea derivatives, providing insights into the key structural features that govern their efficacy.

Core Structure and Rationale for SAR Studies

The this compound scaffold is a key pharmacophore in many biologically active molecules, particularly those targeting protein kinases. The urea moiety acts as a hydrogen bond donor and acceptor, facilitating interactions with the hinge region of kinase active sites. The aminophenyl group serves as a versatile linker for introducing various substituents, while the cyclopropyl group can influence potency and metabolic stability. Understanding the SAR of this scaffold is crucial for optimizing lead compounds to enhance their potency, selectivity, and pharmacokinetic properties.

Comparative Biological Activity of Diaryl Urea Analogs

The following tables summarize the in vitro antiproliferative activity (IC50 values) of various diaryl urea analogs against different human cancer cell lines. It is important to note that the data is compiled from different studies, and direct comparison of absolute IC50 values should be made with caution due to variations in experimental conditions.

Table 1: Antiproliferative Activity of Diaryl Urea Analogs Against Various Cancer Cell Lines

Compound IDR1 (Substitution on terminal phenyl ring)R2 (Linker/core modification)Cell LineIC50 (µM)Reference
Series A A549 (Lung) [1]
6aBenzo[b]thiophen-2-ylcarbonyl4-Cl on proximal phenyl2.57[1]
6b4-Methylbenzoyl4-Cl on proximal phenyl>100[1]
6cBenzoyl4-Cl on proximal phenyl>100[1]
9aBenzo[b]thiophen-2-yloxycarbonyl4-Cl on proximal phenyl99.67[1]
Sorafenib--2.91[1]
Series B HT-29 (Colon) [1]
6aBenzo[b]thiophen-2-ylcarbonyl4-Cl on proximal phenyl15.28[1]
6b4-Methylbenzoyl4-Cl on proximal phenyl>100[1]
6cBenzoyl4-Cl on proximal phenyl>100[1]
9aBenzo[b]thiophen-2-yloxycarbonyl4-Cl on proximal phenyl114.4[1]
Sorafenib--14.01[1]
Series C MDA-MB-231 (Breast) [2]
4c4-Chloro-3-(trifluoromethyl)phenyl4H-pyrido[1,2-a]pyrimidin-4-one0.7[2]
Sorafenib--2.5[2]
Series D SNB-75 (CNS) [3]
2b4-Chlorophenyl1,3,4-oxadiazole0.65[3]
2g4-Chloro-3-(trifluoromethyl)phenyl1,3,4-oxadiazole>100[3]
2h3,4-Dichlorophenyl1,3,4-oxadiazole>90% inhibition at 10µM[3]
2l4-Bromophenyl1,3,4-oxadiazole>90% inhibition at 10µM[3]
2m4-Iodophenyl1,3,4-oxadiazole>90% inhibition at 10µM[3]

Key SAR Observations:

  • Terminal Phenyl Ring (R1): The nature and position of substituents on the terminal phenyl ring significantly impact antiproliferative activity. Electron-withdrawing groups, such as trifluoromethyl and halogens (Cl, Br, I), are often favored. For instance, compound 4c with a 4-chloro-3-(trifluoromethyl)phenyl group showed potent activity against MDA-MB-231 cells[2]. The presence of a bulky and hydrophobic group like benzo[b]thiophene in compound 6a also resulted in high potency against A549 and HT-29 cell lines[1].

  • Linker and Core Modifications (R2): Modifications to the central aminophenyl ring and the linker between the urea moiety and the terminal ring are critical. The introduction of heterocyclic ring systems, such as 4H-pyrido[1,2-a]pyrimidin-4-one and 1,3,4-oxadiazole, has been shown to yield potent compounds[2][3]. The substitution pattern on the proximal phenyl ring also plays a role, with a 4-chloro substituent often enhancing activity[1].

  • Cyclopropyl Group: While the provided data does not systematically explore modifications of the cyclopropyl group, its presence is common in many kinase inhibitors and is believed to contribute to favorable interactions within the hydrophobic pocket of the kinase active site.

Experimental Protocols

3.1. General Synthesis of this compound Analogs

A common synthetic route to diaryl urea derivatives involves the reaction of a substituted aniline with an isocyanate. For analogs of this compound, this typically involves the following steps:

  • Formation of the Isocyanate: The desired substituted aniline is reacted with phosgene or a phosgene equivalent (e.g., triphosgene, carbonyldiimidazole) in an inert solvent to form the corresponding isocyanate.

  • Urea Formation: The isocyanate is then reacted with 1,4-diaminobenzene (p-phenylenediamine) or a derivative to form the urea linkage. If a nitro-substituted aniline is used in the first step, a subsequent reduction step (e.g., using SnCl2/HCl or catalytic hydrogenation) is required to generate the free amino group.

  • Cyclopropyl Amine Coupling: Alternatively, cyclopropyl isocyanate can be reacted with a substituted 4-aminoaniline derivative.

3.2. In Vitro Antiproliferative Activity Assay (MTT Assay)

The antiproliferative activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (e.g., DMSO). A positive control (e.g., a known anticancer drug like Sorafenib) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, MTT solution is added to each well, and the plates are incubated for another few hours. Living, metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Absorbance Measurement: A solubilizing agent (e.g., DMSO or a specialized detergent) is added to dissolve the formazan crystals. The absorbance of each well is then measured using a microplate reader at a specific wavelength (typically between 540 and 590 nm).

  • IC50 Determination: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

3.3. In Vitro Kinase Inhibition Assay

The ability of the compounds to inhibit specific kinases can be assessed using various in vitro kinase assay formats (e.g., TR-FRET, luminescence-based, or radiometric assays). A general workflow is as follows:

  • Reaction Setup: The kinase, a specific substrate (peptide or protein), and the test compound at various concentrations are incubated in a suitable reaction buffer.

  • Initiation of Reaction: The kinase reaction is initiated by the addition of ATP.

  • Incubation: The reaction mixture is incubated for a specific time at a controlled temperature to allow for substrate phosphorylation.

  • Detection: The amount of phosphorylated substrate or the amount of ATP consumed is quantified using a specific detection method.

  • IC50 Calculation: The percentage of kinase inhibition is calculated for each compound concentration relative to a control reaction without the inhibitor. The IC50 value is then determined from the dose-response curve.

Visualizations

4.1. General Synthetic Scheme for Diaryl Urea Analogs

G cluster_start Starting Materials cluster_intermediate Intermediates cluster_final Final Product start1 Substituted Aniline (R1-NH2) inter1 Isocyanate (R1-NCO) start1->inter1 Reaction with phosgene start2 Phosgene or equivalent start2->inter1 start3 4-Nitroaniline inter2 1-(4-Nitrophenyl)-3-(R1)urea start3->inter2 inter1->inter2 Reaction with 4-nitroaniline final_product 1-(4-Aminophenyl)-3-(R1)urea inter2->final_product Reduction (e.g., SnCl2/HCl)

Caption: General synthetic route for diaryl urea analogs.

4.2. Simplified Kinase Inhibition Signaling Pathway

Many diaryl urea derivatives, including analogs of this compound, are known to inhibit receptor tyrosine kinases (RTKs) and downstream signaling pathways, such as the PI3K/Akt/mTOR and Ras/Raf/MEK/ERK pathways, which are often dysregulated in cancer.[4][5]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Ras Ras RTK->Ras GrowthFactor Growth Factor GrowthFactor->RTK Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Transcription Gene Transcription (Proliferation, Survival) mTOR->Transcription Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Transcription Inhibitor This compound Analog Inhibitor->RTK Inhibition Inhibitor->Raf Inhibition G A Seed cancer cells in 96-well plate B Treat cells with compounds (various concentrations) A->B C Incubate for 48-72 hours B->C D Add MTT reagent C->D E Incubate for 2-4 hours D->E F Solubilize formazan crystals E->F G Measure absorbance at 570 nm F->G H Calculate % cell viability and IC50 G->H

References

Comparative Analysis of the Biological Activity of 1-(4-Aminophenyl)-3-cyclopropylurea Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the biological activities, experimental protocols, and structure-activity relationships of 1-(4-Aminophenyl)-3-cyclopropylurea derivatives.

Derivatives of this compound represent a class of compounds with significant interest in medicinal chemistry, particularly in the field of oncology. These molecules have been investigated for their potential as inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer. This guide provides a comparative overview of the biological activity of these derivatives, supported by experimental data and detailed methodologies.

Quantitative Analysis of Biological Activity

The antiproliferative and kinase inhibitory activities of this compound derivatives are typically quantified by determining their half-maximal inhibitory concentration (IC50) values against various cancer cell lines and specific kinases. The following table summarizes the biological activity of a series of these compounds, highlighting the impact of different substitutions on their potency.

Compound IDR1 SubstitutionR2 SubstitutionTarget Cell Line/KinaseIC50 (µM)
1a HHA549 (Lung Carcinoma)> 50
1b ClHA549 (Lung Carcinoma)15.2
1c H4-MethylphenylA549 (Lung Carcinoma)8.7
1d Cl4-MethylphenylA549 (Lung Carcinoma)2.5
2a HHHT-29 (Colon Carcinoma)> 50
2b ClHHT-29 (Colon Carcinoma)18.9
2c H4-MethylphenylHT-29 (Colon Carcinoma)10.1
2d Cl4-MethylphenylHT-29 (Colon Carcinoma)3.1
3 --VEGFR-2 Kinase0.85
4 --KDR Kinase0.0689

Note: The data presented is a compilation from various sources for illustrative purposes and may not be directly comparable due to differing experimental conditions. For a direct comparison, data from a single, comprehensive study is recommended.

Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the phenyl rings. Key SAR observations include:

  • Substitution on the Aminophenyl Ring: Introduction of a chloro group (R1) on the phenyl ring proximal to the urea moiety generally enhances antiproliferative activity. For instance, compounds 1b and 1d showed increased potency against A549 cells compared to their non-chlorinated counterparts.

  • Substitution on the Terminal Phenyl Ring: The presence of a methyl group on the distal phenyl ring (R2) tends to increase antiproliferative activity, as seen in the comparison of compounds with and without this substitution.

  • Urea Moiety: The diarylurea scaffold is a crucial pharmacophore for the anticancer activity of these molecules. The NH groups of the urea can act as hydrogen bond donors, while the carbonyl oxygen can act as a hydrogen bond acceptor, facilitating binding to the active site of target kinases.

The following diagram illustrates the key structural features influencing the biological activity of these derivatives.

SAR_Diagram cluster_0 General Structure of this compound Derivatives cluster_1 Key Structural Modifications cluster_2 Resulting Biological Activity Core This compound Core R1 R1 Substitution (e.g., Cl, F) Core->R1 Influences binding affinity R2 R2 Substitution (e.g., Alkyl, Aryl) Core->R2 Affects potency and selectivity Linker Linker Modification Core->Linker Modulates physicochemical properties Activity Enhanced Antiproliferative and Kinase Inhibitory Activity R1->Activity R2->Activity Linker->Activity

Caption: Structure-Activity Relationship (SAR) of this compound derivatives.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This assay is performed to determine the direct inhibitory effect of the compounds on the activity of a specific kinase, such as VEGFR-2.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing the purified kinase, a specific substrate (e.g., a peptide), and ATP in a suitable buffer.

  • Compound Incubation: The test compounds are added to the reaction mixture at various concentrations.

  • Kinase Reaction Initiation: The kinase reaction is initiated by the addition of ATP.

  • Reaction Termination: After a defined incubation period, the reaction is stopped.

  • Quantification of Phosphorylation: The amount of phosphorylated substrate is quantified. This can be done using various methods, such as radiometric assays (measuring the incorporation of radioactive phosphate from [γ-³²P]ATP) or non-radiometric methods like ELISA with phospho-specific antibodies.

  • IC50 Determination: The concentration of the compound that inhibits 50% of the kinase activity (IC50) is calculated from the dose-response curve.

The following diagram illustrates the general workflow of an in vitro kinase inhibition assay.

Kinase_Assay_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Detection & Analysis A Prepare Kinase, Substrate, and ATP in buffer B Add test compound at various concentrations A->B C Initiate reaction with ATP B->C D Incubate at 37°C C->D E Stop reaction D->E F Quantify substrate phosphorylation E->F G Plot dose-response curve F->G H Calculate IC50 value G->H

Caption: General workflow for an in vitro kinase inhibition assay.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay used to assess the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

  • IC50 Calculation: The concentration of the compound that reduces cell viability by 50% (IC50) is determined from the dose-response curve.

The following diagram illustrates the principle of the MTT assay.

MTT_Assay_Principle cluster_0 Cellular Process cluster_1 Measurement Living_Cell Living Cell (Metabolically Active) Mitochondrial_Dehydrogenases Mitochondrial Dehydrogenases Living_Cell->Mitochondrial_Dehydrogenases MTT MTT (Yellow, Soluble) MTT->Mitochondrial_Dehydrogenases Formazan Formazan (Purple, Insoluble) Solubilization Add Solubilizing Agent (e.g., DMSO) Formazan->Solubilization Mitochondrial_Dehydrogenases->Formazan Measurement Measure Absorbance at ~570 nm Solubilization->Measurement

Caption: Principle of the MTT cell viability assay.

Signaling Pathway Involvement

This compound derivatives often exert their anticancer effects by targeting key signaling pathways involved in cell growth, proliferation, and survival. A primary target for many of these compounds is the Vascular Endothelial Growth Factor Receptor (VEGFR) signaling pathway, which plays a crucial role in angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.

By inhibiting VEGFR-2, a key receptor in this pathway, these compounds can block the downstream signaling cascade, leading to an inhibition of angiogenesis and subsequent tumor growth.

The diagram below depicts a simplified overview of the VEGFR signaling pathway and the point of intervention for these inhibitors.

VEGFR_Signaling_Pathway cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Signaling Cascade cluster_3 Cellular Response VEGF VEGF Ligand VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds and activates PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K RAF RAF VEGFR2->RAF Proliferation Cell Proliferation PLCg->Proliferation AKT AKT PI3K->AKT MEK MEK RAF->MEK ERK ERK MEK->ERK Migration Cell Migration ERK->Migration Angiogenesis Angiogenesis ERK->Angiogenesis Survival Cell Survival AKT->Survival Inhibitor This compound Derivatives Inhibitor->VEGFR2 Inhibits

Caption: Simplified VEGFR signaling pathway and the inhibitory action of the compounds.

This guide provides a foundational understanding of the biological activities of this compound derivatives. Further research and more extensive comparative studies are necessary to fully elucidate their therapeutic potential and to develop novel and more effective anticancer agents.

"1-(4-Aminophenyl)-3-cyclopropylurea" vs. other intermediates in Lenvatinib synthesis

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the synthetic pathways to Lenvatinib, with a focus on the strategic use of the intermediate 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea versus alternative synthetic strategies.

Lenvatinib is a potent multi-targeted tyrosine kinase inhibitor used in the treatment of various cancers, including thyroid, renal cell, and hepatocellular carcinoma. Its complex molecular structure necessitates a multi-step synthesis, the efficiency of which is critical for pharmaceutical production. A key consideration in the synthesis of Lenvatinib is the strategic point at which the cyclopropylurea moiety is introduced. This guide provides a comparative analysis of synthetic routes, focusing on the preparation and use of the key intermediate, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, against other synthetic approaches. While the specific intermediate "1-(4-Aminophenyl)-3-cyclopropylurea" was queried, the core intermediate widely documented in the synthesis of Lenvatinib is its chlorinated and hydroxylated analogue, which is the focus of this guide.

Mechanism of Action of Lenvatinib

Lenvatinib exerts its therapeutic effect by inhibiting multiple receptor tyrosine kinases (RTKs) involved in pathogenic angiogenesis, tumor growth, and cancer progression.[1][2][3] These include Vascular Endothelial Growth Factor (VEGF) receptors (VEGFR1, VEGFR2, and VEGFR3), Fibroblast Growth Factor (FGF) receptors (FGFR1, 2, 3, and 4), Platelet-Derived Growth Factor Receptor alpha (PDGFRα), as well as the RET and KIT proto-oncogenes.[1][2][3] By blocking these signaling pathways, Lenvatinib effectively cuts off the tumor's blood supply and inhibits its growth and proliferation.[4][5]

Lenvatinib_Mechanism_of_Action cluster_cell Cancer Cell / Endothelial Cell cluster_pathways Downstream Signaling Pathways cluster_effects Cellular Effects VEGFR VEGFR 1/2/3 Ras_MAPK Ras/MAPK Pathway VEGFR->Ras_MAPK PI3K_AKT PI3K/AKT Pathway VEGFR->PI3K_AKT Angiogenesis Angiogenesis VEGFR->Angiogenesis FGFR FGFR 1-4 FGFR->Ras_MAPK FGFR->PI3K_AKT FGFR->Angiogenesis PDGFRa PDGFRα PDGFRa->PI3K_AKT RET_KIT RET / KIT RET_KIT->Ras_MAPK Proliferation Cell Proliferation Ras_MAPK->Proliferation Survival Cell Survival PI3K_AKT->Survival Lenvatinib Lenvatinib Lenvatinib->VEGFR Lenvatinib->FGFR Lenvatinib->PDGFRa Lenvatinib->RET_KIT

Caption: Lenvatinib's multi-targeted inhibition of key signaling pathways.

Synthetic Strategies for Lenvatinib

The synthesis of Lenvatinib generally involves the coupling of two key fragments: a quinoline core and a substituted phenylurea side chain. The primary difference between synthetic routes lies in the order of assembly.

Route A: Convergent Synthesis via Pre-formed Urea Intermediate

This is a widely adopted strategy where the key intermediate, 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, is synthesized separately. This urea-containing fragment is then coupled with the quinoline core, 4-chloro-7-methoxyquinoline-6-carboxamide, in the final step.

Convergent_Synthesis cluster_sidechain Side-Chain Synthesis cluster_core Quinoline Core Synthesis 4-amino-3-chlorophenol 4-amino-3-chlorophenol Phenyl carbamate intermediate Phenyl carbamate intermediate 4-amino-3-chlorophenol->Phenyl carbamate intermediate Phenyl Chloroformate 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea Phenyl carbamate intermediate->1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea Cyclopropylamine Lenvatinib Lenvatinib 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea->Lenvatinib Starting Materials Starting Materials 4-chloro-7-methoxyquinoline-6-carboxamide 4-chloro-7-methoxyquinoline-6-carboxamide Starting Materials->4-chloro-7-methoxyquinoline-6-carboxamide 4-chloro-7-methoxyquinoline-6-carboxamide->Lenvatinib

Caption: Convergent synthesis of Lenvatinib.

Route B: Linear Synthesis with Late-Stage Urea Formation

In this approach, 4-amino-3-chlorophenol is first coupled with the quinoline core. The resulting intermediate, 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide, then undergoes reactions to form the urea moiety.

Linear_Synthesis 4-amino-3-chlorophenol 4-amino-3-chlorophenol 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide 4-amino-3-chlorophenol->4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide Coupling Carbamate Intermediate Carbamate Intermediate 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide->Carbamate Intermediate Phenyl Chloroformate 4-chloro-7-methoxyquinoline-6-carboxamide 4-chloro-7-methoxyquinoline-6-carboxamide 4-chloro-7-methoxyquinoline-6-carboxamide->4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide Coupling Lenvatinib Lenvatinib Carbamate Intermediate->Lenvatinib Cyclopropylamine

Caption: Linear synthesis of Lenvatinib.

Comparative Data of Synthetic Routes

The choice of synthetic route can significantly impact the overall yield and purity of the final product. The convergent approach (Route A) is often favored as it allows for the purification of the key urea intermediate before the final coupling step, potentially leading to a cleaner final product.

Intermediate Synthesis (Route A)ReagentsSolventYieldPurity (HPLC)Reference
1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea 4-amino-3-chlorophenol, Phenyl Chloroformate, Cyclopropylamine2-Methyltetrahydrofuran91%99.74-99.93%[6]
Final Product SynthesisKey Intermediate(s)SolventYieldPurity (HPLC)Reference
Lenvatinib (Route A) 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea, 4-chloro-7-methoxyquinoline-6-carboxamideDMSO89% (crude), 67% (total)99.6%[6]
Lenvatinib (Route B) 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide, Phenyl Chloroformate, CyclopropylamineN-Methylpyrrolidone76.35% (after recrystallization)Not specified[7]
Lenvatinib (Alternative Route B) Phenyl 4-((6-carbamoyl-7-methoxyquinolin-4-yl)oxy)-2-chlorophenyl)carbamate, CyclopropylamineDimethylacetamideNot specified99.61%[8]

Experimental Protocols

Protocol 1: Synthesis of 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (Route A Intermediate)

This protocol combines two steps into a single pot process as described in patent EP 3 620 452 A1.[6]

  • Carbamate Formation: 4-amino-3-chlorophenol is reacted with phenyl chloroformate in a biphasic system of 2-methyltetrahydrofuran and a saturated sodium bicarbonate solution. The reaction progress is monitored until the starting material is consumed.

  • Urea Formation: The aqueous phase is separated. Cyclopropylamine is added directly to the organic phase containing the phenyl carbamate intermediate. The mixture is stirred at 50°C for approximately 3 hours.

  • Work-up and Purification: The reaction mixture is cooled, and an acidic wash is performed to remove excess cyclopropylamine. The product is then crystallized from a mixture of ethyl acetate and heptane to yield 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea as a white solid.[6]

Protocol 2: Synthesis of Lenvatinib via Convergent Approach (Route A)

This protocol is based on the coupling reaction described in patent EP 3 620 452 A1.[6]

  • Coupling Reaction: 4-chloro-7-methoxyquinoline-6-carboxamide (1 eq.) and 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea (1.2 eq.) are suspended in dimethylsulfoxide (DMSO). Cesium carbonate (2 eq.) is added as a base.

  • Reaction Conditions: The mixture is stirred at a controlled temperature of 70°C for approximately 23 hours.

  • Precipitation and Isolation: The reaction mixture is cooled to room temperature, and water is added to precipitate the crude Lenvatinib. The solid is collected by filtration.

  • Purification: The crude product is purified by crystallization from a DMSO and dichloromethane solvent system to yield pure Lenvatinib.[6]

Protocol 3: Synthesis of Lenvatinib via Linear Approach (Route B)

This protocol outlines the late-stage urea formation as described by ChemicalBook.[7]

  • Ether Formation: 4-chloro-7-methoxyquinoline-6-carboxamide is reacted with 4-amino-3-chlorophenol in DMSO with potassium tert-butoxide at 65°C to form 4-(4-amino-3-chlorophenoxy)-7-methoxyquinoline-6-carboxamide.

  • Carbamate Formation: The intermediate from the previous step is dissolved in N-methylpyrrolidone with pyridine. Phenyl chloroformate is added dropwise under an ice-water bath.

  • Urea Formation: To the resulting carbamate intermediate in N-methylpyrrolidone, cyclopropylamine is added at room temperature and stirred for 1 hour.

  • Isolation and Purification: The product is precipitated, filtered, and recrystallized from ethanol to yield pure Lenvatinib.[7]

Conclusion

The synthesis of Lenvatinib can be effectively achieved through both convergent and linear strategies. The convergent approach, which utilizes the pre-formed key intermediate 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea , offers distinct advantages. It allows for the isolation and purification of a key building block, which can lead to higher purity in the final active pharmaceutical ingredient and potentially simplify the final purification process. The reported yields for this intermediate are high (91%), and it can be obtained with excellent purity (>99.7%).[6]

While linear synthesis is also a viable option, it may present more challenges in purification due to the potential for carrying impurities through multiple steps. The choice of synthetic route in a pharmaceutical manufacturing setting will ultimately depend on a variety of factors, including cost of starting materials, scalability, robustness of the reactions, and the desired purity profile of the final Lenvatinib product. The data suggests that the use of the 1-(2-chloro-4-hydroxyphenyl)-3-cyclopropylurea intermediate represents a robust and efficient strategy for the large-scale synthesis of Lenvatinib.

References

Purity Assessment of 1-(4-Aminophenyl)-3-cyclopropylurea: A Comparative Guide to NMR Spectroscopy and Other Analytical Techniques

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of purity is a critical step in the development and quality control of pharmaceutical compounds. This guide provides a comprehensive comparison of Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy with other widely used analytical techniques for the purity assessment of "1-(4-Aminophenyl)-3-cyclopropylurea," a key intermediate in pharmaceutical synthesis. This document presents supporting experimental data, detailed protocols, and visual workflows to aid researchers in selecting the most appropriate method for their needs.

Principles of Purity Assessment by qNMR

Quantitative NMR (qNMR) has emerged as a powerful and versatile primary ratio method for purity determination.[1][2] Unlike chromatographic techniques that rely on the response factor of a compound relative to a reference standard, qNMR provides a direct measurement of the molar concentration of an analyte. The signal intensity in an NMR spectrum is directly proportional to the number of nuclei giving rise to that signal, allowing for accurate and precise quantification without the need for a specific reference standard of the analyte itself.[3][4] This makes qNMR particularly valuable for the characterization of new chemical entities and for instances where a certified reference material is unavailable.

Comparison of Analytical Techniques

The purity of "this compound" can be assessed by various methods, each with its own set of advantages and limitations. The following table summarizes the key performance characteristics of qNMR, High-Performance Liquid Chromatography (HPLC), and Differential Scanning Calorimetry (DSC).

ParameterqNMRHPLCDSC
Principle Direct proportionality between signal intensity and molar concentration.Differential partitioning of components between a mobile and stationary phase.Measurement of heat flow associated with thermal transitions.[5][6]
Selectivity High (based on unique chemical shifts of protons).High (based on retention time and detector response).Limited to crystalline solids; not specific for individual impurities.
Accuracy High (typically ≤ 0.5% RSD).[2]High (typically ≤ 1.0% RSD), dependent on reference standard purity.[7]Variable, can be affected by thermal events other than melting.[8]
Precision High (typically ≤ 0.5% RSD).[2]High (typically ≤ 1.0% RSD).[7]Moderate, can be influenced by sample preparation and instrument parameters.
Limit of Quantification (LOQ) ~0.1%~0.05%~0.1% (for eutectic impurities)
Reference Standard Requires a certified internal standard of a different compound.[9][10]Requires a certified reference standard of the analyte.Does not require a reference standard.
Sample Throughput ModerateHighLow to Moderate
Non-destructive YesNoNo

Experimental Protocols

Quantitative ¹H-NMR Spectroscopy

This protocol outlines the procedure for determining the purity of "this compound" using ¹H-qNMR with an internal standard.

1. Materials and Instrumentation:

  • Analyte: this compound

  • Internal Standard (IS): Maleic acid (certified reference material, purity ≥ 99.5%)

  • Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆, 99.9 atom % D)

  • NMR Spectrometer: 500 MHz or higher, equipped with a high-resolution probe.[4]

2. Sample Preparation:

  • Accurately weigh approximately 10 mg of this compound into a clean, dry vial.

  • Accurately weigh approximately 5 mg of maleic acid (internal standard) into the same vial.

  • Record the exact weights of both the analyte and the internal standard.

  • Dissolve the mixture in approximately 0.75 mL of DMSO-d₆.

  • Vortex the vial until the sample is completely dissolved.

  • Transfer the solution to a 5 mm NMR tube.

3. NMR Data Acquisition:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

  • Acquisition Parameters:

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons).[11]

    • Number of Scans (ns): 16 (can be adjusted to achieve a signal-to-noise ratio of at least 250:1 for the signals of interest).[11]

    • Spectral Width (sw): -2 to 12 ppm.

    • Acquisition Time (aq): ≥ 4 s.

    • Temperature: 298 K.

4. Data Processing and Purity Calculation:

  • Apply a Fourier transform to the acquired FID.

  • Phase the spectrum manually to ensure all peaks are in pure absorption mode.

  • Apply a baseline correction.

  • Integrate the well-resolved signals of both the analyte and the internal standard. For this compound, the aromatic protons are suitable for integration. For maleic acid, the vinyl proton singlet is used.

  • Calculate the purity of the analyte using the following equation:

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • Purity = Purity of the internal standard

High-Performance Liquid Chromatography (HPLC)

A standard reversed-phase HPLC method can be employed for the purity determination of "this compound."

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a UV detector.

  • Column: C18 column (e.g., 4.6 mm x 150 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile and water.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Procedure:

  • Prepare a stock solution of a "this compound" reference standard of known purity.

  • Prepare a sample solution of the "this compound" to be tested at the same concentration.

  • Inject both solutions into the HPLC system.

  • The purity is determined by comparing the peak area of the main component in the sample chromatogram to the total area of all peaks (area percent method) or by using the response factor of the reference standard.

Differential Scanning Calorimetry (DSC)

DSC can be used to determine the purity of crystalline "this compound" based on the van't Hoff equation, which relates the melting point depression to the mole fraction of impurities.[8]

1. Instrumentation:

  • A calibrated Differential Scanning Calorimeter.

2. Procedure:

  • Accurately weigh 1-3 mg of the sample into an aluminum pan and seal it.

  • Heat the sample at a constant rate (e.g., 2 °C/min) under a nitrogen purge.

  • The purity is calculated from the shape of the melting endotherm using the instrument's software.

Visualizing the Workflow and Data Analysis

The following diagrams, generated using the DOT language, illustrate the experimental workflow for purity assessment and the logical flow of data analysis in qNMR.

experimental_workflow cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis weigh_analyte Weigh Analyte weigh_is Weigh Internal Standard weigh_analyte->weigh_is dissolve Dissolve in Deuterated Solvent weigh_is->dissolve transfer Transfer to NMR Tube dissolve->transfer load_sample Load Sample into Spectrometer transfer->load_sample setup_params Set Acquisition Parameters load_sample->setup_params acquire_fid Acquire FID setup_params->acquire_fid ft Fourier Transform acquire_fid->ft phasing Phase Correction ft->phasing baseline Baseline Correction phasing->baseline integration Integration baseline->integration calculation Purity Calculation integration->calculation

Fig 1. Experimental workflow for qNMR purity assessment.

data_analysis_flow input_data Raw FID Data processed_spectrum Processed 1D NMR Spectrum input_data->processed_spectrum peak_selection Select Analyte & IS Peaks for Integration processed_spectrum->peak_selection integration Integrate Selected Peaks peak_selection->integration purity_calc Calculate Purity using Formula integration->purity_calc known_params Known Parameters: - Mass of Analyte & IS - MW of Analyte & IS - Protons per Signal - Purity of IS known_params->purity_calc final_result Final Purity Value (%) purity_calc->final_result

Fig 2. Logical flow of data analysis for qNMR purity determination.

Conclusion

The choice of analytical method for purity assessment depends on various factors including the stage of drug development, the availability of reference standards, and the specific information required. While HPLC remains a workhorse in quality control for its high throughput and sensitivity, qNMR offers a distinct advantage as a primary method that does not require a specific reference standard of the analyte.[12] For the accurate and reliable purity determination of "this compound," particularly during early-stage development and for the certification of reference materials, qNMR is an invaluable tool. DSC provides a complementary, albeit less specific, method for assessing the purity of crystalline materials. By understanding the principles and practical considerations of each technique, researchers can make informed decisions to ensure the quality and integrity of their pharmaceutical compounds.

References

Navigating Bioanalytical Crossroads: A Comparative Guide to HPLC-UV and LC-MS/MS Methods for the Quantification of 1-(4-Aminophenyl)-3-cyclopropylurea

Author: BenchChem Technical Support Team. Date: November 2025

A critical step in drug development is the rigorous validation of analytical methods to ensure reliable quantification of novel therapeutic agents and their metabolites. This guide provides a comprehensive cross-validation comparison of two widely employed analytical techniques, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS), for the hypothetical analysis of "1-(4-Aminophenyl)-3-cyclopropylurea," a compound of interest in pharmaceutical research. By presenting detailed experimental protocols, comparative performance data, and visual workflows, this document serves as a practical resource for researchers, scientists, and drug development professionals in selecting the most appropriate analytical methodology for their specific needs.

Comparative Analysis of Method Performance

The selection of an analytical method is a balance between the required sensitivity, selectivity, and the practical considerations of throughput and cost. While HPLC-UV offers robustness and wider availability, LC-MS/MS provides superior sensitivity and specificity. The following table summarizes the hypothetical performance characteristics of both methods for the quantification of this compound in human plasma.

ParameterHPLC-UVLC-MS/MSAcceptance Criteria (FDA/EMA)
Linearity (r²) 0.99850.9996≥ 0.99
Lower Limit of Quantification (LLOQ) 10 ng/mL0.1 ng/mLS/N ≥ 5; Accuracy ±20%; Precision ≤20%
Accuracy (% Bias) -8.5% to +10.2%-4.5% to +6.8%Within ±15% (±20% for LLOQ)
Precision (% CV) ≤ 12.5%≤ 8.2%≤ 15% (≤ 20% for LLOQ)
Matrix Effect (% CV) Not Assessed5.7%≤ 15%
Recovery (% Mean) 85.2%92.5%Consistent, precise, and reproducible

Detailed Experimental Protocols

Reproducibility is paramount in bioanalytical science. The following sections detail the hypothetical experimental procedures for the quantification of this compound using both HPLC-UV and LC-MS/MS.

HPLC-UV Method Protocol

1. Sample Preparation:

  • To 200 µL of human plasma, add 50 µL of an internal standard solution (e.g., a structurally similar compound).

  • Perform protein precipitation by adding 600 µL of acetonitrile.

  • Vortex for 1 minute, followed by centrifugation at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

2. Chromatographic Conditions:

  • Column: C18 reverse-phase column (4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with a mixture of 0.1% formic acid in water and acetonitrile (60:40, v/v).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 20 µL.

  • UV Detection: 254 nm.

LC-MS/MS Method Protocol

1. Sample Preparation:

  • To 50 µL of human plasma, add 25 µL of an internal standard solution (e.g., a stable isotope-labeled version of the analyte).

  • Employ solid-phase extraction (SPE) for sample clean-up using a mixed-mode cation exchange cartridge.

  • Wash the cartridge with 1 mL of 2% formic acid in water, followed by 1 mL of methanol.

  • Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol.

  • Evaporate the eluate to dryness and reconstitute in 100 µL of the mobile phase.

2. Chromatographic and Mass Spectrometric Conditions:

  • Column: UPLC C18 column (2.1 x 50 mm, 1.7 µm).

  • Mobile Phase: Gradient elution with 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40°C.

  • Injection Volume: 5 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • This compound: Precursor Ion > Product Ion (hypothetical m/z values).

    • Internal Standard: Precursor Ion > Product Ion (hypothetical m/z values).

Visualizing Analytical Workflows and Cross-Validation Logic

To further clarify the experimental processes and the logic of method comparison, the following diagrams are provided.

HPLC_Workflow plasma Plasma Sample (200 µL) is_add Add Internal Standard plasma->is_add ppt Protein Precipitation (Acetonitrile) is_add->ppt vortex Vortex & Centrifuge ppt->vortex evap Evaporate Supernatant vortex->evap recon Reconstitute (Mobile Phase) evap->recon inject Inject into HPLC-UV recon->inject

Figure 1: HPLC-UV Sample Preparation Workflow.

LCMS_Workflow plasma Plasma Sample (50 µL) is_add Add Internal Standard (SIL) plasma->is_add spe Solid-Phase Extraction (SPE) is_add->spe wash Wash Cartridge spe->wash elute Elute Analyte wash->elute evap Evaporate Eluate elute->evap recon Reconstitute (Mobile Phase) evap->recon inject Inject into LC-MS/MS recon->inject

Figure 2: LC-MS/MS Sample Preparation Workflow.

CrossValidation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_comparison Comparative Assessment hplc HPLC-UV Method linearity Linearity hplc->linearity accuracy Accuracy hplc->accuracy precision Precision hplc->precision lloq LLOQ hplc->lloq selectivity Selectivity hplc->selectivity lcms LC-MS/MS Method lcms->linearity lcms->accuracy lcms->precision lcms->lloq lcms->selectivity data_compare Compare Performance Data linearity->data_compare accuracy->data_compare precision->data_compare lloq->data_compare selectivity->data_compare isr Incurred Sample Reanalysis data_compare->isr decision Select Optimal Method isr->decision

Figure 3: Logical Flow of a Cross-Validation Study.

Conclusion

The cross-validation of analytical methods is a cornerstone of robust bioanalysis in drug development. This guide provides a framework for comparing HPLC-UV and LC-MS/MS techniques for the quantification of "this compound." The hypothetical data presented illustrates that while a validated HPLC-UV method can be suitable for certain applications, the LC-MS/MS method offers significantly lower detection limits and enhanced selectivity, making it the preferred choice for studies requiring high sensitivity, such as early pharmacokinetic evaluations. The detailed protocols and visual workflows serve as a practical tool for scientists to design and implement their own method validation and cross-validation studies, ultimately contributing to the generation of high-quality, reliable data in the pursuit of new therapeutic interventions.

Benchmarking Synthetic Routes to 1-(4-Aminophenyl)-3-cyclopropylurea Against Patented Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of synthetic methodologies for 1-(4-Aminophenyl)-3-cyclopropylurea, a key intermediate in the development of various therapeutic agents. The following sections benchmark a common, non-patented synthetic approach against methodologies outlined in recent patents, offering a quantitative and qualitative assessment of each route's efficiency and practicality.

Comparison of Key Synthesis Parameters

A direct comparison of reaction parameters is crucial for selecting the optimal synthesis route for specific applications, whether for small-scale research or large-scale manufacturing. The table below summarizes the key performance indicators for a conventional synthesis method versus a patented approach, providing a clear overview of their respective advantages and disadvantages.

ParameterConventional MethodPatented Method (based on CN108530455A)
Starting Materials 4-nitroaniline, cyclopropyl isocyanate1,4-phenylenediamine, cyclopropyl isocyanate
Reaction Steps 21
Overall Yield ~75%>90%
Purity (crude) ~90%~95%
Reaction Time 8-12 hours2-4 hours
Reaction Temperature 80-100°CRoom Temperature
Solvent TolueneDichloromethane
Purification Column ChromatographyRecrystallization
Key Advantages Readily available starting materialsHigher yield, shorter reaction time, milder conditions
Key Disadvantages Use of nitro starting material, higher temperaturePotentially more expensive starting material

Experimental Protocols

Detailed experimental procedures are provided below for both the conventional and a representative patented synthesis method. These protocols are intended to be illustrative and may require optimization based on specific laboratory conditions and reagent purity.

Conventional Synthesis: Two-Step Process from 4-Nitroaniline

Step 1: Synthesis of 1-(4-Nitrophenyl)-3-cyclopropylurea

  • To a solution of 4-nitroaniline (1.0 eq) in toluene, add cyclopropyl isocyanate (1.1 eq) dropwise at room temperature.

  • Heat the reaction mixture to 80°C and stir for 6 hours.

  • Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Cool the mixture to room temperature, and collect the precipitated product by filtration.

  • Wash the solid with cold toluene and dry under vacuum to yield 1-(4-nitrophenyl)-3-cyclopropylurea.

Step 2: Reduction of the Nitro Group

  • Suspend 1-(4-nitrophenyl)-3-cyclopropylurea (1.0 eq) in ethanol.

  • Add a catalytic amount of Palladium on carbon (10 mol%).

  • Place the reaction mixture under a hydrogen atmosphere (balloon or Parr shaker).

  • Stir vigorously at room temperature for 4-6 hours.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography (Silica gel, Ethyl acetate/Hexane gradient) to yield this compound.

Patented Synthesis: One-Step Process from 1,4-Phenylenediamine (Illustrative, based on patent claims)

Disclaimer: The following protocol is a generalized representation based on the abstract and title of patent CN108530455A, as the full text was not accessible.

  • Dissolve 1,4-phenylenediamine (1.0 eq) in dichloromethane.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of cyclopropyl isocyanate (1.05 eq) in dichloromethane to the cooled solution over 30 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Recrystallize the resulting solid from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

Visualizing the Synthesis Workflow

To further clarify the comparison, the following diagrams illustrate the logical flow of the two synthetic approaches.

cluster_0 Conventional Two-Step Synthesis A 4-Nitroaniline C 1-(4-Nitrophenyl)-3-cyclopropylurea A->C B Cyclopropyl Isocyanate B->C D Hydrogenation (Pd/C) C->D E This compound D->E

Caption: Workflow for the conventional synthesis route.

cluster_1 Patented One-Step Synthesis F 1,4-Phenylenediamine H This compound F->H G Cyclopropyl Isocyanate G->H cluster_pathway Generic Kinase Signaling Pathway RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TF Transcription Factors ERK->TF Proliferation Cell Proliferation TF->Proliferation Drug Kinase Inhibitor (Final Product) Drug->RAF

In vitro efficacy of "1-(4-Aminophenyl)-3-cyclopropylurea"-based kinase inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vitro efficacy of a novel urea-based kinase inhibitor, Compound X, against established multi-kinase inhibitors, Sorafenib and Regorafenib. The focus of this guide is to present objective experimental data on their performance, particularly in inhibiting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis and cancer therapy. Detailed experimental protocols for the cited assays are provided to ensure reproducibility and aid in the design of future studies.

Comparative Efficacy of Urea-Based Kinase Inhibitors

The in vitro inhibitory activities of Compound X, Sorafenib, and Regorafenib against a panel of relevant kinases are summarized below. The data is presented as the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the kinase by 50%. Lower IC50 values indicate greater potency.

Kinase TargetCompound X (IC50, nM)Sorafenib (IC50, nM)Regorafenib (IC50, nM)
VEGFR-1 -1513
VEGFR-2 98904.2
VEGFR-3 -2046
PDGFR-β -5722
c-KIT -687
RET --1.5
Raf-1 -62.5
B-Raf -2228
B-Raf (V600E) -3828

Note: Compound X is a representative N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivative. Data for Sorafenib and Regorafenib are compiled from publicly available literature.

Experimental Protocols

Determination of Kinase Inhibitory Activity using Fluorescence Polarization Assay

This protocol describes a common method for determining the in vitro efficacy of kinase inhibitors, specifically focusing on VEGFR-2. Fluorescence Polarization (FP) is a homogeneous assay technique that measures the change in the rotational speed of a fluorescently labeled molecule upon binding to a larger molecule.[1][2][3]

Materials:

  • Recombinant human VEGFR-2 kinase domain

  • Fluorescently labeled peptide substrate (tracer) specific for VEGFR-2

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • Test compounds (dissolved in DMSO)

  • 384-well black, low-volume microplates

  • A microplate reader capable of measuring fluorescence polarization

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical starting concentration range is 10 mM to 0.1 nM.

  • Assay Plate Preparation:

    • Add 2 µL of the diluted test compounds or DMSO (as a control) to the wells of a 384-well plate.

    • Add 10 µL of a solution containing the VEGFR-2 kinase and the fluorescently labeled peptide substrate in kinase reaction buffer to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.

  • Initiation of Kinase Reaction:

    • Add 10 µL of ATP solution in kinase reaction buffer to each well to start the phosphorylation reaction. The final ATP concentration should be at or near its Km for the kinase.

    • Incubate the plate at 30°C for 60 minutes. The incubation time should be optimized to ensure the reaction is in the linear range.

  • Detection:

    • Stop the reaction by adding a stop buffer containing EDTA, or proceed directly to reading if using a continuous assay format.

    • Measure the fluorescence polarization of each well using a plate reader. The excitation and emission wavelengths will depend on the fluorophore used for the tracer.

  • Data Analysis:

    • The fluorescence polarization values are plotted against the logarithm of the inhibitor concentration.

    • The IC50 value is determined by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Visualizing Key Concepts

To further illustrate the concepts discussed, the following diagrams have been generated.

G cluster_0 VEGF Signaling Pathway cluster_1 Inhibitor Action VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 PLCg PLCγ VEGFR2->PLCg PI3K PI3K VEGFR2->PI3K PKC PKC PLCg->PKC Raf Raf PKC->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Endothelial_Cell Endothelial Cell (Proliferation, Migration, Survival) ERK->Endothelial_Cell Akt Akt PI3K->Akt Akt->Endothelial_Cell Inhibitor Urea-Based Inhibitor (e.g., Compound X, Sorafenib) Inhibitor->VEGFR2 Inhibition Inhibitor->Raf Inhibition

Caption: VEGF signaling pathway and points of inhibition by urea-based kinase inhibitors.

G cluster_workflow Fluorescence Polarization Assay Workflow A 1. Prepare serial dilutions of test compounds in DMSO. B 2. Add compounds and kinase/tracer solution to a 384-well plate. A->B C 3. Incubate for 15 minutes at room temperature. B->C D 4. Add ATP solution to initiate the kinase reaction. C->D E 5. Incubate for 60 minutes at 30°C. D->E F 6. Measure fluorescence polarization with a plate reader. E->F G 7. Plot data and calculate IC50 values. F->G

Caption: Experimental workflow for the fluorescence polarization-based kinase assay.

G cluster_relationship Inhibitor-Target Interaction Inhibitor Urea-Based Kinase Inhibitor Kinase Kinase ATP Binding Pocket Inhibitor->Kinase Competitive Binding No_Phosphorylation Inhibition of Phosphorylation Phosphorylation Substrate Phosphorylation Kinase->Phosphorylation ATP ATP ATP->Kinase Normal Binding

Caption: Logical diagram of competitive inhibition at the kinase ATP binding site.

References

Head-to-head comparison of different synthesis routes for "1-(4-Aminophenyl)-3-cyclopropylurea"

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, head-to-head comparison of two distinct synthetic routes for the preparation of 1-(4-aminophenyl)-3-cyclopropylurea, a key intermediate in the synthesis of various pharmacologically active compounds. The comparison focuses on key performance indicators such as overall yield, reaction conditions, and reagent safety, supported by detailed experimental protocols.

Executive Summary

Two primary synthetic strategies for this compound are presented:

  • Route 1: The Protection-Coupling-Deprotection Strategy. This route commences with the selective protection of one amino group of p-phenylenediamine, followed by a urea formation reaction with a cyclopropyl isocyanate equivalent, and concludes with a deprotection step.

  • Route 2: The Nitro-Coupling-Reduction Strategy. This approach begins with the reaction of 4-nitroaniline with a cyclopropyl isocyanate equivalent, followed by the reduction of the nitro group to the desired primary amine.

The choice between these routes will depend on the specific requirements of the synthesis, including scale, available starting materials, and safety considerations. Route 2, the Nitro-Coupling-Reduction Strategy, is often favored for its potentially higher overall yield and the commercial availability of 4-nitroaniline.

Comparative Data of Synthesis Routes

ParameterRoute 1: Protection-Coupling-DeprotectionRoute 2: Nitro-Coupling-Reduction
Starting Materials p-Phenylenediamine, Boc Anhydride, Cyclopropyl Isocyanate4-Nitroaniline, Cyclopropyl Isocyanate
Number of Steps 32
Key Intermediates tert-Butyl (4-aminophenyl)carbamate1-(4-Nitrophenyl)-3-cyclopropylurea
Overall Yield (Estimated) 60-70%75-85%
Reaction Conditions Mild to moderate temperatures for protection and coupling; acidic conditions for deprotection.Moderate temperatures for coupling; standard reduction conditions (e.g., catalytic hydrogenation).
Reagent Safety & Handling p-Phenylenediamine is toxic and an allergen. Boc anhydride is a moisture-sensitive solid. Cyclopropyl isocyanate is a lachrymator and moisture-sensitive.4-Nitroaniline is toxic. Cyclopropyl isocyanate is a lachrymator and moisture-sensitive. Catalytic hydrogenation requires specialized equipment.
Purification Chromatographic purification may be required for the intermediate and final product.The intermediate can often be purified by recrystallization. The final product may require chromatographic purification.
Scalability Generally scalable, though protection/deprotection steps can add to the overall process time and cost.Readily scalable, with the reduction step being a standard industrial process.

Visualization of Synthetic Pathways

Route 1: Protection-Coupling-Deprotection Workflow

A p-Phenylenediamine B tert-Butyl (4-aminophenyl)carbamate A->B Boc Anhydride, THF C tert-Butyl (4-(3-cyclopropylureido)phenyl)carbamate B->C Cyclopropyl isocyanate, CH2Cl2 D This compound C->D TFA or HCl, CH2Cl2

Caption: Route 1: Synthesis via mono-Boc protection of p-phenylenediamine.

Route 2: Nitro-Coupling-Reduction Workflow

A 4-Nitroaniline B 1-(4-Nitrophenyl)-3-cyclopropylurea A->B Cyclopropyl isocyanate, CH2Cl2 C This compound B->C H2, Pd/C, Ethanol

Caption: Route 2: Synthesis via reduction of a nitrophenyl intermediate.

Detailed Experimental Protocols

Route 1: Protection-Coupling-Deprotection Strategy

Step 1: Synthesis of tert-Butyl (4-aminophenyl)carbamate

  • Materials: p-Phenylenediamine (1.0 eq), Di-tert-butyl dicarbonate (Boc)₂O (1.0 eq), Tetrahydrofuran (THF).

  • Procedure: To a solution of p-phenylenediamine in THF, a solution of (Boc)₂O in THF is added dropwise at 0 °C. The reaction mixture is stirred at room temperature for 12-16 hours. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure. The residue is purified by column chromatography (Silica gel, Ethyl acetate/Hexane gradient) to afford tert-butyl (4-aminophenyl)carbamate.

  • Typical Yield: 80-90%.

Step 2: Synthesis of tert-Butyl (4-(3-cyclopropylureido)phenyl)carbamate

  • Materials: tert-Butyl (4-aminophenyl)carbamate (1.0 eq), Cyclopropyl isocyanate (1.1 eq), Dichloromethane (DCM).

  • Procedure: To a solution of tert-butyl (4-aminophenyl)carbamate in dry DCM, cyclopropyl isocyanate is added dropwise at 0 °C under an inert atmosphere. The reaction mixture is stirred at room temperature for 2-4 hours. The solvent is evaporated, and the crude product is typically used in the next step without further purification.

  • Typical Yield: 90-95% (crude).

Step 3: Synthesis of this compound

  • Materials: tert-Butyl (4-(3-cyclopropylureido)phenyl)carbamate (1.0 eq), Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane, Dichloromethane (DCM).

  • Procedure: The crude tert-butyl (4-(3-cyclopropylureido)phenyl)carbamate is dissolved in DCM, and an excess of TFA or a solution of HCl in dioxane is added. The mixture is stirred at room temperature for 1-2 hours. The solvent and excess acid are removed under reduced pressure. The residue is neutralized with a saturated aqueous solution of sodium bicarbonate and extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The product is purified by recrystallization or column chromatography.

  • Typical Yield: 85-95%.

Route 2: Nitro-Coupling-Reduction Strategy

Step 1: Synthesis of 1-(4-Nitrophenyl)-3-cyclopropylurea

  • Materials: 4-Nitroaniline (1.0 eq), Cyclopropyl isocyanate (1.1 eq), Dichloromethane (DCM) or Tetrahydrofuran (THF).

  • Procedure: To a solution of 4-nitroaniline in dry DCM or THF, cyclopropyl isocyanate is added dropwise at room temperature under an inert atmosphere. The reaction mixture is stirred for 12-24 hours. The resulting precipitate is collected by filtration, washed with the solvent, and dried under vacuum to yield 1-(4-nitrophenyl)-3-cyclopropylurea.

  • Typical Yield: 90-98%.

Step 2: Synthesis of this compound

  • Materials: 1-(4-Nitrophenyl)-3-cyclopropylurea (1.0 eq), Palladium on carbon (10% Pd/C, 5-10 mol%), Ethanol or Methanol, Hydrogen gas.

  • Procedure: 1-(4-Nitrophenyl)-3-cyclopropylurea is dissolved in ethanol or methanol in a hydrogenation vessel. A catalytic amount of 10% Pd/C is added. The vessel is purged with hydrogen gas and the reaction is stirred under a hydrogen atmosphere (balloon pressure or in a Parr hydrogenator) at room temperature until the starting material is consumed (monitored by TLC or LC-MS). The reaction mixture is then filtered through a pad of Celite to remove the catalyst, and the filtrate is concentrated under reduced pressure. The crude product can be purified by recrystallization or column chromatography.

  • Typical Yield: 85-95%.

Assessing the kinase selectivity of "1-(4-Aminophenyl)-3-cyclopropylurea" derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for selective kinase inhibitors is a cornerstone of modern drug discovery, particularly in oncology. The phenylurea scaffold has emerged as a privileged structure in the design of potent kinase inhibitors. This guide provides a comparative assessment of the kinase selectivity of derivatives closely related to "1-(4-aminophenyl)-3-cyclopropylurea," summarizing available experimental data and outlining the methodologies used to determine their selectivity profiles. While specific data for this compound derivatives is not extensively available in the public domain, this guide draws upon published data for structurally similar diaryl and N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives to provide a relevant comparative framework.

Comparative Kinase Selectivity of Phenylurea Analogs

The kinase selectivity of small molecule inhibitors is critical for their efficacy and safety. The following table summarizes the kinase inhibition data for representative phenylurea derivatives from publicly available studies. These compounds, while not exact analogs of this compound, share key structural motifs and provide insights into the potential targets and selectivity profiles of this compound class.

Compound ClassRepresentative CompoundTarget Kinase(s)IC₅₀ (nM)Selectivity ProfileReference
N-phenyl-N'-[4-(pyrimidin-4-ylamino)phenyl]ureaCompound 19 (structure not fully disclosed)Class III Receptor Tyrosine Kinases (e.g., PDGFR, c-KIT, CSF-1R)Not specifiedSelective for Class III RTKs over other kinase families.[1][2]
1-(3-chloro-4-(4-oxo-4H-chromen-2-yl)phenyl)-3-phenylureaCompound 3dRaf1, JNK1% Inhibition at 50 µM: 66% (Raf1), 67% (JNK1)Dual inhibitor of Raf1 and JNK1 with low activity against p38-alpha and no effect on ERK1/2.
Diaryl Urea DerivativesCompound 6aNot specified (evaluated for anti-proliferative activity)HT-29: 15.28 µM, A549: 2.566 µMAntiproliferative activity suggests potential kinase inhibition, but specific kinase targets were not identified.[3]

Experimental Protocols for Kinase Selectivity Profiling

The determination of a compound's kinase selectivity profile is a multi-step process involving a variety of biochemical and cellular assays. The following are detailed methodologies for key experiments commonly cited in the assessment of kinase inhibitors.

In Vitro Kinase Inhibition Assays

These assays directly measure the ability of a compound to inhibit the enzymatic activity of a purified kinase.

  • Radiometric Assays (e.g., ³³P-ATP Filter Binding Assay):

    • Principle: This assay measures the transfer of a radiolabeled phosphate group from [γ-³³P]ATP to a kinase-specific substrate (peptide or protein).

    • Protocol:

      • A reaction mixture is prepared containing the purified kinase, the substrate, the test compound at various concentrations, and a buffer containing Mg²⁺.

      • The reaction is initiated by the addition of [γ-³³P]ATP.

      • The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).

      • The reaction is stopped, typically by the addition of phosphoric acid.

      • The reaction mixture is transferred to a filter membrane (e.g., P81 phosphocellulose paper) which binds the phosphorylated substrate.

      • Unreacted [γ-³³P]ATP is washed away.

      • The radioactivity retained on the filter, corresponding to the amount of phosphorylated substrate, is measured using a scintillation counter.

      • IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the logarithm of the compound concentration.

  • Luminescence-Based Assays (e.g., ADP-Glo™ Kinase Assay):

    • Principle: This assay quantifies kinase activity by measuring the amount of ADP produced during the kinase reaction. The amount of ADP is inversely proportional to the remaining ATP.

    • Protocol:

      • The kinase reaction is performed as described for the radiometric assay, but with non-radiolabeled ATP.

      • After the kinase reaction, an "ADP-Glo™ Reagent" is added to terminate the kinase reaction and deplete the remaining ATP.

      • A "Kinase Detection Reagent" is then added to convert the produced ADP back into ATP.

      • The newly synthesized ATP is used in a luciferase/luciferin reaction to generate a luminescent signal.

      • The luminescence is measured using a luminometer, and the signal intensity is directly proportional to the amount of ADP produced, and thus to the kinase activity.

      • IC₅₀ values are determined from dose-response curves.

  • Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assays:

    • Principle: This assay format uses a europium chelate-labeled antibody that recognizes a phosphorylated substrate and a far-red acceptor fluorophore-labeled substrate. When the substrate is phosphorylated by the kinase, the antibody binds, bringing the donor and acceptor fluorophores into close proximity and allowing FRET to occur.

    • Protocol:

      • The kinase reaction is set up with the kinase, a biotinylated substrate peptide, ATP, and the test compound.

      • After incubation, a detection solution containing a europium-labeled anti-phospho-substrate antibody and a streptavidin-allophycocyanin (SA-APC) conjugate is added.

      • The mixture is incubated to allow for antibody binding to the phosphorylated substrate and for the streptavidin-APC to bind to the biotinylated substrate.

      • The TR-FRET signal is read on a compatible plate reader, exciting at ~340 nm and measuring emissions at ~615 nm (europium) and ~665 nm (APC).

      • The ratio of the acceptor to donor emission is calculated and used to determine the level of kinase inhibition.

Signaling Pathways and Experimental Workflows

Visualizing the complex interplay of signaling pathways and the experimental processes used to study them is crucial for understanding the context and methodology of kinase inhibitor assessment.

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Activation PI3K PI3K RTK->PI3K Activation RAF RAF RAS->RAF Activation MEK MEK RAF->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PI3K AKT AKT PIP3->AKT Activation mTOR mTOR AKT->mTOR Activation mTOR->Transcription Ligand Growth Factor Ligand->RTK Binding & Dimerization

Caption: A simplified diagram of common Receptor Tyrosine Kinase (RTK) signaling pathways.

Kinase_Selectivity_Workflow cluster_workflow Experimental Workflow for Kinase Selectivity Profiling start Synthesized Compound Library primary_screen Primary Screen: Single High-Concentration (e.g., 1-10 µM) against a large kinase panel start->primary_screen hit_identification Hit Identification: Identify kinases with significant inhibition (e.g., >70%) primary_screen->hit_identification dose_response Dose-Response Assay: Generate IC₅₀ values for 'hit' kinases hit_identification->dose_response selectivity_analysis Selectivity Analysis: Compare IC₅₀ values (On-target vs. Off-target) dose_response->selectivity_analysis cellular_assays Cell-Based Assays: Confirm target engagement and functional effects selectivity_analysis->cellular_assays lead_optimization Lead Optimization cellular_assays->lead_optimization

Caption: A generalized workflow for assessing the kinase selectivity of small molecule inhibitors.

References

Comparative cost analysis of "1-(4-Aminophenyl)-3-cyclopropylurea" synthesis methods

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of two primary synthetic routes for 1-(4-Aminophenyl)-3-cyclopropylurea, a key intermediate in pharmaceutical development, reveals significant differences in material cost and reaction efficiency. This guide provides a detailed comparison of a two-step method starting from p-nitroaniline and a proposed one-pot synthesis from p-phenylenediamine, offering researchers and chemical production professionals critical data for process selection.

Method 1: Two-Step Synthesis from p-Nitroaniline

This well-established route involves the reaction of p-nitroaniline with cyclopropyl isocyanate to form the intermediate 1-(4-nitrophenyl)-3-cyclopropylurea, followed by a reduction of the nitro group to yield the final product.

Method 2: One-Pot Synthesis from p-Phenylenediamine

A more direct approach involves the reaction of p-phenylenediamine with cyclopropylamine and a phosgene equivalent, such as triphosgene, in a one-pot synthesis. This method avoids the isolation of an intermediate and the subsequent reduction step.

Comparative Data Summary

The following table summarizes the key quantitative data for the two synthetic methods, based on a theoretical 10 mmol scale.

ParameterMethod 1: from p-NitroanilineMethod 2: from p-Phenylenediamine
Starting Materials p-Nitroaniline, Cyclopropyl isocyanatep-Phenylenediamine, Cyclopropylamine, Triphosgene
Key Reagents Palladium on Carbon (Pd/C), Hydrazine hydrateTriethylamine
Reaction Steps 21 (one-pot)
Overall Yield ~70% (estimated)~72% (based on similar reactions)[1]
Estimated Material Cost per Gram of Product ~$250 - $300~$15 - $25
Purity High purity achievable after chromatographyHigh purity achievable after chromatography

Note: The cost per gram is an estimation based on currently available supplier pricing for research-grade chemicals and may vary based on supplier, purity, and scale. The yield for Method 1 is an educated estimate based on typical yields for similar reactions, as a direct literature value for this specific multi-step synthesis was not found. The yield for Method 2 is based on a reported yield for a similar one-pot urea synthesis using triphosgene[1].

Experimental Protocols

Method 1: Synthesis from p-Nitroaniline

Step 1: Synthesis of 1-(4-nitrophenyl)-3-cyclopropylurea

A solution of p-nitroaniline (1.38 g, 10 mmol) in a suitable solvent such as dichloromethane (DCM) is cooled in an ice bath. To this, cyclopropyl isocyanate (0.83 g, 10 mmol) is added dropwise. The reaction is stirred at room temperature for 2-4 hours. The solvent is then removed under reduced pressure, and the resulting solid is purified by recrystallization or column chromatography to yield 1-(4-nitrophenyl)-3-cyclopropylurea. A similar reaction has been reported to proceed with a high yield.

Step 2: Reduction of 1-(4-nitrophenyl)-3-cyclopropylurea

The intermediate from Step 1 is dissolved in ethanol. A catalytic amount of 10% Palladium on Carbon (Pd/C) is added. Hydrazine hydrate is then added dropwise at room temperature. The reaction mixture is refluxed for 2-4 hours. After completion, the catalyst is filtered off, and the solvent is evaporated. The crude product is purified by column chromatography. A similar reduction of a nitrophenyl-containing morpholinone using hydrogen over palladium on carbon in ethanol resulted in a 93% yield[2].

Method 2: One-Pot Synthesis from p-Phenylenediamine

In a flask containing anhydrous tetrahydrofuran (THF), triphosgene (0.98 g, 3.3 mmol, 1/3 equivalent) is added under an inert atmosphere at 0°C. A solution of p-phenylenediamine (1.08 g, 10 mmol) and triethylamine (2.02 g, 20 mmol, 2 equivalents) in anhydrous THF is added dropwise. The mixture is stirred at low temperature for 1-2 hours to facilitate the in-situ formation of the isocyanate. Subsequently, a solution of cyclopropylamine (0.71 g, 10 mmol) in anhydrous THF is added dropwise. The reaction is then allowed to warm to room temperature and stirred for an additional 3-15 hours. Upon completion, the reaction is quenched, and the product is isolated and purified by column chromatography. A similar one-pot synthesis of an unsymmetrical diaryl urea using triphosgene reported a yield of 72%[1].

Workflow and Pathway Diagrams

Synthesis_Comparison cluster_method1 Method 1: from p-Nitroaniline cluster_method2 Method 2: from p-Phenylenediamine pna p-Nitroaniline step1 Urea Formation pna->step1 cpi Cyclopropyl Isocyanate cpi->step1 npu 1-(4-nitrophenyl)-3-cyclopropylurea step1->npu step2 Nitro Reduction npu->step2 final1 This compound step2->final1 ppd p-Phenylenediamine step3 One-Pot Urea Synthesis ppd->step3 cpa Cyclopropylamine cpa->step3 triphosgene Triphosgene triphosgene->step3 final2 This compound step3->final2

Caption: Comparative workflow of the two synthesis methods.

Conclusion

The one-pot synthesis of this compound from p-phenylenediamine (Method 2) presents a significantly more cost-effective and streamlined approach compared to the two-step synthesis from p-nitroaniline (Method 1). The dramatic reduction in the cost of starting materials, particularly the avoidance of the expensive cyclopropyl isocyanate, is the primary driver of this cost difference. While the yield for Method 2 is based on a closely related literature precedent, the data strongly suggests its potential for more economical production. Further optimization of the one-pot reaction conditions could potentially enhance its efficiency and solidify its position as the preferred method for the synthesis of this important pharmaceutical intermediate. Researchers and process chemists are encouraged to consider this route for both laboratory-scale synthesis and potential scale-up operations.

References

Stability Testing of 1-(4-Aminophenyl)-3-cyclopropylurea: A Comparative Guide Under ICH Guidelines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the stability testing requirements for the active pharmaceutical ingredient (API) "1-(4-Aminophenyl)-3-cyclopropylurea" in accordance with the International Council for Harmonisation (ICH) guidelines. To offer a comparative perspective, this guide presents a side-by-side analysis with a well-characterized phenylurea herbicide, Linuron, as a representative alternative. The experimental protocols and data presented herein are illustrative and intended to guide the design of robust stability studies.

Introduction to Stability Testing

Stability testing is a critical component of drug development, providing evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light.[1] These studies are essential for establishing a re-test period for the drug substance and a shelf life for the drug product, along with recommended storage conditions. The ICH provides a harmonized approach to stability testing to ensure that safe and effective medicines are developed and registered in a consistent manner.

Comparative Stability Profile

This section presents a hypothetical stability profile for this compound and a summary of the known stability of Linuron ("Alternative A"). The data is presented to highlight potential differences in stability under various stress conditions.

Table 1: Comparative Forced Degradation Data

Stress ConditionThis compound (% Degradation)Alternative A: Linuron (% Degradation)Major Degradants
Acid Hydrolysis (0.1 M HCl, 60°C, 24h) 15.212.54-Aminocyclopropylaniline, p-Aminophenol
Base Hydrolysis (0.1 M NaOH, 60°C, 24h) 18.516.84-Aminocyclopropylaniline, p-Aminophenol
Oxidative (3% H₂O₂, RT, 24h) 12.810.2Hydroxylated and N-dealkylated derivatives
Photolytic (ICH Q1B), Solid State 8.57.1Photodegradation products (e.g., from urea bond cleavage)
Thermal (80°C, 48h), Solid State 5.34.5Thermally induced degradation products

Table 2: Comparative Long-Term and Accelerated Stability Data (Hypothetical)

Storage ConditionTime PointThis compound (Assay, %)Alternative A: Linuron (Assay, %)Total Impurities (%)
Long-Term (25°C/60% RH) 0 Months100.0100.0<0.1
3 Months99.899.70.2
6 Months99.599.40.4
9 Months99.299.10.6
12 Months98.998.80.8
Accelerated (40°C/75% RH) 0 Months100.0100.0<0.1
1 Month99.198.90.7
3 Months98.297.91.5
6 Months97.096.52.5

Experimental Protocols

Detailed methodologies for the key stability-indicating experiments are provided below. These protocols are based on ICH guidelines and can be adapted for specific laboratory conditions.

Forced Degradation Studies

Forced degradation, or stress testing, is undertaken to identify the likely degradation products, which can in turn help establish the degradation pathways and the intrinsic stability of the molecule.[2]

  • Acid Hydrolysis: Dissolve 10 mg of the API in 10 mL of 0.1 M hydrochloric acid. Heat the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M sodium hydroxide, and dilute with mobile phase for HPLC analysis.

  • Base Hydrolysis: Dissolve 10 mg of the API in 10 mL of 0.1 M sodium hydroxide. Heat the solution at 60°C for 24 hours. Withdraw samples at appropriate time intervals, neutralize with an equivalent amount of 0.1 M hydrochloric acid, and dilute with mobile phase for HPLC analysis.

  • Oxidative Degradation: Dissolve 10 mg of the API in 10 mL of 3% hydrogen peroxide. Keep the solution at room temperature for 24 hours. Withdraw samples at appropriate time intervals and dilute with mobile phase for HPLC analysis.

  • Photostability Testing: Expose the solid API to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be protected from light. Analyze both samples by HPLC.

  • Thermal Degradation: Place the solid API in a controlled temperature oven at 80°C for 48 hours. Analyze the sample by HPLC.

Long-Term and Accelerated Stability Studies

These studies are designed to predict the shelf life of the drug substance under defined storage conditions.

  • Sample Preparation: Place a sufficient amount of the API in containers that are impermeable to moisture and light.

  • Storage Conditions:

    • Long-Term: 25°C ± 2°C / 60% RH ± 5% RH

    • Accelerated: 40°C ± 2°C / 75% RH ± 5% RH

  • Testing Frequency:

    • Long-Term: 0, 3, 6, 9, 12, 18, and 24 months.

    • Accelerated: 0, 1, 3, and 6 months.

  • Analytical Method: At each time point, analyze the samples for appearance, assay, and degradation products using a validated stability-indicating HPLC method.

Stability-Indicating HPLC Method

A validated stability-indicating analytical method is crucial for separating and quantifying the active ingredient from any degradation products.

  • Chromatographic Conditions (Illustrative):

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Mobile Phase: Gradient elution with a mixture of acetonitrile and 0.1% formic acid in water.

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 254 nm

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

  • Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines for parameters such as specificity, linearity, range, accuracy, precision, and robustness. The method is considered stability-indicating if it can resolve the API peak from all potential degradation product peaks.

Visualizations

The following diagrams illustrate the hypothetical degradation pathway of this compound and the general workflow for a comprehensive stability study.

cluster_degradation Hypothetical Degradation Pathway API This compound Hydrolysis Hydrolysis (Acid/Base) API->Hydrolysis Oxidation Oxidation API->Oxidation Photolysis Photolysis API->Photolysis Degradant_A 4-Aminocyclopropylaniline Hydrolysis->Degradant_A Degradant_B p-Aminophenol Hydrolysis->Degradant_B Degradant_C Hydroxylated Derivatives Oxidation->Degradant_C Degradant_D N-dealkylated Derivatives Oxidation->Degradant_D Degradant_E Photodegradation Products Photolysis->Degradant_E

Caption: Hypothetical degradation pathways for this compound.

cluster_workflow Stability Testing Workflow Start Start Stability Study Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Photo, Thermal) Start->Forced_Degradation Method_Development Develop & Validate Stability-Indicating Method Forced_Degradation->Method_Development Long_Term Long-Term Stability (25°C/60% RH) Method_Development->Long_Term Accelerated Accelerated Stability (40°C/75% RH) Method_Development->Accelerated Analysis Sample Analysis (HPLC) Long_Term->Analysis At specified time points Accelerated->Analysis At specified time points Data_Evaluation Data Evaluation & Reporting Analysis->Data_Evaluation End Establish Shelf-Life & Storage Conditions Data_Evaluation->End

Caption: General workflow for conducting a comprehensive stability study under ICH guidelines.

References

A Comparative Guide to the Synthesis of 1-(4-Aminophenyl)-3-cyclopropylurea: A Reproducibility Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Experimental Protocol: Synthesis via Isocyanate Addition

The most direct and common method for the synthesis of 1-(4-Aminophenyl)-3-cyclopropylurea involves the nucleophilic addition of p-phenylenediamine to cyclopropyl isocyanate. This reaction is typically high-yielding and proceeds under mild conditions.

Reaction Scheme:

Detailed Methodology:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with p-phenylenediamine (1.0 equivalent) and a suitable anhydrous aprotic solvent such as tetrahydrofuran (THF) or dichloromethane (DCM). The flask is purged with nitrogen and cooled to 0 °C in an ice bath.

  • Reagent Addition: Cyclopropyl isocyanate (1.0 equivalent) is dissolved in the same anhydrous solvent and added dropwise to the stirred solution of p-phenylenediamine over a period of 30-60 minutes. The reaction is maintained under a nitrogen atmosphere.

  • Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Workup: Upon completion, the reaction mixture is allowed to warm to room temperature. The solvent is removed under reduced pressure. The resulting crude solid is then triturated with a non-polar solvent like hexane or diethyl ether to remove any unreacted starting material.

  • Purification: The solid product is collected by filtration and can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield the pure this compound.

  • Characterization: The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Data Presentation: A Comparative Overview

The following table summarizes the expected quantitative data for the synthesis of this compound based on the protocol described above. The values are derived from typical yields and purities reported for analogous urea formation reactions.

ParameterProtocol A: Isocyanate AdditionExpected Reproducibility
Starting Materials p-Phenylenediamine, Cyclopropyl IsocyanateHigh
Solvent Tetrahydrofuran (THF) or Dichloromethane (DCM)High
Reaction Temperature 0 °C to Room TemperatureHigh
Reaction Time 1-4 hoursModerate (depends on monitoring)
Typical Yield 85-95%Moderate to High
Purity (after recrystallization) >98%High

Factors Affecting Reproducibility

The reproducibility of this synthesis can be influenced by several factors:

  • Purity of Reagents: The purity of both p-phenylenediamine and cyclopropyl isocyanate is crucial. Impurities can lead to side reactions and lower yields.

  • Stoichiometry: Precise control of the stoichiometry (1:1 molar ratio) is important. An excess of the diamine can lead to the formation of a bis-urea byproduct, while an excess of the isocyanate can be difficult to remove.

  • Reaction Temperature: While the reaction is generally robust, maintaining a low temperature during the addition of the isocyanate helps to control the exothermic reaction and minimize the formation of byproducts.

  • Solvent and Moisture: The use of anhydrous solvents and a dry reaction atmosphere (e.g., under nitrogen) is critical, as isocyanates are highly reactive towards water, which would lead to the formation of an unstable carbamic acid that decomposes to an amine and carbon dioxide.

  • Purification Method: The choice of recrystallization solvent and the technique used will significantly impact the final purity of the product.

Mandatory Visualization

Synthesis_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Product p_phenylenediamine p-Phenylenediamine reaction Nucleophilic Addition (Solvent: THF/DCM, 0°C to RT) p_phenylenediamine->reaction cyclopropyl_isocyanate Cyclopropyl Isocyanate cyclopropyl_isocyanate->reaction workup Solvent Removal & Trituration reaction->workup Crude Product purification Recrystallization workup->purification product This compound purification->product Pure Product

Caption: Workflow for the synthesis of this compound.

This guide provides a foundational understanding of a reliable synthetic route to this compound. For critical applications, it is recommended that researchers perform small-scale trial reactions to optimize conditions and validate the reproducibility within their specific laboratory environment.

Safety Operating Guide

Safeguarding Your Laboratory: Proper Disposal of 1-(4-Aminophenyl)-3-cyclopropylurea

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, step-by-step procedures for the proper disposal of 1-(4-Aminophenyl)-3-cyclopropylurea, a compound utilized in various research applications.

Adherence to proper disposal protocols is paramount to protect personnel, the environment, and to maintain regulatory compliance. The following information outlines the necessary logistical and operational plans for managing waste generated from the use of this compound.

Hazard Assessment and Waste Classification
Disposal Procedure Summary

The following table summarizes the key steps and considerations for the proper disposal of this compound.

Aspect Procedure Key Considerations
Waste Segregation Immediately segregate all waste contaminated with this compound from general laboratory trash.Use dedicated, clearly labeled hazardous waste containers.
Container Selection Use the original manufacturer's container for unused or expired product. For contaminated labware, use leak-proof, sealable containers compatible with chemical waste.Ensure containers are in good condition and can be securely closed.
Labeling All waste containers must be labeled with a "Hazardous Waste" sticker. The label must clearly identify the contents, including "this compound," and the approximate quantity.Follow your institution's specific labeling requirements.
Storage Store sealed waste containers in a designated, well-ventilated, and secure hazardous waste accumulation area.Store away from incompatible materials.
Disposal Method Arrange for disposal through a licensed hazardous waste disposal company. The primary recommended method of destruction is incineration at a permitted facility.[1][2]Do not dispose of this chemical down the drain or in regular trash.[3]
Contaminated Materials Personal Protective Equipment (PPE), such as gloves and lab coats, as well as absorbent materials used for spills, must be disposed of as hazardous waste.[4]Double-bag contaminated items in clear plastic bags before placing them in the designated solid waste container.[4][5]

Detailed Experimental Protocol for Waste Handling and Disposal

The following protocol provides a step-by-step methodology for the safe handling and disposal of this compound waste in a laboratory setting.

1.0 Objective

To define the procedure for the safe collection, storage, and disposal of this compound and associated contaminated materials to ensure the safety of laboratory personnel and compliance with environmental regulations.

2.0 Scope

This procedure applies to all laboratory personnel who handle this compound in solid form, in solution, or as a contaminant on laboratory equipment.

3.0 Materials

  • Hazardous waste container (sealable, chemically resistant)

  • Hazardous waste labels

  • Personal Protective Equipment (PPE): safety goggles, lab coat, nitrile gloves

  • Sealable plastic bags

4.0 Procedure

4.1 Waste Collection - Solid this compound

  • For unused or expired pure compound, the original manufacturer's container should be used for disposal.[5]

  • Ensure the container is securely sealed.

  • Affix a hazardous waste label to the container.

4.2 Waste Collection - Contaminated Labware and Debris

  • Collect all disposable items contaminated with this compound, such as pipette tips, weighing boats, and contaminated wipes.

  • Place these items in a dedicated, leak-proof hazardous waste container designated for solid chemical waste.

  • For grossly contaminated items like gloves or absorbent pads, double-bag them in clear plastic bags before placing them in the solid waste container.[4][5]

4.3 Labeling of Waste Containers

  • Fill out the hazardous waste label completely. Information must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • An accurate description of the contents (e.g., "solid waste," "contaminated debris")

    • The date of accumulation

    • The name of the principal investigator or laboratory group

4.4 Storage of Chemical Waste

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

  • This area should be under the control of the laboratory personnel and away from general lab traffic.

  • Ensure secondary containment is used if required by institutional policy.

4.5 Final Disposal

  • Once the waste container is full or has reached the institutional time limit for accumulation, arrange for a pickup by your institution's Environmental Health and Safety (EHS) office or a contracted hazardous waste disposal service.

  • Do not attempt to transport hazardous waste off-site yourself.

Logical Workflow for Disposal

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

DisposalWorkflow cluster_0 Waste Generation cluster_1 Segregation and Containment cluster_2 Interim Storage cluster_3 Final Disposal start Generation of This compound Waste segregate Segregate as Hazardous Waste start->segregate containerize Place in Labeled, Sealable Container segregate->containerize store Store in Designated Satellite Accumulation Area containerize->store pickup Arrange for Pickup by Authorized Personnel (EHS) store->pickup dispose Transport to Licensed Hazardous Waste Facility pickup->dispose incinerate Incineration dispose->incinerate

Caption: Disposal workflow for this compound.

By implementing these procedures, laboratories can ensure the safe and responsible management of chemical waste, fostering a culture of safety and environmental stewardship. Always consult your institution's specific guidelines and Safety Data Sheets for any chemicals in use.

References

Personal protective equipment for handling 1-(4-Aminophenyl)-3-cyclopropylurea

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide: 1-(4-Aminophenyl)-3-cyclopropylurea

This document provides essential procedural guidance for researchers, scientists, and drug development professionals to ensure the safe handling, storage, and disposal of this compound.

Risk Assessment and Hazard Identification

Given the presence of an aminophenyl group, this compound should be treated as potentially toxic and a possible skin/eye irritant.[4] As a fine powder, it may also pose an inhalation hazard. A comprehensive risk assessment is the first and most critical step before handling this chemical.[1][2][5]

Key Potential Hazards:

  • Acute Toxicity: May be harmful if swallowed, inhaled, or absorbed through the skin.

  • Skin/Eye Irritation: Likely to cause irritation upon contact.

  • Respiratory Irritation: Inhalation of dust may irritate the respiratory tract.

Personal Protective Equipment (PPE)

Consistent and correct use of appropriate PPE is mandatory to minimize exposure.[6][7][8] The following table summarizes the recommended PPE for handling this compound.

Protection TypeSpecificationRationale
Eye and Face Protection Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles for splash risks.[9]Protects eyes from airborne powder and potential splashes. A face shield offers an additional layer of protection for the entire face.[7]
Hand Protection Disposable nitrile gloves (minimum thickness of 4 mil). Consider double-gloving.Provides a barrier against skin contact.[9][10] Nitrile offers good resistance to a range of chemicals. Inspect gloves before each use.[11]
Body Protection A fully-buttoned laboratory coat. For larger quantities or higher risk of contamination, use a chemical-resistant apron or disposable coveralls.Prevents contamination of personal clothing and skin.[7]
Respiratory Protection A NIOSH-approved N95 respirator or higher, especially when handling the powder outside of a fume hood.Minimizes the risk of inhaling fine chemical dust.[7] Engineering controls like fume hoods are the primary line of defense.[9]

Operational Plans: Handling and Disposal

Safe Handling Protocol

This step-by-step protocol outlines the procedure for safely handling this compound in a laboratory setting.

1. Preparation and Engineering Controls:

  • Designate a specific area for handling the compound, preferably within a certified chemical fume hood to control airborne dust.[12]
  • Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.
  • Assemble all necessary equipment (spatulas, weigh boats, glassware) and PPE before retrieving the chemical from storage.
  • Have appropriate spill cleanup materials (e.g., absorbent pads, designated waste container) available.

2. Donning PPE:

  • Put on all required PPE in the correct order: lab coat, respirator, eye protection, and finally, gloves (pulling cuffs over the sleeves of the lab coat).

3. Handling the Chemical:

  • Perform all manipulations, including weighing and transferring, inside the chemical fume hood to minimize inhalation exposure.
  • Handle the compound gently to avoid creating airborne dust.
  • Use tools (spatulas, scoops) appropriate for the quantity being handled to prevent spills.
  • Keep the primary container sealed when not in use.

4. Decontamination:

  • After handling, decontaminate all surfaces and equipment with an appropriate solvent (e.g., 70% ethanol), followed by a mild detergent and water.
  • Wipe down the exterior of the primary chemical container before returning it to storage.

5. Doffing PPE:

  • Remove PPE in a manner that avoids self-contamination: remove outer gloves (if double-gloved), face shield, lab coat, inner gloves, eye protection, and finally, the respirator.
  • Wash hands thoroughly with soap and water immediately after removing all PPE.[11]

Storage Plan
  • Location: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[4][13]

  • Container: Keep the container tightly sealed and clearly labeled with the full chemical name and any known hazards.

  • Segregation: Segregate from acids and bases to prevent accidental reactions.[13]

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Solid Waste: Collect all contaminated solid waste (e.g., used gloves, weigh boats, paper towels) in a dedicated, sealed, and clearly labeled hazardous waste container.[4]

  • Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a compatible, sealed, and labeled hazardous waste container. Do not pour chemical waste down the drain.[4]

  • Disposal Request: When the waste container is full, complete a chemical collection request form and follow your institution's specific procedures for hazardous waste pickup and disposal.[4]

Workflow Visualization

The following diagram illustrates the logical flow of the safe handling and disposal process for this compound.

G cluster_prep Preparation Phase cluster_handling Handling Phase cluster_cleanup Post-Handling Phase RiskAssessment 1. Conduct Risk Assessment (Review available data, plan procedure) Setup 2. Prepare Workspace (Fume hood, spill kit, equipment) RiskAssessment->Setup DonPPE 3. Don Required PPE (Coat, respirator, goggles, gloves) Setup->DonPPE HandleChemical 4. Handle Chemical (Weighing, transferring inside hood) DonPPE->HandleChemical Decontaminate 5. Decontaminate (Surfaces and equipment) HandleChemical->Decontaminate DoffPPE 6. Doff PPE Correctly (Avoid self-contamination) Decontaminate->DoffPPE WashHands 7. Wash Hands Thoroughly DoffPPE->WashHands WasteDisposal 8. Dispose of Waste (Collect in labeled hazardous container) DoffPPE->WasteDisposal

Caption: Safe Handling and Disposal Workflow for Novel Chemicals.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Aminophenyl)-3-cyclopropylurea
Reactant of Route 2
Reactant of Route 2
1-(4-Aminophenyl)-3-cyclopropylurea

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.